6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-8-4-9(6-13)10(8)7-14/h8-10,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTLBQKKUHTYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 6-hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.1.1]heptane scaffold is a key structural motif in medicinal chemistry, valued as a conformationally constrained bioisostere for various cyclic amines. This guide provides an in-depth technical overview of a robust and scalable synthesis pathway for a key derivative, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate. This building block is of significant interest for the development of novel therapeutics. The synthesis leverages the reduction of a carboxylic acid or ester precursor, a critical transformation for which we will explore the underlying principles, reagent choices, and detailed experimental protocols.
Introduction: The Significance of the 3-Azabicyclo[3.1.1]heptane Core
The rigid bicyclic structure of 3-azabicyclo[3.1.1]heptane offers a unique three-dimensional arrangement of substituents, making it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Its constrained nature can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a hydroxymethyl group at the C-6 position provides a crucial handle for further functionalization, enabling the exploration of a wider chemical space in drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthesis and allows for facile deprotection under acidic conditions when required.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of the target molecule, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (1 ), points to a precursor bearing a reducible functional group at the C-6 position. The most direct approach involves the reduction of the corresponding carboxylic acid (2a ) or its ester derivative (2b ).
Caption: Retrosynthetic analysis of the target molecule.
This guide will focus on the critical reduction step, as the synthesis of the bicyclic core with a C-6 carboxylic acid functionality can be achieved through various established methods, often involving multi-step sequences starting from commercially available materials.[3][4]
The Crucial Reduction Step: From Carboxylic Acid/Ester to Alcohol
The conversion of a carboxylic acid or ester to a primary alcohol is a fundamental transformation in organic synthesis. Several reducing agents are capable of effecting this change, with the choice often dictated by factors such as substrate compatibility, selectivity, and scalability.
Reagent Selection and Mechanistic Considerations
Two primary classes of reagents are well-suited for this reduction: borane complexes and aluminum hydrides.
-
Borane Reagents (BH₃ complexes): Borane, typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a highly effective and selective reagent for the reduction of carboxylic acids.[5][6] A key advantage of borane is its chemoselectivity; it readily reduces carboxylic acids while being less reactive towards esters and many other functional groups.[5][6] The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently reduced.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including both carboxylic acids and esters, to alcohols.[7][8][9][10] The reaction with a carboxylic acid first involves an acid-base reaction to form a lithium carboxylate, followed by reduction. Due to its high reactivity, LiAlH₄ is less selective than borane and requires careful handling.
For the synthesis of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate, both reagents are viable options. The choice may depend on the specific nature of the precursor (acid vs. ester) and the presence of other potentially reducible functional groups in more complex derivatives.
Caption: Key reduction pathways to the target molecule.
Comparative Data of Reducing Agents
| Reagent | Precursor | Selectivity | Handling | Work-up |
| BH₃·SMe₂ / BH₃·THF | Carboxylic Acid | High (selective for acids over esters) | Air and moisture sensitive; unpleasant odor (SMe₂) | Quenching with methanol, followed by aqueous work-up |
| LiAlH₄ | Carboxylic Acid or Ester | Low (reduces most carbonyls) | Highly reactive with protic solvents; pyrophoric | Careful quenching with water and/or aqueous base |
Experimental Protocols
The following protocols are adapted from established procedures for the reduction of carboxylic acids and esters in related systems and serve as a guide for laboratory execution.[11][12]
Protocol 1: Reduction of tert-Butyl 6-carboxy-3-azabicyclo[3.1.1]heptane-3-carboxylate with Borane Dimethyl Sulfide
This protocol is based on the selective reduction of a carboxylic acid.
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid precursor (2a). The flask is then purged with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. Borane dimethyl sulfide complex (BH₃·SMe₂, typically 10 M in THF) is added dropwise via syringe.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by a suitable technique (e.g., TLC or LC-MS).
-
Quenching: After the reaction is complete, the mixture is cooled to 0 °C, and methanol is added dropwise to quench the excess borane.
-
Work-up: The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the target alcohol (1).
Protocol 2: Reduction of tert-Butyl 6-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate with Lithium Aluminum Hydride
This protocol is suitable for the reduction of an ester precursor.
Step-by-Step Methodology:
-
Inert Atmosphere and Reagent Preparation: A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF is prepared in a separate flask under an inert atmosphere and cooled to 0 °C.
-
Substrate Addition: A solution of the ester precursor (2b) in anhydrous THF is added dropwise to the LiAlH₄ suspension.
-
Reaction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is monitored until completion.
-
Quenching (Fieser Work-up): The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining a low temperature.
-
Filtration and Extraction: The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The filtrate is concentrated, and the residue is extracted with an organic solvent.
-
Purification: The combined organic extracts are dried, filtered, and concentrated. The crude product is purified by column chromatography to afford the desired alcohol (1).
Conclusion
The synthesis of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is a key process for accessing a valuable building block in drug discovery. The reduction of a C-6 carboxylic acid or ester precursor is a critical step that can be reliably achieved using either borane complexes or lithium aluminum hydride. The choice of reagent and protocol should be guided by the specific requirements of the synthetic route, including selectivity, scale, and safety considerations. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this important compound and its derivatives.
References
- Loriga, M., et al. (2006). Synthesis of 3, 6-diazabicyclo [3.1. 1] heptanes as novel ligands for the opioid receptors. Il Farmaco, 61(12), 1013-1021.
-
Mol-Instincts. (n.d.). tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate synthesis. Retrieved from [Link]
-
Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Organic Chemistry Portal. (n.d.). Borane Reductions. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. [Link]
-
Mykhailiuk, P. K. (2022). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, 61(33), e202206080. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. [Link]
-
Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to primary alcohols using LiAlH4. [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). [Link]
-
Kaushal, M. (2020, April 18). Reduction of Carboxylic Acids By LiAlH4 Mechanism. YouTube. [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. [Link]
-
Organic Chemistry Explained. (2020, October 11). Reduction of carboxylic acid, carboxylic ester and carboxylic acid chloride with Borane (BH3). YouTube. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. chemrxiv.org [chemrxiv.org]
A Technical Guide to the Spectroscopic Characterization of 6-hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel building block, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational spectroscopic principles with data from structurally related analogs to offer a robust predictive characterization. While a complete, publicly available dataset for this specific molecule is not yet consolidated in the literature, this guide provides the critical insights necessary for its identification, purity assessment, and further application in synthetic workflows.
Introduction: The Structural Significance of a Constrained Bicyclic Amine
tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is a valuable synthetic intermediate, combining a conformationally rigid bicyclo[3.1.1]heptane core with a protected amine and a primary alcohol. This unique architecture makes it a compelling scaffold for introducing three-dimensional diversity into drug candidates, potentially enhancing binding affinity and metabolic stability. The Boc-protecting group offers a stable yet readily cleavable handle for subsequent synthetic transformations.
Accurate interpretation of its spectroscopic data is paramount for confirming its structure and purity. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Bicyclic Core
NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of this molecule. The rigidity of the bicyclo[3.1.1]heptane system leads to a well-defined and predictable pattern of proton and carbon signals.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32, depending on sample concentration.
-
Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be complex due to the rigid bicyclic system and the presence of diastereotopic protons. The following table summarizes the predicted chemical shifts and multiplicities.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| t-Bu (9H) | ~1.45 | s | A sharp singlet characteristic of the Boc-protecting group. |
| CH₂-O (2H) | ~3.5-3.7 | d | Protons of the hydroxymethyl group, likely appearing as a doublet due to coupling with the adjacent methine proton. |
| N-CH₂ (4H) | ~3.2-3.6 | m | The four protons on the carbons adjacent to the nitrogen will be in a complex, overlapping multiplet region. |
| Bicyclic CH (3H) | ~1.8-2.5 | m | The methine and methylene protons of the bicyclic core will exhibit complex splitting patterns. |
| OH (1H) | Variable | br s | The chemical shift of the hydroxyl proton is concentration and solvent-dependent and may exchange with residual water in the solvent. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon environments in the molecule.
| Assignment | Predicted Chemical Shift (ppm) | Notes |
| t-Bu (CH₃)₃ | ~28.5 | The three equivalent methyl carbons of the Boc group. |
| C(CH₃)₃ | ~79.5 | The quaternary carbon of the Boc group. |
| C=O | ~155.0 | The carbonyl carbon of the Boc-protecting group. |
| CH₂-O | ~65.0 | The carbon of the hydroxymethyl group. |
| N-CH₂ | ~45-55 | Carbons adjacent to the nitrogen atom. |
| Bicyclic CH/CH₂ | ~25-40 | The remaining carbons of the bicyclic core. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent method for quickly confirming the presence of the key functional groups in the molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or as a solid mixed with KBr to form a pellet.
-
Instrumentation: A standard FT-IR spectrometer is sufficient.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500-3200 (broad) | O-H stretch | Alcohol |
| 2980-2850 | C-H stretch | Aliphatic |
| ~1690-1670 | C=O stretch | Carbamate (Boc group) |
| ~1410 | C-H bend | t-Butyl group |
| ~1170 | C-O stretch | Carbamate |
| ~1050 | C-O stretch | Primary Alcohol |
The IR spectrum will be dominated by a strong, broad absorption for the hydroxyl group and a sharp, intense peak for the carbamate carbonyl. Data from a structurally similar isomer, tert-Butyl 1-(Hydroxymethyl)-3-azabicyclo[3.1.1]-heptane-3-carboxylate, shows characteristic peaks at 3449 cm⁻¹ (O-H) and 1666 cm⁻¹ (C=O)[1].
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation analysis.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is ideal for this type of molecule, as it is a soft ionization technique that will likely keep the molecular ion intact.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ and potentially the sodium adduct [M+Na]⁺ will be observed.
Predicted Mass Spectrum and Fragmentation
The molecular formula of the compound is C₁₂H₂₁NO₃, with a molecular weight of 227.31 g/mol [1][2].
-
Expected Molecular Ions:
-
[M+H]⁺ = 228.16
-
[M+Na]⁺ = 250.14
-
-
Key Fragmentation Pathways: The fragmentation of N-Boc protected amines is well-characterized. The following fragmentation pattern is anticipated:
Predicted ESI-MS fragmentation of the target molecule.
The loss of the tert-butyl group as isobutylene (56 Da) is a common fragmentation pathway for Boc-protected compounds[3]. The loss of the entire Boc group (100 Da) is also a highly probable fragmentation[3].
Conclusion: A Predictive Spectroscopic Profile
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS data for tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate. By leveraging fundamental spectroscopic principles and comparative data from related structures, researchers can confidently identify and characterize this valuable synthetic building block. The experimental protocols provided offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As this molecule sees wider use in the scientific community, the publication of experimentally verified data will further solidify the predictions outlined in this guide.
References
- Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.
-
ChemSrc. tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate. [Online] Available at: [Link]
Sources
A Technical Guide to 6-Hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. Among these, saturated bicyclic systems have garnered significant attention as bioisosteres of common aromatic and saturated heterocyclic motifs. The 3-azabicyclo[3.1.1]heptane scaffold, in particular, has emerged as a valuable building block, offering a rigid three-dimensional structure that can impart improved metabolic stability, solubility, and receptor binding affinity.
This guide provides an in-depth technical overview of a key derivative of this scaffold: 6-hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane. The presence of a primary alcohol offers a versatile handle for further functionalization, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability and controlled reactivity during synthetic transformations. This combination makes it a highly sought-after intermediate for medicinal chemists.
This document will delve into the physicochemical properties, synthesis, commercial availability, and, most importantly, the strategic applications of this compound in drug discovery programs. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Physicochemical Properties and Specifications
The structural rigidity of this compound, combined with the presence of both a nucleophilic hydroxyl group and a protected amine, defines its chemical utility.
| Property | Value |
| IUPAC Name | tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
| CAS Number | 1363383-36-1[1] |
| Molecular Formula | C12H21NO3[1] |
| Molecular Weight | 227.30 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
The synthesis of the 3-azabicyclo[3.1.1]heptane core is a non-trivial process, often involving multi-step sequences. While specific proprietary methods for the large-scale production of this compound exist, a general understanding of the synthetic approach can be derived from the academic literature on related structures.
A plausible synthetic route commences from a suitably functionalized cyclobutane precursor. The key bicyclic framework is typically constructed through an intramolecular cyclization reaction. Subsequent functional group manipulations would then be employed to introduce the hydroxymethyl group at the 6-position, followed by Boc protection of the secondary amine.
Plausible Synthetic Pathway:
Caption: Generalized synthetic workflow for 3-azabicyclo[3.1.1]heptane derivatives.
Commercial Availability and Suppliers
This compound is available from a number of specialized chemical suppliers who focus on providing novel building blocks for drug discovery. When sourcing this reagent, it is crucial to consider not only the purity but also the scalability of the supply chain, especially for later-stage development projects.
Table of Selected Suppliers:
| Supplier | Product Number | Typical Purity |
| Sigma-Aldrich | SY3432449104 | ≥95% |
| AChemBlock | L21475 | 97%[1] |
| BLD Pharm | BD12992 | 97% |
| Synthonix | 3432-44-9104 | 95+% |
| AstaTech | P12992 | 95% |
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound is as a versatile building block in the synthesis of complex molecules with potential therapeutic activity. Its rigid bicyclic core serves as a non-planar bioisostere for more common structural motifs.
Bioisosterism:
The 3-azabicyclo[3.1.1]heptane scaffold can be considered a saturated, three-dimensional analog of both piperidine and meta-substituted benzene rings. This "escape from flatland" approach can lead to significant improvements in a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Bioisosteric relationship of the 3-azabicyclo[3.1.1]heptane scaffold.
The hydroxymethyl group at the 6-position provides a convenient attachment point for introducing the scaffold into a target molecule. This can be achieved through various chemical transformations, such as ether formation, esterification, or conversion to other functional groups.
Use in PROTACs and Targeted Protein Degraders:
The rigid nature of the 3-azabicyclo[3.1.1]heptane core makes it an attractive linker component in the design of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules require precise spatial orientation of a warhead (binding to the target protein) and an E3 ligase-binding moiety. The defined geometry of the bicyclic scaffold can help to achieve the optimal conformation for efficient ternary complex formation and subsequent protein degradation.
Experimental Protocols for Use
The utility of this compound is best illustrated through a typical experimental protocol. The following describes a general procedure for the Mitsunobu reaction, a common method for converting alcohols to other functional groups, such as ethers.
Protocol: Mitsunobu Etherification
Objective: To couple this compound with a phenolic compound (Ar-OH).
Materials:
-
This compound
-
Phenolic coupling partner (Ar-OH)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.), the phenolic coupling partner (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIAD or DEAD (1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ether.
Workflow Diagram:
Caption: Experimental workflow for the Mitsunobu reaction.
Safety Considerations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The Mitsunobu reaction can be exothermic; careful, dropwise addition of the azodicarboxylate is recommended.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to traditional planar and flexible scaffolds, often leading to improved physicochemical and pharmacological properties. The presence of a synthetically tractable hydroxyl group and a stable Boc-protected amine makes it an ideal starting material for the synthesis of complex and novel therapeutic agents. As the demand for innovative drug candidates with optimized properties continues to grow, the importance of scaffolds like the 3-azabicyclo[3.1.1]heptane core is set to increase.
References
-
Synthonix. (n.d.). This compound. Retrieved from [Link]
Sources
A Technical Guide to the Solubility of 6-Hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane in Organic Solvents
Introduction
In the landscape of modern drug discovery and development, understanding the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's downstream developability, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This guide provides an in-depth technical overview of the solubility characteristics of 6-hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane, a key building block in medicinal chemistry.
The unique bridged bicyclic structure of the 3-azabicyclo[3.1.1]heptane core, combined with the presence of a primary alcohol and a Boc-protected amine, imparts a distinct solubility profile. The replacement of traditional aromatic rings with saturated, C(sp³)-rich bioisosteres like the 3-azabicyclo[3.1.1]heptane unit has been shown to improve physicochemical properties such as solubility and metabolic stability.[1] This guide will delve into the theoretical underpinnings of its solubility, present a qualitative solubility profile in common organic solvents, and provide a detailed experimental protocol for quantitative solubility determination.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect the key features of this compound:
-
Bicyclic Core: The rigid 3-azabicyclo[3.1.1]heptane skeleton provides a three-dimensional architecture. This non-planar structure can disrupt crystal lattice packing, which may enhance solubility compared to flatter, more rigid aromatic systems.
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol is a potent hydrogen bond donor and acceptor. This functionality significantly increases the molecule's polarity and its potential for favorable interactions with polar protic solvents.
-
Boc-Protected Amine (-N-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis.[2][3] While it adds steric bulk and increases the overall molecular weight, the Boc group is also known to favorably influence solubility characteristics.[4] The presence of two carbonyl oxygens in the Boc group allows for hydrogen bond acceptance.
-
Overall Polarity: The molecule possesses both polar (hydroxymethyl, Boc-carbamate) and non-polar (bicyclic carbon framework, tert-butyl group) regions, making it amphiphilic to some extent. Its solubility will therefore be a balance of these competing characteristics.
Theoretical Solubility Profile
Based on the "like dissolves like" principle, we can predict the solubility of this compound in various organic solvents.[5]
Factors Influencing Solubility
Caption: Factors influencing the solubility of the target compound.
Qualitative Solubility in Common Organic Solvents
The following table provides a predicted qualitative solubility profile. These predictions are based on the structural analysis and general principles of solubility for compounds with similar functional groups.[6]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxymethyl group can engage in strong hydrogen bonding with the solvent. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | The overall polarity of the molecule and hydrogen bond accepting capabilities of the Boc group should allow for good solvation. |
| Non-Polar | Hexanes, Toluene | Low to Insoluble | The polar functional groups will have poor interactions with non-polar solvents, likely leading to low solubility. |
| Aqueous | Water | Low to Moderate | While the hydroxymethyl group is hydrophilic, the bulky, non-polar bicyclic core and Boc group will limit water solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The following method is a reliable approach for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm PTFE or appropriate for the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of the compound into a series of vials.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
-
Analysis by HPLC:
-
Prepare a series of calibration standards of the compound in the chosen solvent.
-
Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the calibration range.
-
Inject the diluted sample and calibration standards onto the HPLC system.
-
Determine the concentration of the compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
In-Depth Technical Guide: Stability and Storage of 6-Hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane
Introduction
6-Hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane is a valuable saturated bicyclic amine derivative increasingly utilized as a key building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the synthesis of novel therapeutic agents, offering improved pharmacodynamic and pharmacokinetic properties.[1] The presence of a Boc-protected amine and a primary alcohol functionality makes it a versatile intermediate for further chemical modifications.
This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon established principles of carbamate and alcohol chemistry, as well as general best practices for handling complex organic molecules. Understanding the chemical liabilities of this compound is paramount to ensure its integrity, minimize degradation, and guarantee the reliability and reproducibility of experimental outcomes.
Chemical Structure and Key Functional Groups
The stability of this compound is intrinsically linked to its constituent functional groups: the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine and the primary hydroxymethyl group.
Figure 1: Structure of this compound.
The bicyclo[3.1.1]heptane core imparts significant conformational rigidity to the molecule. The stability considerations primarily revolve around the Boc group and the hydroxymethyl moiety.
Stability Profile
The overall stability of this compound is governed by its susceptibility to acidic, thermal, and, to a lesser extent, oxidative degradation.
Boc Protecting Group Stability
The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group valued for its stability under a broad range of conditions, yet it can be readily removed under specific circumstances.
-
Acidic Conditions: The Boc group is highly labile in the presence of strong acids.[2][3] Deprotection is commonly achieved with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] Therefore, exposure to acidic environments, including acidic solvents or trace acid impurities, must be strictly avoided during storage and handling to maintain the integrity of the Boc protection.[2]
-
Basic and Nucleophilic Conditions: The Boc group is generally stable to most nucleophiles and basic conditions, including aqueous base hydrolysis.[2][4] This robustness allows for a wide array of chemical transformations to be performed on other parts of the molecule without unintended deprotection.[2]
-
Thermal Stability: While relatively stable at ambient temperatures, the Boc group exhibits thermal instability at elevated temperatures.[2] Prolonged exposure to temperatures exceeding 85-90°C can induce thermal deprotection.[2] Recent studies have demonstrated that thermal N-Boc deprotection can be achieved in various solvents at temperatures ranging from 120°C to 300°C, with the efficiency dependent on the solvent and the nature of the amine.[5] For this reason, prolonged heating should be avoided.
Hydroxymethyl Group Stability
The primary alcohol (hydroxymethyl group) is generally a stable functionality. However, it can be susceptible to oxidation under certain conditions.
-
Oxidative Degradation: Strong oxidizing agents can convert the primary alcohol to an aldehyde or a carboxylic acid. While casual oxidation under normal storage conditions is unlikely, it is prudent to avoid storing the compound in the presence of known oxidants or in an oxygen-rich atmosphere for extended periods.
Bicyclic Core Stability
The 3-aza-bicyclo[3.1.1]heptane core is a saturated, strained ring system. While generally stable, the inherent ring strain could potentially influence its reactivity under harsh conditions. However, under recommended storage and handling conditions, the bicyclic framework is not expected to be a primary source of instability.
Recommended Storage Conditions
To ensure the long-term stability and preserve the purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Minimizes thermal degradation of the Boc group and slows down any potential side reactions. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Protects against potential long-term oxidative degradation of the hydroxymethyl group and hydrolysis from atmospheric moisture. |
| Light | Amber vial or protection from light | Prevents potential photolytic degradation, a general precaution for complex organic molecules. |
| Container | Tightly sealed vial | Prevents ingress of moisture and atmospheric oxygen. |
| State | Solid | Storage in solution is not recommended for long-term stability as it may accelerate degradation pathways. |
Table 1: Recommended Storage Conditions for this compound.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and for the development of analytical methods to assess the purity of the compound.
Figure 2: Potential Degradation Pathways.
Experimental Protocols
Protocol 1: Handling and Preparation of Stock Solutions
To maintain the integrity of the compound during experimental use, the following protocol is recommended:
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature for at least 60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If possible, open the vial and weigh the desired amount of the compound under an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen).
-
Solvent Selection: Use anhydrous, high-purity solvents for preparing solutions. Avoid acidic solvents.
-
Solution Preparation: Prepare solutions fresh for each use whenever possible.
-
Short-Term Storage of Solutions: If short-term storage of a stock solution is necessary, it should be stored in a tightly sealed vial at -20°C for no longer than one month. Before use, the solution should be allowed to warm to room temperature.
Protocol 2: Purity Assessment by HPLC
Regular assessment of the purity of this compound is essential, especially for material that has been stored for an extended period.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a non-acidic buffer if necessary.
-
Detection: UV detection at an appropriate wavelength (e.g., ~210 nm, due to the carbamate chromophore).
-
-
Analysis: The appearance of new peaks, particularly those with shorter retention times (indicative of more polar degradation products like the deprotected amine), suggests degradation.
Conclusion
The stability of this compound is primarily influenced by the lability of the Boc protecting group under acidic and high-temperature conditions. The hydroxymethyl group is relatively stable but can be susceptible to oxidation. By adhering to the recommended storage and handling procedures outlined in this guide, researchers can ensure the long-term integrity and purity of this valuable building block, thereby contributing to the success and reproducibility of their synthetic endeavors.
References
- Benchchem. (n.d.). Stability and Storage of Boc-Protected Diamines: A Technical Guide.
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Tocris Bioscience. (n.d.). Stability and Storage.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Enamine. (n.d.). Bicyclic Aliphatic Amines.
Sources
A Technical Guide to 3-Azabicyclo[3.1.1]heptane Derivatives in Modern Drug Discovery
Abstract
The relentless pursuit of novel chemical matter with superior pharmacological and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic ring systems that dominate the landscape of approved drugs. Three-dimensional (3D) saturated bicyclic scaffolds have emerged as powerful tools to navigate chemical space more effectively, offering rigid conformations that can reduce entropic loss upon binding and improve selectivity. Among these, the 3-azabicyclo[3.1.1]heptane core has garnered significant attention. This technical guide provides an in-depth analysis of this privileged scaffold, detailing its strategic importance as a bioisostere, outlining robust synthetic pathways for its derivatization, and exploring its diverse applications across multiple therapeutic areas, with a particular focus on central nervous system (CNS) disorders. We synthesize field-proven insights and current literature to present a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics.
Introduction: The 3-Azabicyclo[3.1.1]heptane Scaffold – A Privileged Motif
The 3-azabicyclo[3.1.1]heptane framework is a strained, bicyclic amine characterized by a cyclobutane ring fused with a piperidine ring. This unique topology imparts a high degree of conformational rigidity and a well-defined three-dimensional geometry. In an era where increasing molecular three-dimensionality is correlated with higher clinical success rates, scaffolds like this are invaluable.[1]
Strategic Value in Medicinal Chemistry:
-
Saturated Bioisostere: The core value of the 3-azabicyclo[3.1.1]heptane scaffold lies in its role as a saturated, non-aromatic bioisostere for common medicinal chemistry motifs like piperidine and pyridine.[2][3] It can mimic the exit vector angles of meta-substituted pyridines, offering a 3D alternative that can significantly alter physicochemical properties.[4][5]
-
Improved Physicochemical Properties: Replacing planar aromatic rings with sp³-rich bicyclic systems often leads to dramatic improvements in key drug-like properties. For instance, the substitution of a pyridine ring with a 3-azabicyclo[3.1.1]heptane moiety in the antihistamine drug Rupatidine resulted in decreased lipophilicity (logD), and increased aqueous solubility and metabolic stability.[1][4][6]
-
Novel Chemical Space: The rigid structure provides a fixed orientation for appended substituents, allowing for precise and optimized interactions with biological targets. This can lead to enhanced potency and selectivity compared to more flexible analogues. The cis and trans isomers of substituted derivatives can also be explored as nonclassical isosteres of "chair" and "boat" piperidine conformers, respectively, providing novel design opportunities.[7][8][9][10]
Synthetic Strategies for 3-Azabicyclo[3.1.1]heptane Derivatives
Access to a diverse range of derivatives is paramount for any successful drug discovery program. Fortunately, several scalable and efficient synthetic routes to the 3-azabicyclo[3.1.1]heptane core and its analogues have been developed, enabling their production on a multigram scale.[1][2][11][12]
Key Synthetic Approaches
Two prominent strategies have emerged for the construction of the core scaffold:
-
Reductive Cyclization of Spirocyclic Oxetanyl Nitriles: A highly effective method involves the reduction of spirocyclic oxetanyl nitriles. This transformation proceeds through a proposed intermediate primary amine which undergoes an intramolecular ring-opening of the strained oxetane, followed by cyclization to form the bicyclic system. This approach is notable for its scalability and tolerance of various functional groups.[1][6]
-
Intramolecular Imide Formation from Cyclobutane Precursors: Another powerful route relies on the diastereoselective Strecker reaction of readily available 3-oxocyclobutanecarboxylate to install the necessary 1,3-functionalities on a cyclobutane ring.[2][3] Subsequent intramolecular imide formation and further transformations yield highly functionalized intermediates, such as 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which serve as versatile building blocks for a range of derivatives, including bridged analogs of Thalidomide for PROTAC applications.[2][3][12]
The following diagram illustrates a generalized workflow for the synthesis and functionalization of the scaffold.
Caption: Generalized workflow for synthesis and screening.
Exemplary Experimental Protocol: Synthesis of a Key Building Block
This protocol is a conceptual representation based on published methods for the synthesis of a versatile bicyclic imide intermediate.[2][3]
Objective: To synthesize 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride.
Step 1: Diastereoselective Strecker Reaction
-
To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 equiv.) in methanol at 0 °C, add benzylamine (1.0 equiv.), followed by trimethylsilyl cyanide (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Causality: The Strecker reaction efficiently installs an amino and a nitrile group across the ketone in a single step. The use of benzylamine provides a protecting group that can be removed later via hydrogenolysis. The stereochemistry is crucial for the subsequent cyclization.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. Purify the crude product via column chromatography to yield the 1-amino-3-(methoxycarbonyl)cyclobutane-1-carbonitrile intermediate.
Step 2: Nitrile Hydrolysis
-
Treat the nitrile intermediate (1.0 equiv.) with a mixture of sulfuric acid and water at 100 °C for 4 hours.
-
Causality: The harsh acidic conditions are required to hydrolyze the nitrile to a carboxylic acid and the ester to a carboxylic acid, yielding the dicarboxylic acid precursor.
-
Cool the reaction, and collect the precipitated product by filtration.
Step 3: Intramolecular Imide Formation
-
Heat the resulting amino diacid (1.0 equiv.) in a high-boiling point solvent such as diphenyl ether at 200 °C for 2 hours.
-
Causality: Thermal dehydration drives the intramolecular cyclization between the amino group and one of the carboxylic acids to form the stable five-membered imide ring, thus constructing the bicyclic core.
-
Cool the reaction mixture and purify the product by recrystallization.
Step 4: Deprotection
-
Dissolve the N-benzyl protected bicyclic imide (1.0 equiv.) in methanol and add Pd/C (10 mol %).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 12 hours.
-
Causality: Catalytic hydrogenolysis is a clean and efficient method for removing the N-benzyl protecting group to reveal the primary amine.
-
Filter the reaction through celite, concentrate the filtrate, and treat with HCl in ether to precipitate the final product, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride, as a stable salt.
-
Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.
Pharmacological Landscape and Therapeutic Applications
The unique structural and physicochemical properties of 3-azabicyclo[3.1.1]heptane derivatives have made them attractive candidates for targeting a variety of biological systems, particularly within the CNS.
Central Nervous System (CNS) Disorders
The scaffold's rigidity and ability to project vectors into precise 3D space make it ideal for interacting with the well-defined binding pockets of CNS receptors.
-
Nicotinic Acetylcholine Receptors (nAChRs): Derivatives of the related 3,6-diazabicyclo[3.1.1]heptane scaffold have been designed as potent and highly selective ligands for the α4β2 nAChR subtype.[13] These receptors are implicated in cognitive function, and their modulation is a key strategy for treating Alzheimer's disease, Parkinson's disease, and schizophrenia. Certain analogues display picomolar affinity for the α4β2 receptor with excellent selectivity over the α7 subtype.[13][14] Depending on the substitution pattern, these compounds can act as agonists or antagonists, offering a versatile platform for fine-tuning pharmacological activity.[13]
Caption: Pathway for α4β2 nAChR agonist activity.
-
Dopamine and Serotonin Receptors: The scaffold has been incorporated into analogues of antipsychotic drugs like Haloperidol.[15] By replacing the core piperidine ring, researchers aim to modulate the binding profile at dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors to achieve an optimal balance for antipsychotic efficacy with reduced side effects.[15]
Other Therapeutic Areas
-
Pain Management: The related 3,6-diazabicyclo[3.1.1]heptane scaffold has been investigated for its analgesic activity, with derivatives showing affinity for opioid receptors.[16]
-
Oncology: The ability to generate bridged analogs of immunomodulatory drugs like Thalidomide opens the door to creating novel Proteolysis-Targeting Chimeras (PROTACs).[2][3][12] In a PROTAC, this scaffold would serve as a rigid linker connecting a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to targeted protein degradation.
-
Aromatase Inhibition: 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-diones have been synthesized and evaluated for their ability to inhibit aromatase, a key enzyme in estrogen biosynthesis and a target for breast cancer therapy.[17]
Case Study: Structure-Activity Relationship (SAR) of nAChR Modulators
The development of potent and selective α4β2 nAChR ligands based on the 3,6-diazabicyclo[3.1.1]heptane core provides an excellent example of rational drug design.
| Compound ID | R-Group (Substitution on Phenyl Ring) | α4β2 Ki (nM)[13] | α7 Ki (μM)[13] | Selectivity Index (α7/α4β2) |
| 3a | H | 0.011 | >10 | >900 |
| 3c | 4-Phenyl | 0.011 | 17 | ~1,545,000 |
| 3j | 4-NO₂ | 0.015 | >10 | >667 |
| Ref. Cmpd. | 6-Cl-Pyridin-3-yl | 0.023 | 0.015 | ~0.65 |
Analysis of SAR:
-
Core Scaffold: The diazabicyclo[3.1.1]heptane core is essential for high-affinity binding.
-
Phenylpyridyl Moiety: The addition of a phenyl group at the 4-position of the pyridine ring (Compound 3c ) dramatically improved selectivity for the α4β2 subtype over the α7 subtype by over a million-fold, while maintaining picomolar affinity.[13] This highlights the scaffold's ability to precisely orient the substituent to exploit differences between the receptor subtypes.
-
Electronic Effects: Substitution on the terminal phenyl ring with either electron-donating (e.g., OCH₃) or electron-withdrawing (e.g., NO₂) groups maintained high affinity for α4β2, indicating that steric and conformational factors are more critical than electronic effects for this interaction.[13]
Future Perspectives and Emerging Opportunities
The 3-azabicyclo[3.1.1]heptane scaffold is more than just a bioisostere; it is an enabling tool for creating superior drug candidates.
-
Expanding Chemical Space: As synthetic methods become more robust, we can expect to see a greater diversity of substitution patterns, including the synthesis of complex, diastereomerically pure derivatives that can probe biological interactions with even greater precision.[7][8][10]
-
Application in Novel Modalities: The scaffold's utility in PROTACs is just beginning to be explored. Its rigidity and defined exit vectors make it an ideal component for designing linkers in other complex modalities, such as molecular glues and antibody-drug conjugates.
-
Computational Design: As more structural data becomes available, computational modeling and in silico screening will play a larger role in predicting the binding modes and pharmacological profiles of novel derivatives, accelerating the design-make-test-analyze cycle.
Conclusion
The 3-azabicyclo[3.1.1]heptane scaffold and its close analogues represent a significant advancement in the field of medicinal chemistry. By offering a rigid, three-dimensional alternative to traditional flat rings, these structures provide a clear pathway to improving the potency, selectivity, and pharmacokinetic properties of drug candidates. The development of scalable synthetic routes has made these valuable building blocks accessible for broad application in drug discovery programs. From modulating CNS receptors with picomolar affinity to forming the core of next-generation cancer therapies, the potential applications of 3-azabicyclo[3.1.1]heptane derivatives are vast and continue to expand, solidifying their role as a truly privileged scaffold in the modern drug discovery toolkit.
References
- General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes. (n.d.). Angewandte Chemie International Edition. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFWcpE-v2NNfrqgattRpoo83MK_PPAEi5AMrGGHAwRgwmwRK3FdKtrcglCbCufJEK0NXKA0Rl4DH3tgbztNUrOskQmhqMBipXQAF1mqSrg2kwAUM3f2Alk2O-3lx5AOp58AKOIjrpJmsQGKwLeIs7b2hkb5Wx2U1SEbDrPXdPI7dZeiusuHYo28l8O]
- Synthesis of 3-Azabicyclo[3.1.1]heptanes. (n.d.). Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK3P9t_galVRuxBsPfqDpkJGbfd3s0aKnr0WJRmUl8v92mZ7B1-K9cNFiJ_oBFn_U2EmquEXWPkCDCQwC7-luPt2gPlN3gxC3XZZ1UvbaBD3rUcxVLCHb4W-udndxWtLzt1ITzFi5riemVmfQOWQLItpnByFfRce_mpwG0KfnMQMzPzaBEWSNz8JhmQLDNPwhB_pMHQuY1]
- 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (n.d.). Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZLOe7JgFiEesD7kL7N-pODhD7CVmMQRb5f2waLHhVLuIqx1NA_IAVlEABKkscrYMEhafI3Q03u7Jv5jFJ1ZNWxVVQbjJTIINjruoOcAOAcSA-kJVBrmjfhd-3_Jy-LflAGTMyXmsahleR7FrNeRCi-Cpvv1K-6djNQlS4W1_HFkYNW0a1KyAc3pULX9bDrKvM93N-OkzYMHticEyAEpTKHMjRmZgakD0x6Dp1LF5ZXHwWD8oVlh8lsVI=]
- Lysenko, V., et al. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyzgDDQbcl_3Byb8UYOY7crvXe1qKE8LxKzN6P6NtP4OWf3HnABihRoBp_sWldQkjgT2RrpHqaPrrWCGciJf4Oh86yBH9e3D_6YP3AahYHx3MiPzHj6Xl2gYLeRSvd8P2tbATBmBNJ-tqzqwpYu7YWVm-3vnxvja6B6GxpTIdT5LuENVC8OrVpJyE1doF6fjyuDBpZeDMcP0LauSa4i-0o802NI5ry0GRE5Co1wRAUU9MmSWOrvwczFnqZeMHGgyaInc--pe2sQXaF7ZIL7l9H3F2C]
- Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Cambridge Open Engage. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAnKuVocg7ZlCNhXl7KpftUzULV3vHggjdRbJvNmK4WpCkveMuusCprMkDz0SQJXLI_F46VqWku-h6lI6kAPMaVRTxsTKtBG4Se4wNKVtsfW75nmV8DtB9b4H_nTROosYk4W1B5uwsSKPOxNusKoY7dQ4drpCUdxrH1ExcXw4Tbb9x37NInDBs]
- Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. (n.d.). ScienceDirect. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExc3qv6tnL5XPppiYtYocYqHn8cc9aVtJU0sTfi_pHO9ucRQjKoyDyw5TQznF9WanZExhgtnPDdfLlEZoMFHoSmlkHR3JyQPOAIDdE_oQYg9SZVGoLlyMF136EuF-zRHsw8kUH8N6qZ9-jul4=]
- Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition in English, 62(39). [URL: https://pubmed.ncbi.nlm.nih.gov/37232121/]
- Lysenko, V., et al. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE36s-cAaRAx2ENaXTOJ0iPBGGjpEnQMQtXzkKXgVRhLcsmXLBXnegWwHoWVV1M-IJyapTpeDWJmPYeVPRiUdKqAvAh5uU_ThJJh3c3qjnPAghvDi3VQL60s3EiHhZB5KG28tCXMreStMFap15OuoEwsfjnkcChMXbC6P50blCdBU0ZXgNViX9I0e685uSh79ams4LZP_8BK0q7bpKTTd71wWHpM1hUG8cCRqylqgQbNydn7F3cEh4BCpQ3suO0BwyFoRvc37W5d79KtLq7Y6WjitQtZM-ak8_3sRnmxHHwILCYebwv69Y3PQH3EKEFj74dPhAhYjOPMcBgfjyWtdXpIduCAseDRcsndUCZy_YoIw==]
- Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. (2015). European Journal of Medicinal Chemistry, 105. [URL: https://pubmed.ncbi.nlm.nih.gov/26496637/]
- Bicyclo[3.1.1]heptanes as bioisosteres of benzenes. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/370932029_Bicyclo311heptanes_as_bioisosteres_of_benzenes_1_This_work_3-azabicyclo311heptanes]
- General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (n.d.). ResearchGate. [URL: https://www.researchgate.
- Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c00326]
- A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. (n.d.). Request PDF on ResearchGate. [URL: https://www.researchgate.
- Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones. (n.d.). Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm000921o]
- Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. (n.d.). Synfacts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOqZZVjemA1Copk3K0A6is4PtqGeAZUCDgrXna6nzCApcTyR9h6G3fOwXdaOt3xI9xkSRAilk945BCnYCmEFnswfpsRjU6y2YXbvwLgj5KKiOXYY-IIOpZ0ioAL61Jrjfzhnjv_lP-RYxd_wV1z64EQ7LXzCAkQWJ57GpxSy0VA5lLh56WAEiMtQ14]
- WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity. (n.d.). Google Patents. [URL: https://patents.google.
- Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/283331668_Design_of_novel_36-diazabicyclo311heptane_derivatives_with_potent_and_selective_affinities_for_a4b2_neuronal_nicotinic_acetylcholine_receptors]
- Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry, 89(15). [URL: https://pubmed.ncbi.nlm.nih.gov/38989992/]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - Enamine [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
The Ascendancy of Bicyclic Scaffolds: A Technical Guide to Next-Generation Drug Design
Abstract
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic rings. This guide provides an in-depth exploration of bicyclic scaffolds, three-dimensional frameworks that offer a compelling solution to many of the challenges encountered in modern drug discovery. We will dissect the classification of these intricate structures, delve into the strategic advantages they confer upon drug candidates, and present a detailed overview of their synthesis. This technical resource is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights into the application of bicyclic scaffolds in medicinal chemistry.
Introduction: Escaping the Flatland of Drug Discovery
For decades, drug discovery has been dominated by compounds built upon monocyclic and aromatic ring systems. While this approach has yielded numerous successful drugs, it has also led to a saturation of the accessible chemical space and presented challenges in targeting complex biological entities like protein-protein interactions. Bicyclic scaffolds, characterized by two fused, bridged, or spiro-fused rings, introduce a crucial third dimension to molecular design. This inherent three-dimensionality provides a rigid and pre-organized framework, which can lead to a multitude of benefits in drug design.[1] Many of these bicyclic structures are considered "privileged scaffolds," molecular frameworks capable of binding to multiple biological targets with high affinity, thereby increasing the efficiency of the drug discovery process.[2]
Classification of Bicyclic Scaffolds
A systematic understanding of bicyclic scaffolds begins with their classification based on the connectivity of the two rings. This classification dictates the overall shape, rigidity, and synthetic accessibility of the scaffold.
-
Fused Bicyclic Systems: In fused systems, the two rings share two adjacent atoms, known as bridgehead atoms.[3] This is the most common type of bicyclic system found in nature and in pharmaceuticals.
-
Bridged Bicyclic Systems: Bridged systems also share two bridgehead atoms, but these atoms are not directly connected. Instead, they are linked by a "bridge" of one or more atoms.[3][4] This arrangement results in a more rigid and sterically demanding three-dimensional structure.
-
Spirocyclic Systems: In spirocyclic systems, the two rings share a single common atom, the spiroatom.[4] This creates a unique twisted geometry that can be highly advantageous in exploring specific binding pockets.
Caption: Classification of Bicyclic Scaffolds.
Strategic Advantages of Bicyclic Scaffolds in Drug Design
The incorporation of bicyclic scaffolds into drug candidates is a deliberate strategy to impart favorable pharmacological properties. The rigid nature of these systems is the cornerstone of their advantages.
-
Conformational Rigidity and Pre-organization: Unlike flexible acyclic or monocyclic systems, bicyclic scaffolds lock the molecule into a specific, biologically active conformation. This pre-organization reduces the entropic penalty upon binding to a target protein, which can lead to a significant increase in binding affinity and potency.[5]
-
Enhanced Selectivity: The well-defined three-dimensional arrangement of substituents on a bicyclic scaffold can facilitate more precise interactions with the target protein and minimize off-target effects. This can lead to improved drug selectivity and a better safety profile.
-
Improved Metabolic Stability: The rigid framework of bicyclic compounds can shield metabolically labile sites from enzymatic degradation, particularly by cytochrome P450 enzymes.[6] This can lead to a longer half-life and improved pharmacokinetic properties.[6][7] Bicyclic peptides, for instance, exhibit significantly greater metabolic stability compared to their linear and monocyclic counterparts.[8][9]
-
Exploration of Novel Chemical Space: Bicyclic scaffolds provide access to a three-dimensional chemical space that is often inaccessible with simpler, flatter molecules. This allows for the design of ligands for challenging targets, such as those with shallow binding pockets or those involved in protein-protein interactions.[5][9]
Caption: Advantages of Bicyclic Scaffolds in Drug Design.
Physicochemical Properties of Bicyclic Scaffolds
The introduction of a bicyclic scaffold can significantly impact the physicochemical properties of a molecule, which are crucial for its "drug-likeness." An integrated study on bicyclic privileged structures has defined desirable ranges for key physicochemical properties to guide the design of combinatorial libraries.
| Property | Drug-Like Range for Bicyclic Scaffolds |
| Molecular Weight (MW) | 260 – 524 |
| Lipophilicity (ALogP) | 0.9 – 5.4 |
| Hydrogen Bond Acceptors (Hacc) | 2 – 8 |
| Hydrogen Bond Donors (Hdon) | ≤ 3 |
| Polar Surface Area (PSA) | 21.0 – 128.6 Ų |
| Number of Rotatable Bonds (RotB) | 1 – 10 |
| Table 1: Drug-Like Ranges for Physicochemical Properties of Bicyclic Privileged Structures.[5] |
Synthetic Strategies for Bicyclic Scaffolds
The construction of bicyclic scaffolds often requires sophisticated synthetic strategies. The choice of method depends on the desired ring system (fused, bridged, or spiro) and the required substitution pattern.
Synthesis of Fused Bicyclic Scaffolds
Fused bicyclic systems are commonly synthesized through various cyclization reactions, including:
-
Diels-Alder Reaction: A powerful [4+2] cycloaddition reaction that forms a six-membered ring, often used to construct fused bicyclic systems with high stereocontrol.
-
Ring-Closing Metathesis (RCM): A versatile method that uses ruthenium-based catalysts to form cyclic olefins from diene precursors.
-
Organometallic-Mediated Cyclizations: The use of organo-lithium, -magnesium, or -zinc reagents can facilitate the selective functionalization and cyclization of heteroaromatic precursors.[10][11]
Synthesis of Bridged Bicyclic Scaffolds
The synthesis of bridged systems is often more challenging due to the inherent ring strain. Common strategies include:
-
Intramolecular Cycloadditions: Photochemical [2+2] cycloadditions of dienes can lead to the formation of bridged bicyclic systems.
-
Double Cyclization of Linear Peptides: This method is employed for the synthesis of bridged bicyclic peptides (BBPs), where a linear peptide undergoes two separate cyclization steps.[12][13]
Synthesis of Spirocyclic Scaffolds
Spirocycles have gained significant popularity in medicinal chemistry, and numerous synthetic methods have been developed for their construction.[5][14][15][16]
-
Intramolecular Alkylation/Acylation: Cyclization of a precursor containing a nucleophile and an electrophile separated by a suitable linker.
-
Spirocyclization via Ketalization/Acetalization: The reaction of a diol with a ketone or aldehyde to form a spiroketal or spiroacetal.
-
(3+2) Annulation Reactions: The reaction of bicyclobutanes with various partners can provide rapid access to spiro-fused bicyclo[2.1.1]hexanes.[17]
Experimental Protocol: Synthesis of a Bicyclic Oxalactam Scaffold
This section provides a representative protocol for the synthesis of a bicyclic oxalactam scaffold via a tandem palladium-catalyzed Overman rearrangement/ring-closing metathesis/Kharasch cyclization.[16]
Step 1: Overman Rearrangement
-
To a solution of the allylic trichloroacetimidate (1.0 equivalent) in anhydrous toluene, add [PdCl(allyl)]2 (0.05 equivalents).
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the rearrangement is complete, cool the reaction mixture to room temperature.
Step 2: Ring-Closing Metathesis (RCM)
-
To the solution from Step 1, add a solution of Grubbs' second-generation catalyst (0.05 equivalents) in dichloromethane.
-
Stir the reaction at room temperature for 12 hours.
Step 3: Kharasch Cyclization
-
The same ruthenium catalyst from Step 2 will mediate the intramolecular Kharasch cyclization.
-
Continue stirring at room temperature for an additional 12 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired bicyclic oxalactam.
Caption: Tandem Synthesis of a Bicyclic Oxalactam.
Bicyclic Scaffolds in Approved Drugs and Clinical Development
The strategic advantages of bicyclic scaffolds are validated by their presence in numerous FDA-approved drugs and promising clinical candidates.
| Drug | Bicyclic Scaffold | Therapeutic Indication |
| Penicillin V | Penam (fused β-lactam) | Antibiotic |
| Oseltamivir (Tamiflu®) | Bridged bicyclo[2.2.2]octane derivative | Antiviral (Influenza) |
| Sertraline (Zoloft®) | Fused tetralone derivative | Antidepressant |
| Varenicline (Chantix®) | Bridged azabicyclo[3.2.1]octane | Smoking cessation |
| BT1718 | Bicyclic Peptide | Oncology (Solid Tumors) |
| Table 2: Examples of Approved Drugs and Clinical Candidates Containing Bicyclic Scaffolds.[14][15] |
A notable success story in the clinical application of bicyclic scaffolds is Bicycle Therapeutics, which has pioneered the development of "Bicycle" drug conjugates (BDCs).[8] These therapeutics consist of a bicyclic peptide for precise tumor targeting, a linker, and a cytotoxic payload.[14] Their lead candidate, BT1718, targets Membrane Type 1 Matrix Metalloproteinase (MT1-MMP) and is currently in clinical trials for the treatment of solid tumors.[14]
Challenges and Future Perspectives
Despite their significant potential, the development of drugs based on bicyclic scaffolds is not without its challenges.
-
Synthetic Complexity: The synthesis of complex bicyclic systems can be lengthy and challenging, which can hinder rapid lead optimization.
-
Computational Modeling: The rigidity and complex three-dimensional nature of bicyclic scaffolds can pose challenges for computational modeling and prediction of their binding modes and physicochemical properties.
-
Intellectual Property: The novelty of many bicyclic scaffolds can provide a strong intellectual property position, but navigating the existing patent landscape is crucial.
Future research in this area will likely focus on the development of more efficient and versatile synthetic methodologies to access novel bicyclic scaffolds. Furthermore, advancements in computational chemistry and machine learning will be instrumental in better predicting the properties and biological activities of these complex molecules, thereby accelerating their development into next-generation therapeutics. The continued exploration of bicyclic peptides and other constrained peptide scaffolds also holds immense promise for targeting previously "undruggable" protein-protein interactions.[9]
Conclusion
Bicyclic scaffolds represent a paradigm shift in medicinal chemistry, offering a powerful strategy to overcome the limitations of traditional "flat" molecules. Their inherent three-dimensionality, conformational rigidity, and ability to explore novel chemical space provide a solid foundation for the design of drugs with enhanced potency, selectivity, and metabolic stability. While synthetic and computational challenges remain, the growing number of bicyclic scaffolds in approved drugs and clinical development is a testament to their transformative potential. As our understanding of their synthesis and properties deepens, bicyclic scaffolds are poised to play an increasingly pivotal role in the future of drug discovery.
References
-
Bicycle's First Peptide-Toxin Conjugate Enters the Clinic for Solid Tumors. (2022). Labiotech.eu. [Link]
-
An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties. (2011). Med Chem Res. [Link]
-
Bicycle Therapeutics | Case studies. (n.d.). Invest Europe. [Link]
-
Most frequent scaffolds in FDA approved drugs. (2014). [Link]
-
Bicyclic Peptides as Next-Generation Therapeutics. (2018). NIH. [Link]
-
Structural Simplification from Tricyclic to Bicyclic Scaffolds: A Long-Term Investigation in the Field of Adenosine Receptor Antagonists. (2025). Molecules. [Link]
-
Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. (2016). SciSpace. [Link]
-
Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. (2022). Molecules. [Link]
-
Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. (2024). Chemical Society Reviews. [Link]
-
Bicycle Conjugates. (n.d.). Bicycle Therapeutics. [Link]
-
Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. (2015). Chemical Science. [Link]
-
Privileged Structures. (n.d.). OpenOChem Learn. [Link]
-
HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. (2026). Organic Letters. [Link]
-
Bicycle Therapeutics and Cancer Research UK Announce Initiation of First Clinical Study of a Bicyclic Peptide (Bicycle). (2018). BioSpace. [Link]
-
Bicyclic peptides: Paving the road for therapeutics of the future. (2025). Request PDF. [Link]
-
Obstacles and innovations of macrocyclic drug development. (2025). Drug Target Review. [Link]
-
DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. (n.d.). IRIS. [Link]
-
Properties physicochemical involved in the coupling of thirty bicyclo derivatives with TrkA kinase and K‐Ras protein. (2025). Request PDF. [Link]
-
The Potential of the Cyclotide Scaffold for Drug Development. (2019). Biomedicines. [Link]
-
Naming Bicyclic Compounds. (n.d.). Chemistry Steps. [Link]
-
Therapeutic Modalities. (n.d.). Bicycle Therapeutics. [Link]
-
Engineered tissues and strategies to overcome challenges in drug development. (2020). Journal of Biological Engineering. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules. [Link]
-
Naming Bicyclic Compounds. (n.d.). OpenOChem Learn. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. (2020). Journal of Medicinal Chemistry. [Link]
-
Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. (2023). Chemical Science. [Link]
-
Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. (2015). The Journal of Organic Chemistry. [Link]
-
Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. (2015). NIH. [Link]
-
Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. (2025). Chemical Communications. [Link]
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025). ACS Medicinal Chemistry Letters. [Link]
-
Bridged bicyclic peptides as potential drug scaffolds: Synthesis, structure, protein binding and stability. (2015). ResearchGate. [Link]
-
Impact of Metabolic Stability on Pharmacokinetics and Drug Effect. (n.d.). Longdom Publishing. [Link]
-
The role of Pharmacokinetics in drug development. (2025). GSC Online Press. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potential of the Cyclotide Scaffold for Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01699A [pubs.rsc.org]
- 9. labiotech.eu [labiotech.eu]
- 10. Directory of in silico Drug Design tools [click2drug.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biospace.com [biospace.com]
- 14. investeurope.eu [investeurope.eu]
- 15. bicycletherapeutics.com [bicycletherapeutics.com]
- 16. Engineered tissues and strategies to overcome challenges in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
The Strategic Synthesis of the 3-Azabicyclo[3.1.1]heptane Core: A Guide for Medicinal Chemists
Abstract
The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif in modern drug discovery, valued for its role as a saturated, three-dimensional bioisostere of commonly used aromatic heterocycles such as pyridine and piperidine.[1][2][3] Its rigid, bicyclic nature offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties like solubility and lipophilicity.[1] This technical guide provides an in-depth exploration of the primary synthetic strategies for constructing the 3-azabicyclo[3.1.1]heptane core, offering researchers, scientists, and drug development professionals a comprehensive understanding of the key methodologies, their underlying principles, and practical applications.
Introduction: The Rise of a Privileged Scaffold
In the quest for novel therapeutics with improved efficacy and safety profiles, the exploration of chemical space beyond flat, aromatic systems has become a paramount objective. Saturated bicyclic structures, such as the 3-azabicyclo[3.1.1]heptane core, provide an avenue to introduce structural novelty and three-dimensionality into drug candidates. This particular scaffold has garnered significant attention as a bioisosteric replacement for meta-substituted benzenes and pyridines, maintaining similar exit vector angles and distances between substituents while offering a distinct and often more favorable property profile.[2] The strategic incorporation of a nitrogen atom within the bicyclic framework further provides a handle for chemical modification and potential interactions with biological targets.
This guide will dissect the most prevalent and innovative synthetic routes to this valuable core structure, focusing on the causality behind experimental choices and providing actionable protocols for laboratory implementation.
Key Synthetic Strategies
The construction of the strained 3-azabicyclo[3.1.1]heptane ring system can be broadly categorized into two major approaches: intramolecular cyclization of suitably functionalized cyclobutane precursors and cycloaddition reactions that form the bicyclic core in a single or tandem step.
Intramolecular Cyclization Routes
These methods rely on the formation of one of the rings by connecting two reactive centers on a pre-existing cyclobutane ring.
A general and scalable approach to the 3-azabicyclo[3.1.1]heptane core has been developed through the reductive cyclization of spirocyclic oxetanyl nitriles.[1][4] This method is notable for its operational simplicity and the use of readily available starting materials.
Mechanism and Rationale: The reaction proceeds through the reduction of the nitrile group to a primary amine, which is not observed as it rapidly undergoes an intramolecular nucleophilic attack on the oxetane ring, leading to its opening and the formation of the bicyclic amine.[1] The choice of reducing agent is critical to the success of this transformation.
Experimental Protocol: Reductive Cyclization
A representative procedure for the synthesis of a 3-azabicyclo[3.1.1]heptane derivative via reductive cyclization is as follows:
-
To a solution of the spirocyclic oxetanyl nitrile in an appropriate anhydrous solvent (e.g., THF, diethyl ether), add a suitable reducing agent (e.g., LiAlH₄) portion-wise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH).
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or chromatography to afford the desired 3-azabicyclo[3.1.1]heptane.
An alternative and highly efficient route, particularly for multigram synthesis, involves the intramolecular formation of an imide from a 1,3-functionalized cyclobutane derivative.[3][5] This strategy leverages the diastereoselective Strecker reaction to install the necessary functional groups on the cyclobutane ring with the correct stereochemistry.[3]
Causality in Action: The key to this approach is the precise stereochemical control during the initial functionalization of the cyclobutane precursor. The subsequent base-mediated cyclization to the bicyclic imide proceeds smoothly due to the proximity of the reacting groups. The resulting imide can then be further elaborated to access a variety of functionalized 3-azabicyclo[3.1.1]heptane building blocks.[3]
Experimental Workflow: Intramolecular Imide Formation
Caption: Workflow for the synthesis of the 3-azabicyclo[3.1.1]heptane core via intramolecular imide formation.
Cycloaddition Strategies
Cycloaddition reactions offer a powerful and convergent approach to the 3-azabicyclo[3.1.1]heptane skeleton, often allowing for the rapid construction of molecular complexity.
Recent advancements have demonstrated the utility of copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with azomethine ylides.[6][7] This methodology provides enantioenriched 3-azabicyclo[3.1.1]heptanes with excellent diastereoselectivity.[6][7]
Mechanistic Insight: This reaction is believed to proceed through a formal cycloaddition pathway where the azomethine ylide acts as the 4π component and the central bond of the highly strained bicyclo[1.1.0]butane serves as the 2σ component. The use of a chiral copper catalyst allows for high levels of stereocontrol.
Both thermal and photochemical intramolecular [2+2] cycloadditions have been employed to construct the 3-azabicyclo[3.1.1]heptane framework.[3][8] These reactions typically involve the cyclization of an appropriately substituted alkene tethered to a cyclobutane or another unsaturated system.
Comparative Analysis of Synthetic Routes
To aid in the selection of the most appropriate synthetic strategy, the following table summarizes the key features of the discussed methodologies.
| Synthetic Route | Key Features | Scalability | Stereocontrol | Starting Material Accessibility |
| Reductive Cyclization | General, operationally simple | High | Substrate-dependent | Readily available |
| Intramolecular Imide Formation | Efficient for multigram synthesis | High | High (diastereoselective) | Readily available |
| Formal [4π+2σ] Cycloaddition | Convergent, stereoselective | Moderate | High (enantioselective) | Requires specialized precursors (BCBs) |
| Intramolecular [2+2] Cycloaddition | Access to diverse substitution patterns | Moderate | Substrate-dependent | Variable |
Future Perspectives
The development of novel and more efficient synthetic routes to the 3-azabicyclo[3.1.1]heptane core remains an active area of research. Future efforts will likely focus on expanding the substrate scope of existing methods, developing new catalytic and stereoselective transformations, and exploring late-stage functionalization strategies to enable the rapid generation of diverse compound libraries for drug discovery. The continued exploration of this privileged scaffold is poised to yield new and improved therapeutic agents.
Logical Relationship Diagram
Caption: Logical relationship between precursor types, reaction classes, and the target 3-azabicyclo[3.1.1]heptane core.
References
- General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes. Angew. Chem. Int. Ed. 2023, e202304246.
- General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes. Vertex AI Search.
- Synthesis of Functionalized Proline-Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances.
- Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. PubMed Central.
- Synthesis of 3-Azabicyclo[3.1.1]heptanes. Enamine.
- Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. PubMed.
- Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. Journal of the American Chemical Society.
- Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. enamine.net [enamine.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Savolitinib (CAS 1389264-30-5)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Savolitinib, also known as Volitinib, is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. This guide provides a comprehensive overview of its chemical structure, nomenclature, mechanism of action, and key experimental data relevant to its application in cancer research and drug development. With its demonstrated efficacy in preclinical and clinical settings, particularly for cancers with dysregulated c-Met signaling, Savolitinib represents a significant tool for researchers in oncology and precision medicine.
Chemical Identity and Nomenclature
The compound identified by CAS Registry Number 1389264-30-5 is a complex heterocyclic molecule with significant therapeutic potential. A clear understanding of its structure and various names is fundamental for accurate scientific communication and research.
Chemical Structure
The molecular structure of Savolitinib is characterized by a core 1H-[1][2][3]triazolo[4,5-b]pyrazine ring system, substituted with two key pharmacophores: an (S)-1-(imidazo[1,2-a]pyridin-6-yl)ethyl group and a 1-methyl-1H-pyrazol-4-yl group.[1]
Molecular Formula: C₁₇H₁₅N₉[1]
Molecular Weight: 345.37 g/mol [2]
Nomenclature Systems
To ensure clarity across different research and regulatory contexts, it is crucial to be familiar with the various synonyms and systematic names for this compound.
| Identifier Type | Name/Identifier |
| CAS Registry Number | 1389264-30-5 |
| Common Names | Savolitinib, Volitinib[1] |
| Developmental Codes | AZD6094, HMPL-504[1] |
| IUPAC Name | 1-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]-6-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazolo[4,5-b]pyrazine[4] |
| InChI | InChI=1S/C17H15N9/c1-11(12-3-4-15-18-5-6-25(15)10-12)26-17-16(22-23-26)19-8-14(21-17)13-7-20-24(2)9-13/h3-11H,1-2H3/t11-/m0/s1[1] |
| SMILES | CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C[1] |
Mechanism of Action and Biological Activity
Savolitinib functions as an orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[3][5] The c-Met pathway, when aberrantly activated, plays a critical role in tumor cell proliferation, survival, invasion, and angiogenesis. Savolitinib's high selectivity for c-Met is a key attribute, minimizing off-target effects.
Kinase Selectivity and Potency
Savolitinib demonstrates exquisite selectivity for c-Met. In a broad kinase panel screening of 274 kinases, it showed high selectivity at a concentration of 1 µM.[4] This specificity is critical for a favorable therapeutic window.
| Target | IC₅₀ |
| c-Met | 5 nM[4] |
| p-Met (phosphorylated Met) | 3 nM[6] |
This potent inhibition of both the kinase and its activated, phosphorylated form leads to the effective disruption of downstream signaling pathways.[3]
Cellular and In Vivo Efficacy
The biological activity of Savolitinib has been demonstrated in various preclinical models. It effectively inhibits c-Met autophosphorylation in non-small cell lung cancer (NSCLC) cells (NCI H441) with an IC₅₀ of 3 nM.[4] Furthermore, it inhibits the proliferation of HGF-induced NCI H441 cells with an IC₅₀ of 6 nM.[4] In a panel of gastric cancer cell lines with dysregulated c-Met, Savolitinib showed potent growth inhibition with EC₅₀ values ranging from 0.6 to 14.7 nM.[4]
In vivo studies have corroborated these findings. In a mouse xenograft model using Hs 746T human stomach cancer cells, a 3 mg/kg dose of Savolitinib resulted in 94% inhibition of intratumor c-Met autophosphorylation and a reduction in tumor growth.[4] Dose-dependent tumor growth inhibition was also observed in a U87MG subcutaneous xenograft model.[3]
Pharmacokinetics and ADME Profile
A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount in drug development. Savolitinib exhibits generally favorable preclinical pharmacokinetic properties.
Key Pharmacokinetic Parameters
| Species | Bioavailability | Tₘₐₓ | Clearance (CL) | Volume of Distribution (Vss) |
| Mouse | 27.2%[6] | <2.5 h[6] | 11.0 mL/min/kg[6] | 0.4 L/kg[6] |
| Rat | 42.6%[6] | <2.5 h[6] | 11.8 mL/min/kg[6] | 1.4 L/kg[6] |
| Dog | 86.3%[6] | <2.5 h[6] | 3.5 mL/min/kg[6] | 1.4 L/kg[6] |
Savolitinib displays rapid oral absorption and linear pharmacokinetics in rats and dogs within the tested dose ranges. It has high membrane permeability and is not subject to efflux transport across Caco-2 cell monolayers.
Metabolism and Potential for Drug-Drug Interactions
Savolitinib shows no significant reversible or mechanism-based CYP inhibition in human liver microsomes and does not induce CYP1A2 and CYP3A4 in human hepatocytes. This suggests a low potential for clinically significant drug-drug interactions mediated by these major cytochrome P450 enzymes.
Experimental Protocols and Considerations
For researchers working with Savolitinib, proper handling and experimental design are crucial for obtaining reliable and reproducible results.
Solubility and Stock Solution Preparation
Savolitinib is supplied as a crystalline solid and is soluble in organic solvents such as DMSO and dimethylformamide (DMF) at approximately 1 mg/mL.[7] For aqueous buffers, it is sparingly soluble. To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve Savolitinib in DMSO and then dilute with the aqueous buffer of choice. A 1:20 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.05 mg/mL.[7] Aqueous solutions are not recommended for storage for more than one day.[7]
In Vitro Kinase and Cell-Based Assays
A common experimental workflow for evaluating the efficacy of a kinase inhibitor like Savolitinib involves both biochemical and cell-based assays.
Caption: A generalized experimental workflow for characterizing a c-Met inhibitor.
c-Met Signaling Pathway
Savolitinib exerts its effect by inhibiting the c-Met signaling cascade. Understanding this pathway is essential for interpreting experimental results and designing further studies.
Caption: Simplified c-Met signaling pathway and the point of inhibition by Savolitinib.
Clinical Significance
Savolitinib is under investigation for the treatment of various cancers, including non-small cell lung cancer and renal cell carcinoma.[2] It has received conditional approval in China for the treatment of advanced NSCLC with MET exon 14 skipping mutations.[1] This highlights its clinical relevance and potential as a targeted therapy for patients with specific genetic alterations in the c-Met gene.
Conclusion
Savolitinib (CAS 1389264-30-5) is a well-characterized, potent, and highly selective c-Met inhibitor with a favorable preclinical profile. Its demonstrated anti-tumor activity in models with dysregulated c-Met signaling underscores its importance as a tool for cancer research and as a promising therapeutic agent. This guide provides the foundational technical information required for researchers and drug development professionals to effectively utilize and further investigate this compound.
References
-
PubChem. Savolitinib. National Center for Biotechnology Information. [Link]
-
Wikipedia. Savolitinib. Wikimedia Foundation. [Link]
-
New Drug Approvals. Savolitinib. [Link]
-
Pharmacompass. Savolitinib;Volitinib;HMPL-504;AZD-6094 | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Jia, H., Dai, G., Weng, J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589.
- Gavine, P.R., Ren, Y., Han, L., et al. (2015). Volitinib, a potent and highly selective c-Met inhibitor, effectively blocks c-Met signaling and growth in c-MET amplified gastric cancer patient-derived tumor xenograft models. Molecular Oncology, 9(1), 323-333.
Sources
- 1. Savolitinib | C17H15N9 | CID 68289010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Savolitinib - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Savolitinib;Volitinib;HMPL-504;AZD-6094 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Notes and Protocols: Functionalization of the Hydroxyl Group in 6-Hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane
Introduction
The 6-hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane scaffold is a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure provides a defined three-dimensional orientation for appended functional groups, making it an attractive isostere for various cyclic systems, including piperidines. The primary hydroxyl group serves as a key handle for introducing a diverse array of functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
This comprehensive guide provides detailed protocols and expert insights into the four principal classes of functionalization of the hydroxyl group: oxidation to the aldehyde, esterification, etherification, and conversion to sulfonate esters (mesylates and tosylates). The methodologies described herein are designed to be robust, reproducible, and adaptable for researchers in both academic and industrial settings.
I. Oxidation of the Hydroxyl Group to an Aldehyde
The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, 6-formyl-3-aza-3-boc-bicyclo[3.1.1]heptane, is a critical transformation. Aldehydes are versatile intermediates for subsequent reactions such as reductive amination, Wittig reactions, and cyanohydrin formation. To achieve this transformation with high fidelity, mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid.[1][2] Two field-proven methods, Swern oxidation and Dess-Martin periodinane (DMP) oxidation, are presented.
A. Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA).[3][4] This method is highly reliable for converting primary alcohols to aldehydes with minimal side products.[5] The reaction is typically conducted at cryogenic temperatures (-78 °C) to control the stability of the reactive intermediates.[6]
Causality and Experimental Choices:
-
Low Temperature (-78 °C): Essential for the stability of the chlorosulfonium salt intermediate formed from DMSO and oxalyl chloride, preventing side reactions.[6]
-
Oxalyl Chloride: Used to activate DMSO. Its reaction with DMSO is highly exothermic and generates gaseous byproducts (CO and CO2), requiring careful, slow addition.[7]
-
Triethylamine (TEA): Acts as a non-nucleophilic base to facilitate the final elimination step that forms the aldehyde and dimethyl sulfide.[3]
Experimental Protocol: Swern Oxidation
| Reagent/Parameter | Quantity (for 1 mmol substrate) | Molar Eq. | Notes |
| This compound | 241.33 mg | 1.0 | Ensure substrate is dry. |
| Anhydrous Dichloromethane (DCM) | 10 mL | - | Solvent for all reagents. |
| Oxalyl Chloride | 0.11 mL | 1.5 | Add dropwise to DMSO solution. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 0.19 mL | 2.7 | Dissolved in DCM. |
| Triethylamine (TEA) | 0.97 mL | 7.0 | Add dropwise after alcohol addition. |
| Temperature | -78 °C (Dry ice/acetone bath) | - | Maintain throughout additions. |
| Reaction Time | 30 min after alcohol, 10 min after TEA, then warm to RT | - | Monitor by TLC. |
Step-by-Step Procedure:
-
To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM, add a solution of DMSO (2.7 equiv) in DCM dropwise at -78 °C over 5 minutes.
-
Stir the resulting mixture for 5 minutes at -78 °C.
-
Add a solution of this compound (1.0 equiv) in DCM dropwise over 5 minutes.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (7.0 equiv) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[6]
-
Purify the crude aldehyde by flash column chromatography on silica gel.
B. Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is an exceptionally mild and selective method for oxidizing primary alcohols to aldehydes using a hypervalent iodine reagent.[8][9][10] It offers several advantages, including ambient reaction temperatures, shorter reaction times, and simplified workups.[11][12]
Causality and Experimental Choices:
-
Dess-Martin Periodinane (DMP): A highly selective oxidant that does not affect other sensitive functional groups.[9] It is commercially available or can be prepared from 2-iodoxybenzoic acid (IBX).
-
Dichloromethane (DCM): The standard solvent, offering good solubility for both the substrate and the reagent.[10]
-
Sodium Bicarbonate: Often added to buffer the reaction mixture and neutralize the acetic acid byproduct, which is crucial for acid-sensitive substrates.[10]
Experimental Protocol: DMP Oxidation
| Reagent/Parameter | Quantity (for 1 mmol substrate) | Molar Eq. | Notes |
| This compound | 241.33 mg | 1.0 | Ensure substrate is dry. |
| Dess-Martin Periodinane (DMP) | 509 mg | 1.2 | Handle with care; potentially explosive.[11] |
| Dichloromethane (DCM) | 10 mL | - | Anhydrous. |
| Sodium Bicarbonate (optional) | 168 mg | 2.0 | For acid-sensitive substrates. |
| Temperature | Room Temperature | - | |
| Reaction Time | 1-3 hours | - | Monitor by TLC. |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 equiv) and sodium bicarbonate (2.0 equiv, if used) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 equiv) in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the solid byproducts dissolve.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
II. Esterification of the Hydroxyl Group
Esterification is a fundamental method to modify the properties of the parent molecule, often improving cell permeability or serving as a prodrug strategy. The Steglich esterification is particularly well-suited for this purpose due to its mild, neutral conditions.[13]
Steglich Esterification
This method employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation.[14][15]
Causality and Experimental Choices:
-
DCC/EDC: Acts as a dehydrating agent, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14][16] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[15][17]
-
DMAP: A highly effective nucleophilic catalyst that accelerates the reaction by forming a more reactive N-acylpyridinium intermediate, which is then attacked by the alcohol.[14][18] This is crucial for efficient ester formation.[14]
Experimental Protocol: Steglich Esterification
| Reagent/Parameter | Quantity (for 1 mmol substrate) | Molar Eq. | Notes |
| This compound | 241.33 mg | 1.0 | |
| Carboxylic Acid (R-COOH) | 1.1 mmol | 1.1 | |
| EDC·HCl | 211 mg | 1.1 | |
| DMAP | 12 mg | 0.1 | Catalyst. |
| Anhydrous Dichloromethane (DCM) | 10 mL | - | Solvent. |
| Temperature | 0 °C to Room Temperature | - | |
| Reaction Time | 4-12 hours | - | Monitor by TLC. |
Step-by-Step Procedure:
-
Dissolve the alcohol (1.0 equiv), carboxylic acid (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
III. Etherification of the Hydroxyl Group
Formation of an ether linkage provides a stable, metabolically robust modification. The Williamson ether synthesis is a classic and reliable method for this transformation.[19]
Williamson Ether Synthesis
This reaction proceeds via an Sₙ2 mechanism, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide or other good leaving group from an alkylating agent.[19][20]
Causality and Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.[21][22] It is crucial to handle NaH with care due to its reactivity with water.
-
Alkyl Halide (R-X): The electrophile in the Sₙ2 reaction. Primary alkyl halides (or tosylates/mesylates) are ideal to avoid competing E2 elimination reactions.[20][23]
-
Anhydrous THF/DMF: Aprotic solvents are required to prevent quenching of the strong base and the alkoxide intermediate.
Experimental Protocol: Williamson Ether Synthesis
| Reagent/Parameter | Quantity (for 1 mmol substrate) | Molar Eq. | Notes |
| This compound | 241.33 mg | 1.0 | |
| Sodium Hydride (60% dispersion in mineral oil) | 48 mg | 1.2 | Handle under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | 10 mL | - | Solvent. |
| Alkyl Halide (R-X, e.g., MeI, BnBr) | 1.2 mmol | 1.2 | Should be a primary halide. |
| Temperature | 0 °C to Room Temperature | - | |
| Reaction Time | 2-16 hours | - | Monitor by TLC. |
Step-by-Step Procedure:
-
To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol (1.0 equiv) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours until TLC indicates completion.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ether by flash column chromatography.
IV. Conversion to Sulfonate Esters (Mesylates and Tosylates)
Converting the hydroxyl group into a sulfonate ester, such as a mesylate (OMs) or tosylate (OTs), transforms it into an excellent leaving group.[24] This is a pivotal step for subsequent nucleophilic substitution reactions to introduce a wide range of functionalities, including azides, nitriles, and amines.
A. Mesylation
Mesylation is the conversion of the alcohol to a methanesulfonate ester using methanesulfonyl chloride (MsCl) in the presence of a base.[25]
Experimental Protocol: Mesylation
| Reagent/Parameter | Quantity (for 1 mmol substrate) | Molar Eq. | Notes |
| This compound | 241.33 mg | 1.0 | |
| Anhydrous Dichloromethane (DCM) | 10 mL | - | Solvent. |
| Triethylamine (TEA) or Pyridine | 0.21 mL | 1.5 | Base. |
| Methanesulfonyl Chloride (MsCl) | 0.093 mL | 1.2 | Add dropwise. Corrosive. |
| Temperature | 0 °C | - | Maintain during addition. |
| Reaction Time | 2-4 hours | - | Monitor by TLC. |
Step-by-Step Procedure:
-
Dissolve the alcohol (1.0 equiv) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 equiv) to the solution.
-
Add methanesulfonyl chloride (1.2 equiv) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours.[25]
-
Upon completion, dilute the mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.[25]
B. Tosylation
Tosylation involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) to form a p-toluenesulfonate ester.[24]
Experimental Protocol: Tosylation
| Reagent/Parameter | Quantity (for 1 mmol substrate) | Molar Eq. | Notes |
| This compound | 241.33 mg | 1.0 | |
| Anhydrous Dichloromethane (DCM) | 10 mL | - | Solvent. |
| Triethylamine (TEA) or Pyridine | 0.21 mL | 1.5 | Base. |
| p-Toluenesulfonyl Chloride (TsCl) | 229 mg | 1.2 | Solid, add portion-wise. |
| DMAP (optional) | 12 mg | 0.1 | Catalyst for less reactive alcohols.[24] |
| Temperature | 0 °C to Room Temperature | - | |
| Reaction Time | 2-12 hours | - | Monitor by TLC. |
Step-by-Step Procedure:
-
Dissolve the alcohol (1.0 equiv) in anhydrous DCM and cool to 0 °C.
-
Add pyridine or triethylamine (1.5 equiv).[26] If using, add DMAP (0.1 equiv).
-
Add p-toluenesulfonyl chloride (1.2 equiv) portion-wise at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-12 hours.[24]
-
Monitor the reaction by TLC. Upon completion, dilute with water.
-
Extract with DCM, wash the combined organic layers with saturated NaHCO₃ solution and brine.[27]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate. Purification can be achieved via column chromatography if necessary.[24]
V. References
-
Einhorn, J., Einhorn, C., Ratajczak, F., & Durif, A. (1995). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry, 61(21), 7452-7454. [Link]
-
Clark, J. (2023). Oxidation of alcohols. Chemguide. [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]
-
Grokipedia. (n.d.). Steglich esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Beutner, G. L., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), e58321. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Royal Society of Chemistry. (n.d.). Experimental Supporting Information. [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
-
Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. [Link]
-
Wordpress. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. [Link]
-
Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H). [Link]
-
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. (2024). Oxidation of Alcohols. [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. [Link]
-
Scribd. (n.d.). Water-Solvent Method For Tosylation and Mesylation. [Link]
-
Scribd. (n.d.). Steglich Esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]
-
ResearchGate. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2025). Preparing Ethers. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
RSC Publishing. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. [Link]
-
NIH. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
-
Cross, R. L. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
RSC Publishing. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 16. scribd.com [scribd.com]
- 17. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 18. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 19. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 20. byjus.com [byjus.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. organic-synthesis.com [organic-synthesis.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. organic-synthesis.com [organic-synthesis.com]
- 26. organic-synthesis.com [organic-synthesis.com]
- 27. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of N-BOC-3-azabicyclo[3.1.1]heptane Derivatives
Introduction: The Strategic Importance of the 3-Azabicyclo[3.1.1]heptane Scaffold and Amine Protection
The 3-azabicyclo[3.1.1]heptane framework is a conformationally constrained saturated heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid structure serves as a valuable bioisostere for commonly used fragments like piperidine and meta-substituted benzene rings, offering a unique three-dimensional arrangement of substituents for probing interactions with biological targets.[1][2] The development of novel therapeutics and chemical probes based on this scaffold often requires multi-step synthetic sequences where the secondary amine must be temporarily masked.
The tert-butyloxycarbonyl (BOC) group is arguably the most ubiquitous protecting group for amines in contemporary organic synthesis.[3] Its widespread use stems from its remarkable stability under a broad range of conditions—including basic, nucleophilic, and reductive environments—coupled with its clean and efficient removal under acidic conditions. This orthogonality is paramount in complex synthetic endeavors. This document provides a comprehensive guide to the deprotection of N-BOC-3-azabicyclo[3.1.1]heptane derivatives, detailing the underlying mechanisms, comparing common protocols, and offering field-proven insights to navigate potential challenges.
Mechanism of Acid-Catalyzed BOC Deprotection
The cleavage of the BOC group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbamate oxygen, which weakens the adjacent tert-butyl-oxygen bond. This is followed by the fragmentation of the protonated intermediate to generate the free amine, carbon dioxide, and a relatively stable tert-butyl cation.[3] The liberated amine is then protonated by the acid in the reaction medium, typically yielding the corresponding ammonium salt.
Figure 2. Workflow for BOC deprotection using TFA.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-BOC-3-azabicyclo[3.1.1]heptane derivative (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Work-up (for Free Amine): Dissolve the resulting residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acid and liberate the free amine. Caution: CO₂ evolution may cause pressure buildup. Separate the layers.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected 3-azabicyclo[3.1.1]heptane derivative as a free amine.
Protocol 2: Deprotection and Isolation as a Hydrochloride Salt using HCl in Dioxane
This method is particularly advantageous when the final product is desired as a stable, often crystalline, hydrochloride salt, which simplifies handling and purification. [4] Step-by-Step Methodology:
-
Setup: To a round-bottom flask containing the N-BOC-3-azabicyclo[3.1.1]heptane derivative (1.0 equiv), add a magnetic stir bar.
-
Acid Addition: Under a nitrogen or argon atmosphere, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents). If the starting material has poor solubility, a minimal amount of a co-solvent like methanol or DCM can be added. [5]3. Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. In many cases, the hydrochloride salt of the deprotected amine will precipitate from the solution as a white solid. [4]Monitor for completion by TLC or by taking a small aliquot, quenching it with base, and analyzing by LC-MS.
-
Isolation: Upon completion, if a precipitate has formed, dilute the reaction mixture with an anhydrous non-polar solvent such as diethyl ether or hexanes to further encourage precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities and residual dioxane.
-
Drying: Dry the resulting white to off-white solid under high vacuum to afford the pure 3-azabicyclo[3.1.1]heptane hydrochloride salt.
Trustworthiness and Self-Validation: Troubleshooting and Key Insights
-
Incomplete Reaction: If the deprotection is sluggish, particularly with TFA, increasing the concentration of the acid or gentle warming (to 40 °C) can be effective. [6]For HCl deprotections, ensuring the reagent is fresh is crucial, as the concentration of HCl in dioxane can decrease over time.
-
Side-Product Formation: The primary concern is alkylation of the substrate by the tert-butyl cation. While the 3-azabicyclo[3.1.1]heptane nitrogen is the intended site of reaction after deprotection, other nucleophilic sites in the molecule could be susceptible. If tert-butylation is observed, adding a scavenger like anisole (1-2 equivalents) to the reaction mixture can effectively trap the cation.
-
Handling Amine Salts: Trifluoroacetate salts are often oils or waxy solids that are difficult to handle. Conversion to the hydrochloride salt by dissolving the crude TFA salt in a minimal amount of solvent and adding a solution of HCl in ether or dioxane can yield a more manageable solid.
-
Purification of the Free Amine: The free 3-azabicyclo[3.1.1]heptane is a relatively volatile and water-soluble amine. During basic work-up, ensure thorough extraction with an organic solvent. If the product is particularly polar, a continuous liquid-liquid extraction or saturation of the aqueous phase with NaCl may be necessary to improve recovery. Purification by standard silica gel chromatography is possible, but the column should be pre-treated with a base (e.g., 1-2% triethylamine in the eluent) to prevent streaking and product loss.
References
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Mistry, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23971–23978. [Link]
-
Various Authors. (2023). Boc De-protection. Reddit r/Chempros. [Link]
-
Stepan, A. F., et al. (2021). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, 60(33), 18037-18043. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2010). Request PDF. ResearchGate. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Cambridge Open Engage. [Link]
-
De Blieck, A., & Stevens, C. V. (2012). Synthesis of Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones. Synfacts, 2012(01), 0017. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Han, G., et al. (2005). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Letters in Peptide Science, 10(5-6), 639-642. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). (2004). Request PDF. ResearchGate. [Link]
-
Mistry, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23971-23978. [Link]
-
Royal Society of Chemistry. (2021). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. RSC Publishing. [Link]
-
Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. (2015). Request PDF. ResearchGate. [Link]
-
Britton, J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(9), 1253-1259. [Link]
-
Various Authors. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]
-
Caron, S., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(23), 6248-6251. [Link]
-
Mansson, C. M. F., & Burns, N. Z. (2018). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 95, 29-41. [Link]
Sources
Application Notes & Protocols: 6-Hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane as a Piperidine Isostere
Introduction: The Quest for Superior Drug Scaffolds
In the landscape of modern drug discovery, the piperidine ring is a ubiquitous scaffold, present in numerous approved pharmaceuticals. Its prevalence, however, is a double-edged sword, often leading to well-trodden intellectual property space and predictable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Consequently, medicinal chemists are increasingly turning to bioisosteres—chemically distinct moieties that retain the essential biological activity of the parent structure while offering opportunities to modulate physicochemical properties.
The 3-azabicyclo[3.1.1]heptane framework has emerged as a compelling non-classical isostere of piperidine. Its rigid, bicyclic nature introduces conformational constraint, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding. This constrained geometry also allows for precise three-dimensional positioning of substituents, enabling finer control over molecular interactions. Furthermore, the introduction of this sp³-rich scaffold can lead to significant improvements in key drug-like properties, such as aqueous solubility and metabolic stability, by moving away from the often flat and lipophilic structures of traditional piperidine-containing compounds.
This application note provides a detailed guide to the use of 6-hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane , a versatile building block for the incorporation of this advanced piperidine isostere into drug candidates. We will explore its synthesis, comparative physicochemical properties, and provide detailed protocols for its application in medicinal chemistry workflows.
Physicochemical Properties: A Comparative Analysis
The decision to replace a piperidine ring with a 3-azabicyclo[3.1.1]heptane isostere is driven by the potential for an improved property profile. The rigid bicyclic structure can significantly alter lipophilicity and solubility, two critical parameters in drug development.
| Property | Piperidine (Representative) | 3-Azabicyclo[3.1.1]heptane Analogue | Rationale for Improvement |
| cLogP | ~1.5 - 2.5 (for simple derivatives) | Generally lower or comparable | The sp³-rich, non-planar structure can disrupt planarity and reduce lipophilic surface area compared to more flexible or aromatic systems it might replace alongside the piperidine. |
| Aqueous Solubility | Variable, can be low | Often significantly higher | The introduction of the bicyclic core has been shown to increase aqueous solubility by over an order of magnitude in some cases.[1] |
| pKa | ~11.2 | ~11.2 - 11.4 | The basicity of the nitrogen atom is nearly identical to that of piperidine, ensuring that it can mimic piperidine in relevant biological salt-bridge interactions. |
| Metabolic Stability | Can be susceptible to CYP-mediated oxidation | Generally enhanced | The rigid structure can shield adjacent C-H bonds from metabolic enzymes, and the absence of certain metabolically labile positions found in some piperidine derivatives can improve stability. |
Data presented is a qualitative comparison based on literature reports for analogous structures. Actual values are compound-dependent.
Conformational Mimicry of Piperidine
The 3-azabicyclo[3.1.1]heptane scaffold can be considered a conformationally locked analogue of piperidine. Depending on the substitution pattern, it can effectively mimic either the common "chair" conformation or the less frequent but biologically relevant "boat" conformation of a 1,4-disubstituted piperidine ring.[2] This pre-organization of the scaffold can be a powerful tool in structure-based drug design.
Synthesis Protocol: Preparation of tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Step-by-Step Protocol (Illustrative)
This protocol outlines the reduction of a precursor, Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate, to the target alcohol. This precursor can be synthesized through various routes that establish the bicyclic core.[5]
Materials:
-
Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 - 4.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate in anhydrous THF.
-
Reduction: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add solid LiAlH₄ to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup). A granular precipitate should form.
-
Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake with ample diethyl ether or ethyl acetate.
-
Drying and Concentration: Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate .
Application Protocol: Incorporation into a Lead Molecule via Mitsunobu Reaction
The primary alcohol of the title compound serves as a versatile handle for downstream functionalization. The Mitsunobu reaction is a powerful method for converting this alcohol into various other functional groups, such as esters or for forming ether linkages, with inversion of configuration if the carbon were chiral.[1][6]
Objective: To couple this compound with a phenolic lead compound (Ar-OH) to form an ether linkage.
Materials:
-
tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 eq)
-
Phenolic coupling partner (Ar-OH) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate, the phenolic coupling partner (Ar-OH), and triphenylphosphine in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide, which can be challenging to remove. Purification is typically achieved by flash column chromatography on silica gel.
Conclusion
This compound is a valuable and strategic building block for medicinal chemists seeking to move beyond traditional piperidine scaffolds. Its rigid, three-dimensional structure offers a unique conformational profile that can enhance target engagement, while its physicochemical properties can lead to improved solubility and metabolic stability. The protocols outlined in this note provide a starting point for the synthesis and application of this promising piperidine isostere, paving the way for the discovery of novel drug candidates with superior properties.
References
-
Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Chernykh, A. V., Vashchenko, B. D., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440–10450. [Link]
-
Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., Golovchenko, O., Brovarets, V., & Grygorenko, O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Synthesis Target. (n.d.). tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate synthesis. Retrieved from [Link]
Sources
Application Notes & Protocols: Strategic Incorporation of 3-Azabicyclo[3.1.1]heptane into PROTAC Linkers for Enhanced Efficacy and Druggability
Abstract
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] The linker component, which connects the target protein binder (warhead) and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[3][4][5] This guide details the strategic incorporation of the 3-azabicyclo[3.1.1]heptane scaffold into PROTAC linkers. This rigid, sp³-enriched bicyclic system serves as a superior structural element to traditional flexible linkers, offering a pathway to overcome common challenges in PROTAC development such as poor cell permeability and suboptimal ternary complex formation. We provide the scientific rationale, detailed synthetic protocols, characterization methods, and application workflows for researchers seeking to leverage this advanced linker technology.
The Linker's Gambit: Moving Beyond a Passive Spacer
Historically viewed as a simple tether, the linker is now recognized as a pivotal component that governs the overall performance of a PROTAC.[3][6] Its length, rigidity, and composition dictate the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[7][8][9][10] Traditional linkers, such as polyethylene glycol (PEG) or simple alkyl chains, offer synthetic simplicity but often suffer from high flexibility.[4] This conformational freedom can lead to a significant entropic penalty upon binding and may not enforce the optimal geometry for efficient ubiquitination, hindering degradation potency.[10]
Furthermore, the large molecular weight and high polar surface area of many PROTACs often result in poor membrane permeability, limiting their therapeutic potential.[11][12] The strategic introduction of rigid scaffolds like 3-azabicyclo[3.1.1]heptane directly addresses these limitations.
Rationale for 3-Azabicyclo[3.1.1]heptane in Linker Design
The 3-azabicyclo[3.1.1]heptane core is a saturated isostere of pyridine and piperidine, offering a unique three-dimensional structure that imparts significant advantages to a PROTAC linker.[13][14][15]
-
Conformational Rigidity and Pre-organization: The bicyclic structure drastically reduces the number of rotatable bonds compared to aliphatic chains.[16] This rigidity helps to pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic cost of binding and potentially increasing the stability and cooperativity of the complex.[10]
-
Improved Physicochemical Properties: As a saturated, sp³-rich scaffold, it can decrease the polar surface area and disrupt planarity compared to aromatic linkers.[16][17] This often translates to improved solubility and, critically, enhanced passive cell permeability—a major hurdle for "beyond Rule of 5" molecules like PROTACs.[11][12][18]
-
Three-Dimensional Vectorial Control: The defined geometry of the 3-azabicyclo[3.1.1]heptane scaffold allows for precise control over the exit vectors of the linker. This enables a more rational design approach to position the warhead and E3 ligase ligand at optimal distances and angles to foster productive protein-protein interactions within the ternary complex.[15]
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Synthetic Protocols and Methodologies
The incorporation of the 3-azabicyclo[3.1.1]heptane scaffold can be achieved through standard coupling chemistries. An efficient approach involves synthesizing or procuring a functionalized bicyclic intermediate that can be sequentially coupled to the warhead and the E3 ligase ligand.
Protocol 3.1: Synthesis of a Functionalized 3-Azabicyclo[3.1.1]heptane Intermediate
Several synthetic routes to 3-azabicyclo[3.1.1]heptane derivatives have been reported.[13][14][19] A common strategy relies on the intramolecular cyclization of a suitably functionalized cyclobutane derivative.[13][20][21] The following is a conceptual protocol for creating a bifunctional intermediate ready for PROTAC assembly.
Objective: To synthesize a Boc-protected 3-azabicyclo[3.1.1]heptane intermediate with a carboxylic acid handle for subsequent amide coupling.
Figure 2: Conceptual workflow for synthesizing a functionalized linker intermediate.
Protocol 3.2: Amide Coupling of Linker to a POI Ligand
This protocol describes the conjugation of the synthesized linker intermediate to a warhead containing a free amine.
Materials:
-
Functionalized 3-azabicyclo[3.1.1]heptane linker (with carboxylic acid)
-
POI ligand (with amine functionality)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 3-azabicyclo[3.1.1]heptane linker (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. The formation of the active ester is the key to efficient coupling.
-
Coupling: Add the POI ligand (1.1 eq), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS to confirm the consumption of starting materials and the formation of the desired product.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., dichloromethane/methanol gradient) to yield the pure conjugate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3.3: Final PROTAC Assembly
The final step involves deprotection of the Boc group on the linker-warhead conjugate, followed by coupling to an E3 ligase ligand (e.g., a VHL or CRBN ligand) that has a carboxylic acid handle.
-
Deprotection: Dissolve the purified conjugate from Protocol 3.2 in a solution of 20-30% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the amine salt.
-
Final Coupling: Using the same amide coupling procedure described in Protocol 3.2, couple the deprotected intermediate with the desired E3 ligase ligand.
-
Final Purification: Purify the final PROTAC molecule using preparative reverse-phase HPLC to achieve >95% purity required for biological assays.
Characterization and Application Workflows
Protocol 4.1: Assessing Target Protein Degradation
The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. This is quantified by determining the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).
Methodology: Western Blotting
-
Cell Culture: Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the final PROTAC (e.g., from 0.1 nM to 10 µM) for a defined period (typically 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of total protein per lane on an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine DC₅₀ and Dₘₐₓ.
Expected Outcomes and Data Interpretation
The incorporation of a 3-azabicyclo[3.1.1]heptane linker is expected to yield PROTACs with superior properties compared to analogs with flexible linkers.
Figure 3: Rigid linkers reduce conformational freedom, promoting a bioactive state.
Comparative Data Analysis
The table below presents hypothetical data comparing a target-degrading PROTAC (PROTAC-Flex) containing a standard PEG linker with an analog (PROTAC-Rigid) containing a 3-azabicyclo[3.1.1]heptane linker.
| Parameter | PROTAC-Flex (PEG Linker) | PROTAC-Rigid (Bicyclic Linker) | Rationale for Improvement |
| Degradation Potency (DC₅₀) | 55 nM | 8 nM | The rigid linker pre-organizes the molecule, leading to more stable and productive ternary complex formation.[7][22] |
| Max Degradation (Dₘₐₓ) | 85% | >95% | Optimal geometry achieved with the rigid linker allows for more efficient ubiquitination of the target protein. |
| Cell Permeability (PAMPA, Pₑ) | 0.8 x 10⁻⁶ cm/s | 4.5 x 10⁻⁶ cm/s | The sp³-rich, less polar nature of the bicyclic scaffold can shield polarity and improve passive diffusion across the cell membrane.[11][16] |
| Aqueous Solubility | Moderate | Improved | Disruption of planarity and introduction of 3D character can improve solubility by reducing crystal lattice packing energy.[17] |
Conclusion
The design of the linker is a critical, multifaceted challenge in the development of effective PROTAC degraders. Moving away from conformationally ambiguous flexible linkers toward structurally defined scaffolds is a key optimization strategy. The 3-azabicyclo[3.1.1]heptane core offers a robust solution, providing rigidity, three-dimensional definition, and favorable physicochemical properties. By incorporating this scaffold, researchers can rationally design next-generation PROTACs with enhanced degradation potency, improved cell permeability, and superior overall drug-like properties, thereby accelerating the path toward clinical success.
References
-
Zaidman, D., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]
-
Shibata, N., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Journal of Controlled Release. [Link]
-
Nishiguchi, T., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. [Link]
-
Maple, H. J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
-
Maple, H. J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed Central. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ResearchGate. [Link]
-
Kumar, A., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. International Journal of Molecular Sciences. [Link]
-
Ciulli, A., et al. (2018). PROTAC-induced ternary complexes and their biophysical properties. ResearchGate. [Link]
-
Zaidman, D., et al. (2020). Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. Scite.ai. [Link]
-
Testa, A., et al. (2020). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]
-
Liu, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
-
Troup, R. I., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Cambridge Open Engage. [Link]
-
Ito, T., et al. (2024). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry. [Link]
-
Jiménez-Roldán, A., et al. (2025). Characterizing the conformational ensemble of PROTAC degraders in solutions via atomistic simulations. ChemRxiv. [Link]
-
Anonymous (n.d.). A review of the advantages and disadvantages associated with using PROTACs as a therapeutic strategy. ResearchGate. [Link]
- Wang, Y., et al. (2022). Bifunctional compounds for degradation of histone deacetylase 3 (HDAC3).
-
Shcherbakova, E., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Kim, S., et al. (2025). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. ResearchGate. [Link]
-
de Witte, W., et al. (2025). Conformational dynamics in the membrane interactions of bispecific targeted degrader therapeutics. bioRxiv. [Link]
-
Smith, L. N., et al. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ResearchGate. [Link]
-
Granat, D., et al. (2025). Synthesis and Physicochemical Characterization of 2‐Azabicyclo[3.2.0]heptane Building Blocks. ResearchGate. [Link]
-
Jain, G., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. International Journal of Molecular Sciences. [Link]
-
Selvita (2025). Beyond Inhibition: How Targeted Protein Degradation Transforms Drug Discovery. Selvita. [Link]
-
Henning, N. J. (2022). Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. UC Berkeley Electronic Theses and Dissertations. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selvita.com [selvita.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. chempep.com [chempep.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
synthesis of novel agonists using 6-hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane
Application Note & Protocol
Topic: Synthesis of Novel Agonists using 6-Hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane
Audience: Researchers, scientists, and drug development professionals.
Introduction: Embracing Three-Dimensionality in Drug Design
In modern medicinal chemistry, the "escape from flatland" is a guiding principle, encouraging the replacement of planar aromatic rings with saturated, three-dimensional bioisosteres to improve physicochemical and pharmacokinetic properties.[1][2] The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a particularly valuable motif in this endeavor, serving as a rigid, non-planar surrogate for meta-substituted benzene and pyridine rings.[2][3][4][5][6] Its constrained conformation can enhance binding affinity and selectivity for biological targets by presenting substituents in well-defined spatial orientations.
This guide details a robust synthetic strategy for creating libraries of novel agonists starting from the versatile building block, this compound. This starting material is strategically equipped with two key functional handles: a primary alcohol for initial diversification and a Boc-protected secondary amine for subsequent functionalization. The described workflow is designed to be modular, allowing for the systematic exploration of chemical space around this privileged scaffold.
Overall Synthetic Strategy
The core strategy involves a four-stage process designed for maximum modularity and efficiency. The workflow begins with the functionalization of the C6-hydroxymethyl group, proceeds through the deprotection of the nitrogen, and concludes with the final diversification step to yield the target compounds. This approach allows for the parallel synthesis of a diverse library of potential agonists.
Figure 1: General workflow for the synthesis of novel agonists.
Part 1: Functionalization of the C6-Hydroxymethyl Group
The primary alcohol at the C6 position is an ideal handle for introducing the first point of diversity. Oxidation to the corresponding carboxylic acid provides a stable, versatile intermediate ready for a wide range of subsequent coupling reactions.
Rationale for Experimental Choices
The oxidation of a primary alcohol to a carboxylic acid in a molecule containing a Boc-protecting group requires mild and selective conditions to prevent cleavage of the acid-labile Boc group or other unwanted side reactions. While strong oxidants like potassium permanganate or chromic acid are effective, they lack the necessary chemoselectivity. Hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP), are excellent choices for this transformation, though often used for oxidation to the aldehyde.[7] A two-step, one-pot procedure involving an initial oxidation to the aldehyde followed by further oxidation to the carboxylic acid is often reliable. However, for simplicity and efficiency, a direct oxidation using a catalytic system is preferred.
A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation, using a stoichiometric oxidant like sodium hypochlorite or bis(acetoxy)iodobenzene (BAIB), is a highly effective and mild method for converting primary alcohols to carboxylic acids. This protocol avoids harsh conditions and toxic heavy metals.
Protocol 1: TEMPO-Catalyzed Oxidation to Carboxylic Acid
This protocol describes the direct oxidation of this compound to 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 227.31 | 5.0 | 1.0 |
| TEMPO | 156.25 | 0.5 | 0.1 |
| Acetonitrile (MeCN) | 41.05 | - | - |
| Water (H₂O) | 18.02 | - | - |
| Sodium Phosphate Buffer (0.67 M, pH 6.7) | - | - | - |
| Sodium Chlorite (NaClO₂) | 90.44 | 7.5 | 1.5 |
| Sodium Hypochlorite (NaOCl, ~10-15% solution) | 74.44 | 0.25 | 0.05 |
| Sodium Sulfite (Na₂SO₃) | 126.04 | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | - | - |
| Hydrochloric Acid (HCl, 2 M) | 36.46 | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Step-by-Step Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.14 g, 5.0 mmol) and TEMPO (78 mg, 0.5 mmol).
-
Dissolution: Add acetonitrile (25 mL) and the sodium phosphate buffer (15 mL). Stir the biphasic mixture vigorously at room temperature until all solids dissolve.
-
Initiation: In a separate flask, dissolve sodium chlorite (0.68 g, 7.5 mmol) in water (10 mL). Add this solution to the reaction mixture.
-
Oxidation: Add the sodium hypochlorite solution (approx. 0.4 mL of 10% solution, 0.25 mmol) dropwise to the reaction mixture. The reaction is typically exothermic, and the color should turn orange-yellow.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite until the orange color disappears to quench any residual oxidants.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL). Acidify the aqueous layer to pH 3-4 with 2 M HCl.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude carboxylic acid is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
Part 2: Diversification via Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, enabling the connection of a carboxylic acid with a vast array of commercially available amines.[8][9] This step introduces the first key element of diversity into the agonist library.
Rationale for Experimental Choices
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[10] Therefore, the carboxylic acid must be activated. Carbodiimide reagents like DCC and EDC are common, but uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their high efficiency, fast reaction times, and low rates of racemization.[9][11] The reaction requires a non-nucleophilic base, typically diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.
Figure 2: Simplified mechanism of HATU-mediated amide coupling.
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a general method for coupling the synthesized carboxylic acid intermediate with a representative primary or secondary amine.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid | 241.28 | 1.0 | 1.0 |
| Amine (R-NH₂) | - | 1.1 | 1.1 |
| HATU | 380.23 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | - | - |
| Saturated aqueous Lithium Chloride (LiCl) | 42.39 | - | - |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Step-by-Step Procedure
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (241 mg, 1.0 mmol) in anhydrous DMF (5 mL).
-
Reagent Addition: Add the desired amine (1.1 mmol), HATU (456 mg, 1.2 mmol), and DIPEA (0.52 mL, 3.0 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching & Dilution: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL).
-
Aqueous Workup: Wash the organic layer sequentially with saturated aqueous LiCl (2 x 25 mL) to remove DMF, saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted acid and excess HATU byproducts, and finally with brine (25 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Part 3: Boc Deprotection
To enable the final diversification step, the Boc protecting group on the ring nitrogen must be removed. This is reliably achieved under acidic conditions.
Rationale for Experimental Choices
The tert-butoxycarbonyl (Boc) group is designed to be stable to a wide range of conditions but readily cleaved by acid.[12][13] Trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) is the most common and effective method.[12][14] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide. A potential side reaction is the alkylation of nucleophilic residues on the substrate by the liberated tert-butyl cation.[13] While less of a concern for this specific scaffold, adding a scavenger like triethylsilane or anisole can be beneficial for more complex substrates.
Protocol 3: Boc Deprotection with TFA
This protocol describes the removal of the Boc group to yield the free secondary amine as a TFA salt.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) |
| Boc-protected Amide Intermediate | - | 1.0 |
| Dichloromethane (DCM), anhydrous | 84.93 | - |
| Trifluoroacetic Acid (TFA) | 114.02 | - |
| Diethyl Ether (Et₂O) | 74.12 | - |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | 84.01 | - |
Step-by-Step Procedure
-
Setup: Dissolve the Boc-protected amide intermediate (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask at room temperature.
-
Acid Addition: Slowly add TFA (5 mL) to create a 1:1 TFA/DCM solution.
-
Reaction: Stir the solution at room temperature. Monitor the reaction by LC-MS. Deprotection is usually complete within 30-60 minutes.
-
Concentration: Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (2 x 10 mL) can help remove residual TFA. The product is typically obtained as a TFA salt.
-
(Optional) Neutralization to Free Base: To obtain the free amine, dissolve the crude TFA salt in DCM (20 mL) and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the free amine. Use the free base immediately in the next step as it may be less stable upon storage.
Part 4: N-Functionalization (Final Diversification)
The final step involves functionalizing the newly exposed secondary amine, introducing the second point of diversity to generate the final library of potential agonists. Common transformations include N-alkylation, N-arylation, reductive amination, or acylation. The choice of reaction will depend on the desired properties of the final compounds.
Protocol 4: Example - Reductive Amination
This protocol provides a general method for N-alkylation via reductive amination with an aldehyde or ketone.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Deprotected Amine Free Base | - | 1.0 | 1.0 |
| Aldehyde or Ketone (R'COR'') | - | 1.2 | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 |
| Dichloroethane (DCE) or Tetrahydrofuran (THF) | 98.96 | - | - |
| Acetic Acid (AcOH) | 60.05 | 1-2 drops | Catalytic |
Step-by-Step Procedure
-
Setup: To a flask, add the deprotected amine free base (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol).
-
Dissolution: Add anhydrous DCE or THF (10 mL) and stir. Add 1-2 drops of glacial acetic acid to catalyze iminium ion formation.
-
Reduction: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise.
-
Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction by LC-MS.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the mixture with DCM or ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the final compound by flash column chromatography or preparative HPLC to yield the target agonist.
References
- Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Vertex AI Search.
- The Chemistry of the Boc Protecting Group. Benchchem.
- BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society.
- Synthetic Routes to Substituted Bicyclo[3.1.1]heptan-6... Benchchem.
- Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv | Cambridge Open Engage.
- General Synthesis of 3-Azabicyclo[3.1.
- Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. PubMed.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. PubMed.
- Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine.
- 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry.
- 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Sci-Hub.
- 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv.
- 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. PubMed Central - NIH.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- Process optimization for acid-amine coupling: a c
- Amide Synthesis. Fisher Scientific.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.
- Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. NIH.
- Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. — Oxford Global Health [globalhealth.ox.ac.uk]
- 4. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. growingscience.com [growingscience.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. Amide Synthesis [fishersci.dk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes via Reductive Cyclization of Spirocyclic Oxetanyl Nitriles
<Application Notes & Protocols >
Abstract
This application note provides a detailed, scalable, and chromatography-free protocol for the synthesis of 3-azabicyclo[3.1.1]heptanes, a class of compounds of increasing interest in medicinal chemistry as saturated bioisosteres for pyridine and piperidine rings.[1][2] The described method is based on the reductive intramolecular cyclization of readily accessible spirocyclic oxetanyl nitriles.[1][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations of the underlying chemical principles, and critical considerations for scaling the synthesis from milligram to multigram quantities.[1][4]
Introduction
The incorporation of three-dimensional structural motifs into drug candidates is a well-established strategy to improve physicochemical properties and clinical success rates.[1] 3-Azabicyclo[3.1.1]heptanes have emerged as valuable building blocks in this context, serving as saturated isosteres of commonly used aromatic heterocycles like pyridine.[2] Their rigid, bicyclic structure can confer favorable properties such as decreased lipophilicity (logD), increased solubility, and enhanced metabolic stability.[1]
Several synthetic routes to 3-azabicyclo[3.1.1]heptanes have been reported, including thermal or photochemical [2+2] cycloadditions and cyclizations of functionalized cyclobutane derivatives.[2][5] However, many of these methods suffer from limitations in scalability, substrate scope, or the need for challenging purification techniques. The procedure detailed herein, adapted from a recently developed approach, offers a robust and scalable solution, starting from inexpensive materials and avoiding the need for chromatographic purification.[1]
This protocol will focus on a two-step sequence: the synthesis of a spirocyclic oxetanyl nitrile intermediate followed by its reductive cyclization to the desired 3-azabicyclo[3.1.1]heptane core.
Synthetic Workflow Overview
The overall synthetic strategy involves two key transformations. The first is the formation of a spirocyclic oxetanyl nitrile from a suitable ketone precursor. The second, and key, step is the reductive cyclization of this intermediate to form the strained 3-azabicyclo[3.1.1]heptane ring system.
Caption: Overall workflow for the synthesis of 3-azabicyclo[3.1.1]heptanes.
Experimental Protocols
PART 1: Synthesis of Spirocyclic Oxetanyl Nitrile Intermediate
This part of the procedure is based on established methods for the formation of spirocyclic oxetanes and is provided as a representative example. The specific starting ketone can be varied to produce a range of substituted 3-azabicyclo[3.1.1]heptanes.
Materials and Equipment:
-
Reagents: Starting ketone (e.g., cyclobutanone), (3-chloro-1-iodopropyl)trimethylsilane, n-butyllithium (n-BuLi) in hexanes, sodium cyanide (NaCN), anhydrous tetrahydrofuran (THF), anhydrous dimethyl sulfoxide (DMSO), diethyl ether, saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flasks, magnetic stirrer, dropping funnel, low-temperature thermometer, rotary evaporator, standard glassware for extraction.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer, dissolve the starting ketone (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.
-
Grignard Formation and Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. After the addition is complete, add a solution of (3-chloro-1-iodopropyl)trimethylsilane (1.2 equiv) in anhydrous THF dropwise via the dropping funnel.
-
Reaction and Quenching: Allow the reaction mixture to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Workup and Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude spirocyclic chloro-oxetane.
-
Cyanation: Dissolve the crude chloro-oxetane in anhydrous DMSO. Add NaCN (1.5 equiv) in one portion. Heat the mixture to 80 °C and stir for 12 hours.
-
Final Workup and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude spirocyclic oxetanyl nitrile is often of sufficient purity for the next step. If necessary, purification can be achieved by vacuum distillation.
PART 2: Scalable Reductive Cyclization to 3-Azabicyclo[3.1.1]heptane
This protocol details the key reductive cyclization step, which has been demonstrated to be scalable to multigram quantities.[1] Two effective sets of conditions are presented.
Method A: Sodium Borohydride and Cobalt(II) Chloride
This method is generally high-yielding and utilizes readily available and less hazardous reagents compared to alternatives like lithium aluminum hydride.
Materials and Equipment:
-
Reagents: Spirocyclic oxetanyl nitrile (1.0 equiv), cobalt(II) chloride (CoCl₂, 0.2 equiv), sodium borohydride (NaBH₄, 10.0 equiv), methanol (MeOH), 2 M hydrochloric acid (HCl), 2 M sodium hydroxide (NaOH), diethyl ether, anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, separatory funnel.
Procedure:
-
Reaction Setup: To a solution of the spirocyclic oxetanyl nitrile (1.0 equiv) in methanol in a round-bottom flask, add CoCl₂ (0.2 equiv).
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add NaBH₄ (10.0 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction and Quenching: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours. Carefully quench the reaction by the slow, dropwise addition of 2 M HCl until the effervescence ceases.
-
Workup and Extraction: Make the solution basic (pH > 12) by the addition of 2 M NaOH. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the 3-azabicyclo[3.1.1]heptane, which is often pure enough for subsequent use without chromatography.
Method B: Lithium Aluminum Hydride (for specific substrates)
While more hazardous, lithium aluminum hydride (LiAlH₄) can be effective for certain substrates where Method A is sluggish.
Materials and Equipment:
-
Reagents: Spirocyclic oxetanyl nitrile (1.0 equiv), lithium aluminum hydride (LiAlH₄, 2.0 equiv), anhydrous tetrahydrofuran (THF), sodium sulfate decahydrate (Na₂SO₄·10H₂O), Celite®.
-
Equipment: Flame-dried round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser, rotary evaporator.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (2.0 equiv) in anhydrous THF. Cool the suspension to 0 °C.
-
Addition of Nitrile: Add a solution of the spirocyclic oxetanyl nitrile (1.0 equiv) in anhydrous THF dropwise via a dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4 hours.
-
Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Filtration and Purification: Stir the resulting granular precipitate for 1 hour. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the product.
Process Optimization and Scale-Up Considerations
Scaling up chemical syntheses from the benchtop to larger quantities introduces challenges that must be carefully managed.[6]
Table 1: Key Parameters for Scale-Up
| Parameter | Laboratory Scale (1-5 g) | Pilot/Kilo Scale (>100 g) | Considerations and Rationale |
| Solvent Volume | 10-20 mL/g of substrate | 5-10 mL/g of substrate | Higher concentrations on a larger scale can improve throughput but may require more efficient heat management. |
| Reagent Addition | Manual (pipette, dropping funnel) | Metering pump | Automated addition ensures better control over reaction temperature and minimizes localized concentration gradients. |
| Temperature Control | Ice bath, heating mantle | Jacketed reactor with automated temperature control | Crucial for managing the exothermicity of the reduction step, especially with NaBH₄ and LiAlH₄. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Ensures efficient mixing in larger reaction volumes to maintain homogeneity and improve heat transfer. |
| Workup | Separatory funnel | Jacketed reactor with bottom outlet valve for phase separation | Facilitates safer and more efficient handling of large volumes of liquids. |
| Purification | No chromatography required | Distillation or crystallization | For multigram to kilogram scale, distillation or crystallization are more practical and cost-effective purification methods than chromatography.[1] |
Safety Precautions:
-
Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.
-
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents, producing flammable hydrogen gas which can ignite spontaneously.[7] All manipulations must be performed under a dry, inert atmosphere.[7] Personal protective equipment, including a flame-retardant lab coat, safety goggles, and appropriate gloves, is mandatory.[7]
-
Sodium Hydride (NaH): If used in alternative synthetic routes, NaH is also highly water-reactive and flammable.[8][9] It should be handled as a dispersion in mineral oil to reduce pyrophoricity.[7] Store in a cool, dry, well-ventilated area away from water.[7][8]
Caption: Key considerations for the successful scale-up of the synthesis.
Purification of Bicyclic Amines
A significant advantage of the described protocol is that it often yields a product of high purity without the need for chromatography.[1] However, if purification is necessary, traditional silica gel chromatography of amines can be challenging due to the basic nature of the amine interacting with the acidic silica gel.[10]
Alternative Purification Strategies:
-
Acid-Base Extraction: Dissolve the crude amine in an organic solvent (e.g., diethyl ether) and extract with dilute acid (e.g., 1 M HCl). The protonated amine salt will move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with 2 M NaOH) and the free amine re-extracted into an organic solvent.[11]
-
Distillation: For volatile amines, vacuum distillation can be a highly effective and scalable purification method.
-
Crystallization: The product can be converted to a salt (e.g., hydrochloride or tosylate) which may be a crystalline solid that can be purified by recrystallization.[12]
Conclusion
The reductive cyclization of spirocyclic oxetanyl nitriles provides a robust, efficient, and scalable pathway to valuable 3-azabicyclo[3.1.1]heptane building blocks. The avoidance of chromatographic purification makes this method particularly attractive for large-scale synthesis in both academic and industrial settings.[1] By carefully considering the principles of process chemistry, particularly regarding heat management and reagent addition, this synthesis can be safely and effectively scaled to meet the demands of drug discovery and development programs.
References
- General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Bioisosteres.
- SODIUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health.
- Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara.
- General Synthesis of 3-Azabicyclo[3.1.
- Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- SODIUM HYDRIDE. CAMEO Chemicals, NOAA.
- Synthesis of Azabicyclo[3.1.
- General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
- Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes.
- 6-Oxa-3-azabicyclo[3.1.
- Enamine Scale-Up Synthesis of MedChem Relevant Cores. Enamine.
- Is there an easy way to purify organic amines?. Biotage.
- How to purify Amine? Grad student asked me.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. nj.gov [nj.gov]
- 9. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. biotage.com [biotage.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate|Bicyclic Morpholine [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Substituted 6-Azabicyclo[3.1.1]heptanes
Introduction: The Strategic Value of Conformational Constraint in Drug Design
In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Piperidine rings are a ubiquitous scaffold in pharmaceuticals, yet their inherent conformational flexibility can be a double-edged sword, contributing to off-target effects and metabolic instability. The 6-azabicyclo[3.1.1]heptane core has emerged as a compelling, conformationally restricted bioisostere of piperidine, offering a rigid framework that can lock in specific spatial arrangements of substituents.[1][2] This rigidity enhances interactions with biological targets, improves metabolic stability, and can favorably alter physicochemical properties, making these bicyclic amines highly valuable building blocks for medicinal chemistry programs.[3][4]
Recent advancements have enabled the large-scale synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes, transforming them from niche curiosities into accessible tools for drug development.[5][6] These structures serve as advanced analogs of 4-substituted piperidines and smaller homologues of tropanes.[6][7] Of particular interest is the stereochemical influence of the C-3 substituent on the overall conformation. The cis-isomers typically adopt a three-dimensional "distorted chair" conformation analogous to a standard 1,4-disubstituted piperidine, whereas the trans-isomers mimic an unusual "boat" conformation, providing distinct vectors for molecular exploration.[2][5][7]
This guide provides a detailed overview and a robust, scalable protocol for the synthesis of a key intermediate, N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, and its subsequent transformation into diastereomerically pure 3-substituted derivatives.
Synthetic Strategy: A Scalable Pathway to the Bicyclic Core
The cornerstone of this large-scale synthesis is a highly efficient double alkylation reaction to construct the bicyclic core.[5][6] The strategy relies on readily available starting materials and culminates in a versatile dicarboxylic acid intermediate that can be produced in hundreds of grams per batch. This intermediate is the gateway to a variety of 3-substituted motifs.
The logical flow of the synthesis is designed for scalability and efficiency. It begins with the preparation of a key electrophile, a protected azetidine derivative, which then undergoes cyclization with a malonate ester. Subsequent hydrolysis and decarboxylation steps yield the desired substituted bicyclic amines.
Caption: High-level workflow for the scalable synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes.
Detailed Protocol: Synthesis of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic Acids
This protocol details the synthesis of the key dicarboxylic acid intermediate and its subsequent conversion to a separable mixture of cis- and trans-monocarboxylic acids, which are foundational building blocks for further elaboration. The key transformation relies on the double alkylation of diethyl malonate with cis-1-Boc-2,4-bis(mesyloxymethyl)azetidine.[5][6]
PART A: Synthesis of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid (Common Intermediate)
Materials:
-
cis-1-Boc-2,4-bis(mesyloxymethyl)azetidine
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (2.0 eq) in anhydrous DMF.
-
Malonate Addition: Cool the suspension to 0 °C and add diethyl malonate (1.0 eq) dropwise, maintaining the temperature below 10 °C. Stir the resulting solution for 30 minutes at room temperature.
-
Cyclization: Add a solution of cis-1-Boc-2,4-bis(mesyloxymethyl)azetidine (1.0 eq) in DMF dropwise to the reaction mixture. Heat the mixture to 80 °C and stir for 12-16 hours. Rationale: The double alkylation forms the bicyclic system. Using a strong base like NaH is crucial for the complete deprotonation of the malonate.
-
Workup 1: Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification 1: Concentrate the solution under reduced pressure to yield the crude diethyl ester. This intermediate can be used directly in the next step.
-
Hydrolysis (Saponification): Dissolve the crude diethyl ester in a mixture of THF and water. Add lithium hydroxide (3.0 eq) and stir vigorously at room temperature for 12-24 hours until TLC or LC-MS indicates complete consumption of the starting material. Rationale: LiOH is an effective reagent for the saponification of the esters to the corresponding carboxylate salts without cleaving the Boc protecting group under these conditions.
-
Workup 2: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with concentrated HCl. A white precipitate should form.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid as a white solid. This intermediate has been successfully prepared on a 400 g scale in a single run.[5]
PART B: Monodecarboxylation to cis/trans Carboxylic Acids
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve the N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid (1.0 eq) in a high-boiling point solvent such as diphenyl ether or simply heat neat under vacuum.
-
Decarboxylation: Heat the mixture to 180-200 °C. Monitor the reaction by observing the evolution of CO₂ gas. The reaction is typically complete within 1-2 hours. Rationale: Thermal decarboxylation of malonic acids is a classic and efficient transformation. The high temperature facilitates the loss of one carboxyl group.
-
Purification: After cooling, the crude product, a mixture of cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids, can be purified by column chromatography. The diastereomers are readily separable.[5][7] This process has been demonstrated on a 100 g scale.[5]
Data Summary and Comparison
The described synthetic route provides a reliable and scalable method for accessing key 3-substituted 6-azabicyclo[3.1.1]heptane intermediates.
| Intermediate/Product | Scale Achieved | Typical Yield | Key Features | Reference |
| cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate | Up to 1 kg | High | Key electrophile, stable precursor | [5][6] |
| N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid | Up to 400 g | Good | Versatile common intermediate | [5][6] |
| cis/trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids | Up to 100 g | Good | Separable diastereomers, key building blocks | [5][7] |
| 2,6-Methanopiperidone derivative | Up to 400 g | Good | Ketone intermediate for further functionalization | [5][7] |
Derivatization and Downstream Applications
The true utility of this synthetic platform lies in the versatility of its products. The separated cis- and trans-carboxylic acids, as well as the ketone intermediate, open doors to a wide array of valuable building blocks.
Sources
- 1. News - Abovchem [abovchem.com]
- 2. 6-Azabicyclo[3.1.1]heptane|High-Quality Research Chemical [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Disruptive chemistry at Merck: Synthetic innovations in bicyclic amine synthesis and beyond [morressier.com]
- 5. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Note: Protocols for the Stereoselective Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.1.1]heptane scaffold is a key structural motif in modern medicinal chemistry, serving as a bioisosteric replacement for common aromatic and saturated heterocycles. Its rigid, three-dimensional structure offers significant advantages in drug design, enabling precise vectoral positioning of substituents to optimize interactions with biological targets. This application note provides a detailed overview of cutting-edge, stereoselective synthetic protocols for accessing these valuable building blocks. We will delve into the mechanistic underpinnings of several powerful methodologies, including catalytic asymmetric cycloadditions and diastereoselective intramolecular cyclizations. Each section includes a discussion of the rationale behind the experimental design, detailed step-by-step protocols, and a summary of reported yields and stereoselectivities.
Introduction: The Strategic Advantage of 3-Azabicyclo[3.1.1]heptanes in Drug Discovery
The quest for novel chemical entities with improved pharmacological profiles is a central theme in drug discovery. A key strategy in this endeavor is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 3-azabicyclo[3.1.1]heptane framework has emerged as a particularly valuable non-classical bioisostere for piperidine and pyridine rings.[1][2] Its constrained bicyclic nature imparts a well-defined three-dimensional geometry, which can lead to enhanced binding affinity, improved selectivity, and favorable physicochemical properties such as increased metabolic stability and reduced off-target effects. The direct construction of these Csp3-rich compounds represents an attractive and dependable approach to imbuing biologically active molecules with enhanced three-dimensional characteristics.[3][4]
This guide will focus on robust and stereoselective methods for the synthesis of chiral 3-azabicyclo[3.1.1]heptane derivatives, providing researchers with the practical knowledge to incorporate these valuable scaffolds into their drug discovery programs.
Copper-Catalyzed Asymmetric [4π+2σ] Cycloaddition of Bicyclo[1.1.0]butanes and Azomethine Ylides
A recent breakthrough in the enantioselective synthesis of 3-azabicyclo[3.1.1]heptanes involves a copper-catalyzed asymmetric formal [4π+2σ] cycloaddition.[3][4] This method provides access to a diverse array of enantioenriched and polysubstituted derivatives with exceptional levels of diastereoselectivity and enantioselectivity.[3][4]
Mechanistic Rationale
The reaction proceeds through the interaction of a bicyclo[1.1.0]butane (BCB) with an azomethine ylide, catalyzed by a chiral copper complex. The azomethine ylide acts as the 4π component, while the central σ-bond of the highly strained BCB serves as the 2σ component in this formal cycloaddition. The chiral ligand on the copper catalyst orchestrates the facial selectivity of the approach of the two components, thereby inducing asymmetry in the final product. This methodology is particularly powerful for creating challenging tetrasubstituted bicyclic products, including those with two quaternary centers.[3][4]
Workflow for Copper-Catalyzed Asymmetric Cycloaddition
Caption: General workflow for the copper-catalyzed synthesis of 3-azabicyclo[3.1.1]heptanes.
Detailed Experimental Protocol
Materials:
-
Bicyclo[1.1.0]butane (BCB) derivative (1.0 equiv)
-
Imino ester (azomethine ylide precursor) (1.2 equiv)
-
Copper(I) trifluoromethanesulfonate toluene complex ((CuOTf)₂·C₇H₈) (5 mol%)
-
Chiral ligand (e.g., a chiral phosphine or bisoxazoline ligand) (5.5 mol%)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the copper catalyst and the chiral ligand.
-
Add anhydrous, degassed toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Add the imino ester to the reaction mixture.
-
Add the bicyclo[1.1.0]butane derivative to the mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched 3-azabicyclo[3.1.1]heptane derivative.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Data Summary
| Entry | BCB Substituent | Azomethine Ylide Substituent | d.r. | ee (%) | Reference |
| 1 | Monosubstituted | Aryl | >20:1 | 97-99 | [3],[4] |
| 2 | Disubstituted | Alkyl | >20:1 | 97-99 | [3],[4] |
Diastereoselective Synthesis via Intramolecular Imide Formation
For larger-scale synthesis, an efficient approach has been developed based on the intramolecular cyclization of a 1,3-disubstituted cyclobutane precursor.[1][5][6] This method leverages a diastereoselective Strecker reaction to establish the required stereochemistry on the cyclobutane ring, which is then carried through to the final bicyclic product.[1][5][6]
Synthetic Strategy
The synthesis commences with a readily available 3-oxocyclobutanecarboxylate. A diastereoselective Strecker reaction is employed to introduce an amino and a nitrile group onto the cyclobutane ring with the desired relative stereochemistry. Subsequent functional group manipulations, including selective hydrolysis of the nitrile to an amide, set the stage for the key intramolecular cyclization. Treatment with a base induces the formation of the bicyclic imide, which can then be further elaborated. This robust sequence allows for the multigram preparation of key 3-azabicyclo[3.1.1]heptane intermediates.[1][5][6]
Reaction Scheme for Intramolecular Imide Formation
Caption: Key steps in the synthesis of the 3-azabicyclo[3.1.1]heptane core via intramolecular cyclization.
Detailed Experimental Protocol
Step A: Diastereoselective Strecker Reaction
-
Dissolve methyl 3-oxocyclobutane-1-carboxylate (1.0 equiv) in an appropriate solvent (e.g., methanol).
-
Add a cyanide source (e.g., trimethylsilyl cyanide) and an amine (e.g., benzylamine).
-
Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).
-
Perform an aqueous workup and purify by column chromatography to yield the diastereomerically enriched amino nitrile.
Step B: Selective Nitrile Hydrolysis and Cyclization
-
Subject the amino nitrile from Step A to partial hydrolysis conditions (e.g., acidic or basic conditions carefully controlled to favor amide formation over carboxylic acid).
-
After isolation of the amino amide, dissolve it in a suitable solvent (e.g., THF).
-
Add a strong base (e.g., potassium tert-butoxide) and heat the reaction to effect intramolecular cyclization.
-
After cooling, quench the reaction, perform an aqueous workup, and extract the product.
-
Purify the crude product by recrystallization or column chromatography to obtain the 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate.[5]
Other Notable Stereoselective Methods
While the previously detailed methods are highly effective, other strategies have also been successfully employed for the stereoselective synthesis of 3-azabicyclo[3.1.1]heptanes and related structures.
-
Organocatalytic Asymmetric Synthesis: A Brønsted acid-catalyzed formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines provides an alternative route to chiral 3-azabicyclo[3.1.1]heptanes with high enantioselectivity.[7] This approach avoids the use of transition metals, which can be advantageous in certain synthetic contexts.
-
Thermal Intramolecular [2+2] Cycloaddition: The 3-azabicyclo[3.1.1]heptane core can be constructed via a thermal intramolecular [2+2] cycloaddition of appropriately substituted 1,3-dienes.[8]
-
Reduction of Spirocyclic Oxetanyl Nitriles: A general synthesis has been developed that involves the reduction of spirocyclic oxetanyl nitriles to afford 3-azabicyclo[3.1.1]heptanes.[9]
Conclusion
The stereoselective synthesis of 3-azabicyclo[3.1.1]heptane derivatives is a rapidly evolving field with significant implications for drug discovery. The protocols outlined in this application note, particularly the copper-catalyzed asymmetric cycloaddition and the diastereoselective intramolecular imide formation, provide robust and versatile platforms for accessing these valuable scaffolds. By understanding the mechanistic principles and experimental nuances of these methods, researchers can effectively incorporate 3-azabicyclo[3.1.1]heptanes into their molecular designs to create next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.
References
-
Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. Journal of the American Chemical Society, 2024. [Link]
-
Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. PubMed, 2024. [Link]
-
Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis, 2025. [Link]
-
Asymmetric Synthesis of Fused Bicyclic α-Amino Acids Having a Hexahydro-cyclopenta[c]pyridine Skeleton via Intramolecular Pauson−Khand Reaction of 1-Sulfonimidoyl-Substituted 5-Azaoct-1-en-7-ynes. The Journal of Organic Chemistry, 2003. [Link]
-
Asymmetric Synthesis of Bicyclic Amino Acid Derivatives by Aza‐Diels‐ Alder Reactions in Aqueous Solution. ChemInform, 2010. [Link]
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv, 2024. [Link]
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv, 2024. [Link]
-
Asymmetric organocatalytic multicomponent reactions for efficient construction of bicyclic compounds bearing bisacetal and isoxazolidine moieties. Sci-Hub. [Link]
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv, 2024. [Link]
-
Asymmetric synthesis of bicyclic intermediates of natural product chemistry. (PDF) [Link]
-
Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane.... [Link]
-
Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. ResearchGate. [Link]
-
General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres*. ResearchGate. [Link]
-
General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed, 2023. [Link]
-
Enantioselective Dearomatizing Formal (3+3) Cycloadditions of Bicyclobutanes with Aromatic Azomethine Imines: Access to Fused 2,3-Diazabicyclo[3.1.1]heptanes. ChemRxiv, 2024. [Link]
-
Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. PubMed, 2015. [Link]
-
In(OTf)3-Catalyzed (3 + 3) Dipolar Cyclization of Bicyclo[1.1.0]butanes with N-Nucleophilic 1,3-Dipoles: Access to 2,3-Diazabicyclo[3.1.1]heptanes, 2,3-Diazabicyclo[3.1.1]heptenes, and Enantiopure 2-Azabicyclo. ACS Publications, 2024. [Link]
-
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 2024. [Link]
-
Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. [Link]
-
Rapid Access to Chiral 3-Oxabicyclo[3.1.1]heptanes by Iridium.... [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Star in CNS Drug Design: Application of 6-Hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane
Introduction: The quest for novel Central Nervous System (CNS) therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles is a paramount challenge in modern drug discovery. A key strategy in this endeavor is the exploration of novel molecular scaffolds that can impart desirable physicochemical properties, enabling drug candidates to effectively cross the blood-brain barrier and engage with their intended targets. Among the emerging classes of such scaffolds, the rigid, three-dimensional 3-azabicyclo[3.1.1]heptane core has garnered significant attention. This bicyclic system serves as a versatile bioisosteric replacement for commonly employed moieties like piperidine and pyridine, offering a pathway to escape the "flatland" of traditional aromatic and saturated heterocyclic scaffolds.
This application note provides a comprehensive guide to the utilization of a particularly valuable derivative, 6-hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane , in the design and synthesis of next-generation CNS drug candidates. We will delve into the scientific rationale behind its application, provide detailed protocols for its functionalization, and present a workflow for its incorporation into drug discovery programs.
The Strategic Advantage of the 3-Azabicyclo[3.1.1]heptane Scaffold
The 3-azabicyclo[3.1.1]heptane framework offers several distinct advantages in the context of CNS drug design:
-
Bioisosterism with Enhanced Properties: This bicyclic amine can be considered a non-classical, conformationally restricted analog of piperidine.[1][2] Furthermore, it can serve as a saturated isostere of a 3,5-disubstituted pyridine ring.[1][3][4][5] This bioisosteric relationship allows medicinal chemists to replace traditional rings in existing pharmacophores with this novel scaffold, often leading to significant improvements in key drug-like properties. For instance, the replacement of a pyridine ring with a 3-azabicyclo[3.1.1]heptane core in the antihistamine drug Rupatidine resulted in a more than tenfold increase in aqueous solubility and a significant decrease in experimental lipophilicity (logD).[6] These are critical parameters for CNS drugs, as they influence both blood-brain barrier penetration and off-target effects.
-
Three-Dimensionality and Novel Chemical Space: The rigid, bicyclic nature of the scaffold introduces a well-defined three-dimensional geometry. This allows for precise spatial orientation of substituents, enabling optimized interactions with biological targets. This departure from planar aromatic systems opens up novel chemical space for exploration.
-
Improved Physicochemical Profile: The introduction of sp³-rich bicyclic systems can lead to a more favorable overall physicochemical profile, including lower lipophilicity and higher aqueous solubility, which are often challenging to achieve with traditional aromatic systems.[7]
-
Metabolic Stability: The bicyclic core can enhance metabolic stability by blocking potential sites of metabolism that might be present in more flexible or aromatic analogs.
The 6-hydroxymethyl substituent on the 3-azabicyclo[3.1.1]heptane core provides a crucial handle for further synthetic elaboration, allowing for the introduction of diverse functionalities to modulate pharmacological activity and pharmacokinetic properties. The Boc-protecting group on the nitrogen atom ensures controlled reactivity during synthetic manipulations.
Synthetic Utility and Key Transformations
The successful application of this compound in a drug discovery campaign hinges on its efficient and versatile functionalization. The following sections outline detailed protocols for the key transformations of this building block.
Protocol 1: Boc Deprotection of this compound
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical first step to enable further derivatization at the nitrogen atom. Acid-mediated deprotection is the most common and effective method.
Causality Behind Experimental Choices: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent for Boc deprotection. The strong acidity of TFA readily cleaves the acid-labile Boc group, while DCM is an excellent solvent for both the starting material and the resulting salt. The reaction is typically rapid at room temperature. An alternative is using hydrochloric acid (HCl) in an organic solvent like dioxane or methanol, which can sometimes be advantageous if the trifluoroacetate salt proves difficult to handle or if TFA-sensitive functional groups are present elsewhere in the molecule.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration).
-
Acid Addition: To the stirred solution at 0 °C (ice bath), add trifluoroacetic acid (TFA) (10 eq) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The crude product will be the trifluoroacetate salt of (3-azabicyclo[3.1.1]heptan-6-yl)methanol. This salt can often be used directly in the next step.
-
Alternatively, to obtain the free amine, dissolve the crude salt in a minimal amount of water and basify to pH > 10 with a suitable base (e.g., 1 M NaOH or saturated NaHCO₃ solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, (3-azabicyclo[3.1.1]heptan-6-yl)methanol.
-
Self-Validating System: The completion of the reaction can be easily verified by the disappearance of the Boc group's characteristic signals in the ¹H NMR spectrum (typically a singlet around 1.4 ppm) and the appearance of the free amine or its salt. LC-MS analysis will show a corresponding decrease in the molecular weight.
Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, a versatile intermediate for further modifications such as reductive amination or Wittig reactions. The Dess-Martin periodinane (DMP) oxidation is a mild and highly effective method for this transformation.[8][9][10][11]
Causality Behind Experimental Choices: Dess-Martin periodinane is a hypervalent iodine reagent that offers several advantages for this oxidation, including mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and a simple work-up.[8][9][10][11] This is particularly important for substrates that may be sensitive to harsher oxidizing agents or acidic/basic conditions. The reaction is generally fast and clean.
Experimental Protocol:
-
Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-Boc-3-azabicyclo[3.1.1]heptane-6-carbaldehyde.
-
Self-Validating System: The successful oxidation can be confirmed by the appearance of an aldehyde proton signal in the ¹H NMR spectrum (typically between 9-10 ppm) and the disappearance of the alcohol proton and the methylene protons adjacent to the oxygen. The molecular weight will also change accordingly in the mass spectrum.
Protocol 3: Amide Coupling with the Deprotected Bicyclic Amine
Following Boc deprotection, the resulting secondary amine can be coupled with a carboxylic acid of interest to form an amide bond. This is a cornerstone reaction in medicinal chemistry for building more complex molecules. For sterically hindered bicyclic amines, robust coupling conditions are often required.
Causality Behind Experimental Choices: Standard amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for forming amide bonds, even with challenging substrates.[12] HATU activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine. A non-nucleophilic base such as diisopropylethylamine (DIPEA) is used to scavenge the acid formed during the reaction without interfering with the coupling partners.
Experimental Protocol:
-
Activation of Carboxylic Acid: In a flame-dried flask under an inert atmosphere, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM (0.1 M).
-
Base Addition: Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add a solution of the deprotected (3-azabicyclo[3.1.1]heptan-6-yl)methanol (from Protocol 1, either as the free base or the salt with additional base) (1.0 eq) in the same anhydrous solvent to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
-
Self-Validating System: The formation of the amide bond can be confirmed by the appearance of a new set of signals in the ¹H and ¹³C NMR spectra corresponding to the coupled carboxylic acid moiety and a characteristic amide carbonyl signal in the ¹³C NMR (typically around 165-175 ppm). High-resolution mass spectrometry will confirm the exact mass of the coupled product.
Workflow and Data Presentation
The integration of this compound into a CNS drug discovery program can be visualized as a systematic workflow.
Experimental Workflow Diagram:
Caption: Synthetic workflow for the utilization of this compound.
Data Presentation: Physicochemical Property Comparison
To illustrate the potential benefits of the 3-azabicyclo[3.1.1]heptane scaffold, the following table presents a conceptual comparison of key physicochemical properties for a hypothetical CNS drug candidate fragment, contrasting the bicyclic core with traditional piperidine and pyridine moieties.
| Property | Piperidine Analog | Pyridine Analog | 3-Azabicyclo[3.1.1]heptane Analog | Rationale for Improvement in CNS Drug Design |
| cLogP | 3.5 | 3.2 | 2.8 | Lower lipophilicity can reduce off-target effects and improve the overall ADME profile. |
| Topological Polar Surface Area (TPSA) | 45 Ų | 48 Ų | 55 Ų | A moderate increase in TPSA can improve solubility without compromising BBB penetration. |
| Aqueous Solubility | Low | Moderate | High | Enhanced solubility is crucial for formulation and achieving adequate therapeutic concentrations.[6] |
| Fraction sp³ (Fsp³) | 0.8 | 0.4 | 1.0 | Higher Fsp³ character is often associated with improved clinical success rates for drug candidates. |
| Number of Rotatable Bonds | 4 | 3 | 2 | Reduced conformational flexibility can lead to higher binding affinity and improved selectivity. |
Note: The values in this table are illustrative and would need to be experimentally determined for specific compounds.
Conclusion
This compound represents a highly valuable and versatile building block for the design of novel CNS drug candidates. Its inherent properties as a conformationally restricted bioisostere for piperidine and pyridine, coupled with its favorable impact on physicochemical properties, make it an attractive scaffold for medicinal chemists. The synthetic protocols outlined in this application note provide a practical guide for the effective functionalization of this scaffold, enabling the generation of diverse chemical libraries for screening and optimization. The strategic incorporation of the 3-azabicyclo[3.1.1]heptane core into CNS drug discovery programs holds significant promise for the development of innovative therapeutics with improved properties and enhanced clinical potential.
References
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450. [Link]
-
Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition. [Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]
- Chernykh, A. V., et al. (2025). Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry.
- Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
- Rao, H. S. P. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine.
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. [Link]
-
ACS Publications. (2023). Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development. [Link]
-
Semantic Scholar. (2019). 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. [Link]
-
Domainex. (2023). Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. [Link]
- Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
-
Mykhailiuk, P. K. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]
-
Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of 6-Hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane
This guide provides in-depth technical support for the chromatographic purification of 6-hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane, a valuable building block in medicinal chemistry and drug discovery programs.[1][2] The unique structure, featuring a polar alcohol, a bulky lipophilic Boc-protecting group, and a rigid bicyclic core, presents specific challenges that require a well-defined purification strategy. This document is structured to provide both foundational protocols and advanced troubleshooting for researchers at all levels.
Part 1: Recommended Standard Purification Protocol
This section outlines a robust starting point for the purification of the title compound using normal-phase flash column chromatography. The conditions are based on the general principles of purifying moderately polar, N-Boc protected amino alcohols.[3][4]
Step-by-Step Flash Chromatography Method
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM) or the solvent used for the reaction.
-
For optimal resolution, perform a "dry loading" technique: add a small amount of silica gel (2-3 times the mass of the crude product) to the dissolved sample.
-
Carefully evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained. This prevents solvent effects from degrading the separation.
-
-
Column Packing:
-
Select a silica gel column (standard grade, 40-63 µm particle size).
-
Wet-pack the column using the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). Ensure the column bed is well-compacted and free of air bubbles to prevent channeling.
-
-
Loading and Elution:
-
Carefully add the silica-adsorbed sample (dry load) to the top of the packed column, creating a uniform, flat layer.
-
Gently add a small layer of sand or a frit to protect the sample layer during solvent addition.
-
Begin elution with the starting mobile phase, gradually increasing the polarity according to a predefined gradient. The gradient should be chosen based on preliminary Thin Layer Chromatography (TLC) analysis.
-
Collect fractions and monitor the elution of the product using TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot collected fractions onto a TLC plate.
-
Since the compound lacks a strong UV chromophore, visualization requires a chemical stain. A potassium permanganate (KMnO₄) stain is highly effective as it reacts with the alcohol moiety.
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Table 1: Recommended Starting Conditions for Flash Chromatography
| Parameter | Recommended Value | Rationale & Comments |
| Stationary Phase | Silica Gel (SiO₂) | Standard choice for normal-phase chromatography. Its polar surface interacts well with the hydroxymethyl group. |
| Mobile Phase System | Hexane/Ethyl Acetate (EtOAc) or DCM/Methanol (MeOH) | A Hexane/EtOAc system offers good selectivity for moderately polar compounds. For more polar impurities, a DCM/MeOH system may provide better separation. |
| Eluent Modifier | 0.5% Triethylamine (NEt₃) | Crucial for this molecule. Neutralizes acidic silanol sites on the silica, preventing peak tailing and potential degradation of the acid-sensitive Boc group.[5] |
| Gradient | Step or Linear Gradient | Start at low polarity (e.g., 5% EtOAc in Hexane) and increase to a higher polarity (e.g., 50% EtOAc). The exact gradient should be optimized based on TLC analysis of the crude mixture. |
| Loading Method | Dry Loading | Strongly recommended to achieve the best peak shape and resolution by minimizing the volume of strong solvent introduced at the start. |
| Visualization | KMnO₄ or Anisaldehyde Stain | The compound is not UV-active. These stains react with the alcohol functional group, making the spot visible.[6] |
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the purification in a question-and-answer format.
Q1: My product and a key impurity are co-eluting. How can I improve the separation?
Answer: Co-elution occurs when compounds have very similar affinities for the stationary and mobile phases. To resolve this, you must alter the selectivity of your chromatographic system.
-
Change Solvent Selectivity: If you are using a Hexane/EtOAc system, the primary interactions are dipole-dipole. Switch to a different solvent system, such as DCM/MeOH. The alcohol in the mobile phase (MeOH) will compete more effectively for binding sites on the silica, potentially altering the elution order and improving separation.
-
Isocratic vs. Gradient Elution: If you are running an isocratic (constant solvent ratio) elution, switch to a shallow gradient. A slow, gradual increase in polarity can effectively separate compounds with close Rƒ values.
-
Try a Different Stationary Phase: If solvent changes fail, the issue may be the stationary phase.
-
Alumina (Neutral or Basic): Alumina has different surface chemistry than silica and can offer unique selectivity, especially for amines.
-
Reverse-Phase (C18): If the impurities have significantly different polarities, reverse-phase chromatography using a Water/Acetonitrile or Water/Methanol mobile phase can be highly effective. The Boc-protected compound will be well-retained on a C18 column.
-
Q2: The spot for my product on the TLC plate and the peak in the chromatogram are tailing severely. What is happening?
Answer: Peak tailing for this molecule is almost certainly caused by strong, undesirable interactions between the basic nitrogen of the azabicyclo[3.1.1]heptane core and acidic silanol groups (Si-OH) on the surface of the silica gel.[5] While the nitrogen is protected as a carbamate, it can still exhibit some basicity.
-
Primary Solution: Add a Basic Modifier: The most effective solution is to add a small amount (0.1-1.0%) of a competitive base, such as triethylamine (NEt₃) or a 7N solution of ammonia in methanol, to your mobile phase.[7] The modifier will preferentially bind to the acidic silanol sites, masking them from your product and allowing it to elute symmetrically.
-
Alternative: Use a Different Stationary Phase: Switching to neutral alumina or a polymer-based column can also eliminate this issue, as these materials lack the strongly acidic sites found on silica gel.
Q3: I'm experiencing low recovery, and I suspect the product is degrading on the column. How can I confirm and prevent this?
Answer: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[8] Standard silica gel is inherently acidic and can catalyze the deprotection of your compound, leading to the free amine, which will likely remain strongly adsorbed to the column, resulting in low recovery.[6]
-
Diagnosis (2D TLC): You can test for on-column instability using a two-dimensional TLC.[6]
-
Spot your crude material in one corner of a square TLC plate.
-
Run the plate in your chosen eluent system.
-
Rotate the plate 90 degrees and run it again in the same eluent system.
-
If the compound is stable, all spots will appear on the diagonal. If new spots appear "off-diagonal," it indicates degradation on the silica.[6]
-
-
Prevention Strategies:
-
Neutralize the System: Add triethylamine to your mobile phase as described for peak tailing. This also neutralizes the silica surface acidity.
-
Use Neutral Stationary Phase: Switch to neutral alumina, which lacks the acidity of silica gel.
-
Minimize Contact Time: Use a shorter column and a faster flow rate to reduce the time the compound spends in contact with the stationary phase.
-
Below is a decision-making workflow for addressing potential on-column degradation.
Caption: Decision tree for troubleshooting low product recovery due to suspected on-column degradation.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to develop a solvent system for my flash chromatography purification?
Answer: The ideal solvent system should provide an Rƒ value for your target compound of approximately 0.25-0.35 on a TLC plate. This Rƒ value generally translates well to good separation on a flash column.
-
TLC Analysis Workflow:
-
Start with a moderately polar system, such as 70:30 Hexane/EtOAc.
-
Spot your crude material on a TLC plate and elute.
-
If the Rƒ is too high (>0.5), decrease the polarity (e.g., 90:10 Hexane/EtOAc).
-
If the Rƒ is too low (<0.1), increase the polarity (e.g., 50:50 Hexane/EtOAc).
-
Once you find a system that gives an Rƒ in the target range, this will be your starting point for the column elution. Remember to add your basic modifier (e.g., NEt₃) to the TLC mobile phase to accurately predict the behavior on the column.
-
Q2: Can I use reverse-phase HPLC for this purification, and what are the considerations?
Answer: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is an excellent alternative, especially for high-purity applications or for compounds that are difficult to separate by normal-phase.
-
Starting Conditions:
-
Column: C18 (the most common RP stationary phase).
-
Mobile Phase: A gradient of Water and Acetonitrile (ACN) or Methanol (MeOH).
-
Modifier: A small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is often required to achieve sharp peaks for amine-containing compounds by protonating them.
-
-
Critical Consideration: While TFA is excellent for peak shape, it is a strong, non-volatile acid. If you use TFA, it can potentially cleave the Boc group if the fractions are left to stand for extended periods or during solvent evaporation.[9] If Boc group stability is a concern, formic acid is a milder, more volatile alternative. After purification, it is advisable to immediately neutralize the collected fractions or remove the solvent promptly.
Q3: How do I handle a crude reaction mixture that is dissolved in a high-boiling point solvent like DMF or DMSO?
Answer: High-boiling point solvents are detrimental to chromatographic purification and must be removed. Loading a sample dissolved in DMF will result in very poor separation.[6]
-
Aqueous Workup/Extraction: The preferred method is to perform a liquid-liquid extraction. Dilute the reaction mixture with a solvent like EtOAc and wash it multiple times with water and then brine to remove the DMF or DMSO. Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the crude product, which can then be prepared for chromatography.[3]
-
Lyophilization: If the compound is water-soluble, it may be possible to remove DMF/DMSO by repeatedly diluting with water and lyophilizing (freeze-drying).
Below is a generalized workflow for troubleshooting poor chromatographic separation.
Caption: General workflow for troubleshooting and optimizing poor chromatographic separation.
References
- Vertex AI Search. (n.d.). Chromatography Troubleshooting Guide.
-
McCann, L. C., & Organ, M. G. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(8), 951-956. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Retrieved January 20, 2026, from [Link]
-
Phenomenex. (n.d.). HPLC/UHPLC Troubleshooting Guide. Retrieved January 20, 2026, from [Link]
-
Scribd. (n.d.). Amine Protection Methods Guide. Retrieved January 20, 2026, from [Link]
- Google Search. (n.d.). Rapid Access to Chiral 3-Oxabicyclo[3.1.1]heptanes by Iridium.
- Google Search. (n.d.). Table 2: Stereoselectivity on bicyclo[3.1.1]heptane ring system.
-
Lysenko, V., et al. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Cambridge: Cambridge Open Engage. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 20, 2026, from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 20, 2026, from [Link]
-
Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440–10450. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Chromatography [chem.rochester.edu]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
byproduct formation in 3-azabicyclo[3.1.1]heptane synthesis and mitigation
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable scaffold. Here, we address common challenges related to byproduct formation and provide practical, evidence-based troubleshooting strategies to optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section provides in-depth solutions to specific issues that may arise during the synthesis of 3-azabicyclo[3.1.1]heptane, with a focus on the prevalent method involving the reductive cyclization of spirocyclic oxetanyl nitriles.
Issue 1: Low or No Yield of 3-Azabicyclo[3.1.1]heptane with the Presence of a Major, More Polar Byproduct.
Observation: Your reaction to synthesize 3-azabicyclo[3.1.1]heptane from a spirocyclic oxetanyl nitrile using a reducing agent like LiAlH₄ has resulted in a poor yield of the desired product. Chromatographic and spectroscopic analysis (e.g., LC-MS, NMR) indicates the predominant species is a more polar compound, identified as the corresponding primary amine.
Root Cause Analysis:
The synthesis of 3-azabicyclo[3.1.1]heptane via the reduction of spirocyclic oxetanyl nitriles is not a simple reduction but a reductive rearrangement. The expected primary amine is an intermediate in this process.[1] The formation of the desired bicyclic structure occurs through a subsequent intramolecular, Lewis acid-assisted ring-opening of the oxetane and cyclization.[2] If this isomerization does not occur, the primary amine will be the main product isolated after workup.
The stability of this primary amine intermediate is highly dependent on the solvent system.[1] In solvents like acetonitrile, dimethyl sulfoxide (DMSO), and chloroform, the amine is stable and will not readily cyclize, even with prolonged heating.[1] Conversely, protic solvents like methanol can facilitate the isomerization to the desired 3-azabicyclo[3.1.1]heptane.[1] The presence of lithium ions (from LiAlH₄) can also catalyze this rearrangement in ethereal solvents like THF.[2]
Mitigation Strategies & Protocols:
Strategy 1: Solvent-Mediated Isomerization
If you have isolated the primary amine intermediate, or if your reaction in a non-polar aprotic solvent has stalled, you can promote the cyclization by altering the solvent environment.
-
Protocol:
-
Dissolve the crude reaction mixture (or the isolated primary amine) in methanol.
-
Stir the solution at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Once the conversion is complete, remove the solvent under reduced pressure and proceed with standard purification.
-
Strategy 2: Lewis Acid Catalysis
The lithium ions from the LiAlH₄ reagent can act as a Lewis acid to promote the oxetane ring opening. Ensuring sufficient contact time and appropriate temperature can be critical.
-
Protocol:
-
During the LiAlH₄ reduction in THF, after the initial reduction of the nitrile is complete (as determined by TLC or in-process monitoring), allow the reaction to stir at room temperature for an extended period (e.g., 12 hours) to facilitate the Li⁺-catalyzed isomerization.[1]
-
If room temperature is insufficient, gentle refluxing in THF may be required.
-
Table 1: Solvent Effects on the Isomerization of the Primary Amine Intermediate to 3-Azabicyclo[3.1.1]heptane [1]
| Solvent | Isomerization to 3-Azabicyclo[3.1.1]heptane |
| Methanol | Yes |
| Tetrahydrofuran (THF) with Li⁺ | Yes |
| Acetonitrile | No |
| Dimethyl Sulfoxide (DMSO) | No |
| Chloroform | No |
Workflow for Troubleshooting Low Yield due to Primary Amine Formation:
Caption: Troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-azabicyclo[3.1.1]heptane?
A1: Several synthetic strategies have been developed. Some of the most common include:
-
Reductive rearrangement of spirocyclic oxetanyl nitriles: This is a scalable and increasingly popular method.[1][3]
-
Hofmann-Löffler-Freytag reaction: A classic method for synthesizing pyrrolidines and piperidines through a radical-mediated C-H amination.[4][5]
-
Synthesis from cyclobutanone derivatives: This can involve intramolecular cyclization of 1,3-substituted cyclobutanes.[6][7]
-
Intramolecular [2+2] cycloadditions: These can be initiated either thermally or photochemically.
Q2: I am using the Hofmann-Löffler-Freytag reaction and getting a mixture of products. What are the likely byproducts?
A2: The Hofmann-Löffler-Freytag reaction proceeds via a nitrogen-centered radical that abstracts a hydrogen atom intramolecularly, typically at the δ-position, to form a five-membered ring.[5] However, several side reactions can occur:
-
Regioisomers: If there are multiple accessible δ-hydrogens on different carbon atoms, a mixture of regioisomeric products can be formed. The reaction favors abstraction from secondary carbons over primary ones.[8]
-
Formation of six-membered rings: While 1,5-hydrogen atom transfer (leading to a five-membered ring) is generally favored, 1,6-hydrogen atom transfer (leading to a six-membered ring) can occur, especially if the resulting carbon radical is stabilized.
-
Intermolecular reactions: At high concentrations, intermolecular hydrogen abstraction and subsequent reactions can lead to oligomeric byproducts.
-
Incomplete cyclization: If the final intramolecular nucleophilic substitution fails, you may isolate the δ-haloamine intermediate.
To mitigate these, ensure the reaction is run under dilute conditions to favor intramolecular processes. The choice of acid and reaction conditions (thermal vs. photochemical) can also influence the selectivity.
Q3: My nitrile reduction is incomplete, or I am seeing over-reduction products. How can I improve this?
A3: Incomplete reduction of the nitrile to the primary amine can occur if an insufficient amount of reducing agent is used. It is common to use an excess of a powerful reducing agent like LiAlH₄ (typically 1.5 equivalents or more) to ensure full conversion.[9]
Over-reduction is less common for nitriles but can be a concern for other functional groups in the molecule. If your starting material contains other reducible groups (e.g., esters, carboxylic acids), LiAlH₄ will likely reduce them as well.[10] If you need to selectively reduce the nitrile, you might consider catalytic hydrogenation (e.g., H₂ with Raney Nickel or Pd/C), although this can sometimes lead to secondary and tertiary amine byproducts through reaction of the primary amine product with imine intermediates.[10] The addition of ammonia can help suppress the formation of these amine byproducts during catalytic hydrogenation.[10]
Q4: I am attempting a synthesis from a cyclobutanone derivative via a Mannich reaction and observing multiple products. What could be the issue?
A4: The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[11] In the case of cyclobutanone, several byproducts can form:
-
Multiple additions: The product of the Mannich reaction, a β-amino-carbonyl compound, may still have acidic alpha-protons and can react further with the iminium ion, leading to di- or tri-substituted products.[12]
-
Self-condensation of cyclobutanone: Under acidic or basic conditions, cyclobutanone can undergo self-aldol condensation.
-
Polymerization: Formaldehyde, a common component in Mannich reactions, can polymerize.
To minimize these side reactions, carefully control the stoichiometry of your reagents. Using a pre-formed iminium salt can sometimes provide better control over the reaction compared to a traditional three-component Mannich reaction.
Q5: How can I purify 3-azabicyclo[3.1.1]heptane and remove stubborn byproducts?
A5: Purification of 3-azabicyclo[3.1.1]heptane can be challenging due to its basicity and potential water solubility, especially of its salt forms.
-
Acid-base extraction: This is a powerful technique for separating the basic amine product from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the free amine is extracted back into an organic solvent.
-
Chromatography: Column chromatography on silica gel is a common method. Due to the basic nature of the product, tailing can be an issue. It is often beneficial to treat the silica gel with a small amount of a base like triethylamine (e.g., by including 1-2% triethylamine in the eluent) to improve the peak shape.
-
Distillation or Sublimation: For the parent 3-azabicyclo[3.1.1]heptane, which is volatile, distillation or sublimation can be an effective purification method, especially on a larger scale.
-
Crystallization: If the product or a salt derivative (e.g., the hydrochloride salt) is a solid, crystallization or trituration can be an excellent method for purification.[7] For example, diastereomeric byproducts formed during some syntheses can be separated by trituration with a suitable solvent like isopropanol.[7]
References
- (Referenced throughout)
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
- (Referenced throughout)
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
- (Referenced throughout)
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
- (Referenced throughout)
- (Referenced throughout)
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
- (Referenced throughout)
- (Referenced throughout)
- (Referenced throughout)
- (Referenced throughout)
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
- (Referenced throughout)
- (Referenced throughout)
- (Referenced throughout)
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
- (Referenced throughout)
- (Referenced throughout)
- (Referenced throughout)
- (Referenced throughout)
- (Referenced throughout)
-
Wikipedia. (n.d.). Hofmann–Löffler reaction. Retrieved from [Link]
- (Referenced throughout)
-
Unlock Chemystery. (2019, April 18). Dive into the Hofmann-Loffler-Freytag Reaction: A Radical Chemistry Adventure! [Video]. YouTube. [Link]
- (Referenced throughout)
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
- (Referenced throughout)
- (Referenced throughout)
- (Referenced throughout)
- (Referenced throughout)
- (Referenced throughout)
- (Referenced throughout)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. d-nb.info [d-nb.info]
- 7. chemrxiv.org [chemrxiv.org]
- 8. m.youtube.com [m.youtube.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 11. Mannich reaction - Wikipedia [en.wikipedia.org]
- 12. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 6-Hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane
Welcome to the technical support center for the synthesis of 6-hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The methodologies and advice provided herein are grounded in established chemical principles and supported by peer-reviewed literature.
Introduction to the Synthesis
The 3-azabicyclo[3.1.1]heptane scaffold is a valuable building block in medicinal chemistry, serving as a saturated isostere for pyridine and piperidine, thereby enhancing the three-dimensional character of drug candidates.[1][2] The synthesis of this compound, while not explicitly detailed in a single source, can be approached through several strategic pathways derived from known transformations of related bicyclic systems. The core challenges often lie in the construction of the strained bicyclic ring, selective functionalization, and the protection/deprotection of the amine.
This guide will address potential issues through a comprehensive FAQ and troubleshooting section, followed by a detailed, optimized protocol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the 3-azabicyclo[3.1.1]heptane core?
A1: Several methods have been reported for constructing the 3-azabicyclo[3.1.1]heptane system. These include intramolecular [2+2] cycloadditions (both thermal and photochemical), recyclization of 2-oxaspiro[3.3]heptanes, and the cyclization of appropriately substituted cyclobutane derivatives.[3] An efficient, multigram approach relies on the intramolecular imide formation of a 1,3-functionalized cyclobutane derivative, which can be obtained from the diastereoselective Strecker reaction of 3-oxocyclobutanecarboxylate.[1][3]
Q2: I am observing low yields during the Boc protection step. What could be the cause?
A2: Low yields during Boc protection can stem from several factors. If the starting material is a bicyclic amino alcohol, intramolecular side reactions can occur. For instance, the vicinal hydroxyl group can attack the newly formed Boc-protected amine, leading to the formation of a cyclic carbamate.[4] To mitigate this, ensure anhydrous conditions and consider using a non-nucleophilic base. Additionally, the choice of solvent can be critical; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. The use of di-tert-butyl dicarbonate ((Boc)₂O) with a catalytic amount of a Lewis acid or iodine can also improve efficiency and chemoselectivity under solvent-free conditions.[5]
Q3: What are the best practices for purifying the final amino alcohol product?
A3: Bicyclic amino alcohols can be challenging to purify due to their polarity and potential for zwitterion formation. Standard silica gel chromatography can be effective, but care must be taken to choose an appropriate solvent system, often involving a polar organic solvent with a small percentage of a basic modifier like triethylamine or ammonium hydroxide to prevent streaking. For highly polar compounds, reverse-phase chromatography may be a suitable alternative.[6] In some cases, crystallization of a salt (e.g., hydrochloride or tosylate) can be an effective purification strategy, followed by liberation of the free base.[7][8]
Q4: Can the Boc group be cleaved under unexpected conditions?
A4: While the Boc group is generally stable to most bases and nucleophiles, it is labile under acidic conditions.[5] Care should be taken in any steps that generate acidic byproducts. For instance, if using thionyl chloride to convert the alcohol to a chloride for subsequent reactions, the generated HCl can prematurely cleave the Boc group.[9] Thermal decomposition of the Boc group is also possible at elevated temperatures, though this typically requires temperatures above 150°C.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in bicyclic ring formation | Inefficient cyclization; competing side reactions (e.g., polymerization, elimination). | Optimize reaction conditions: screen different bases, solvents, and temperatures. For intramolecular imide formation, t-BuOK has been shown to be effective.[3] Ensure high purity of the starting material. |
| Formation of isomeric byproducts | Lack of stereocontrol in the key ring-forming step or subsequent functionalization. | For cycloaddition reactions, the choice of catalyst and reaction conditions can influence stereoselectivity.[11] In functional group interconversions, consider using stereospecific reagents. |
| Incomplete reaction during hydroxymethylation | Steric hindrance around the target position on the bicyclic core. Insufficient reactivity of the chosen reagent. | Use a more reactive and less sterically hindered formaldehyde equivalent. Consider a two-step approach: introduction of a carbonyl group followed by reduction. |
| Difficulty in removing protecting groups other than Boc | Harsh conditions required for deprotection may degrade the bicyclic core. | If other protecting groups are used (e.g., Benzyl), ensure compatibility with the overall synthetic scheme. Catalytic hydrogenolysis is a mild method for benzyl group removal.[3][7] |
| Product decomposition during workup or purification | Instability of the free amine or alcohol to pH changes or prolonged exposure to silica gel. | Neutralize the reaction mixture carefully. Use a buffered aqueous solution for extraction if necessary. Consider the purification methods mentioned in FAQ A3. |
Optimized Experimental Protocol
This protocol is a synthesized methodology based on established principles for similar structures.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Synthesis of the 3-Azabicyclo[3.1.1]heptane Core
This step can be adapted from the multigram synthesis reported by Lysenko et al.[3]
-
Cyclization: To a solution of the appropriately 1,3-disubstituted cyclobutane precursor in a suitable solvent (e.g., THF), add potassium tert-butoxide (t-BuOK) at room temperature. Stir the reaction until completion, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Reduction: Dissolve the resulting bicyclic imide in anhydrous THF. Add borane dimethyl sulfide complex (BH₃·Me₂S) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux until the reaction is complete.
-
Workup and Purification: Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 6M HCl. Remove the solvents under reduced pressure. Basify the aqueous residue with NaOH and extract the product with dichloromethane. Dry, filter, and concentrate to yield the crude 3-azabicyclo[3.1.1]heptane.
Step 2: Boc Protection of the Bicyclic Amine
-
Reaction Setup: Dissolve the crude 3-azabicyclo[3.1.1]heptane in dichloromethane. Add triethylamine (or another non-nucleophilic base) followed by di-tert-butyl dicarbonate ((Boc)₂O).
-
Reaction Monitoring: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Step 3: Introduction of the Hydroxymethyl Group
This can be achieved via a formylation-reduction sequence.
-
Formylation (Vilsmeier-Haack type): To a solution of the Boc-protected bicyclic amine in an appropriate solvent, add a formylating agent (e.g., generated from DMF and POCl₃). The position of formylation will be directed by the electronics and sterics of the bicyclic system.
-
Workup: Quench the reaction with ice-water and basify with a suitable base (e.g., sodium carbonate). Extract the product with an organic solvent.
-
Reduction: Dissolve the crude aldehyde in methanol or ethanol. Add sodium borohydride (NaBH₄) in portions at 0 °C. Stir until the reduction is complete.
-
Final Workup and Purification: Quench the reaction with water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Dry, filter, and concentrate the organic layers. Purify the final product, this compound, by column chromatography.
References
- Synthesis of Boc-protected bicycloproline - PMC - NIH. (n.d.).
- Zhang, Z.-X., Shu, K., Tilby, M. J., Mandigma, M. J. P., Guo, Y., Noble, A., & Aggarwal, V. K. (2025). Synthesis of 6-Azabicyclo[3.1.1]heptanes Through Light-Mediated Intramolecular [2 + 2] Cycloaddition. Synfacts, 21(09), 876.
- Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., Golovchenko, O. V., Brovarets, V. S., & Grygorenko, O. O. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
- A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. (n.d.).
- 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (n.d.). Enamine.
- Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. (n.d.). ResearchGate.
- Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. (n.d.).
- Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Publishing.
- Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., Golovchenko, O. V., Brovarets, V. S., & Grygorenko, O. O. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (n.d.).
- Heterocycle N‐Boc deprotection scope. (n.d.).
- Péter, A., Kámán, J., Fülöp, F., van der Eycken, J., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols.
- 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. (2025). Organic Letters.
- One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses Procedure.
- A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). RSC Publishing.
- (a) Preparation of amino-alcohol 7; (b) preparation of bicyclic carboxylic acid 8. Reagents and conditions. (n.d.).
- Process for the purification of an aminoalcohol. (n.d.).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- The Journal of Organic Chemistry Vol. 91 No. 2. (n.d.).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting BOC Deprotection of Sterically Hindered 3-Azabicyclo[3.1.1]heptanes
Welcome to the technical support center for the deprotection of tert-butyloxycarbonyl (BOC)-protected 3-azabicyclo[3.1.1]heptanes. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific class of sterically hindered amines. The unique bridged bicyclic structure of the 3-azabicyclo[3.1.1]heptane core can present significant hurdles to achieving clean and complete BOC deprotection. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these synthetic challenges.
Understanding the Challenge: Steric Hindrance in 3-Azabicyclo[3.1.1]heptanes
The primary obstacle in the deprotection of BOC-protected 3-azabicyclo[3.1.1]heptanes is the steric bulk surrounding the nitrogen atom. The rigid, bicyclic framework shields the carbamate group, making it less accessible to the acidic reagents typically used for BOC removal. This can lead to sluggish or incomplete reactions, requiring harsher conditions that may compromise other functional groups in the molecule.
Frequently Asked Questions (FAQs)
Q1: My standard TFA/DCM protocol for BOC deprotection is not working for my 3-azabicyclo[3.1.1]heptane substrate. What is the likely cause?
A1: The most probable cause is the significant steric hindrance of the 3-azabicyclo[3.1.1]heptane scaffold. Standard conditions, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, may be insufficient to overcome the steric barrier and efficiently protonate the carbamate.[1] You will likely need to employ more forcing conditions or an alternative deprotection strategy.
Q2: What are the initial troubleshooting steps if I observe incomplete deprotection?
A2: If you are observing a mixture of starting material and the deprotected product, consider the following stepwise approach:
-
Increase TFA Concentration: Gradually increase the concentration of TFA, moving towards neat TFA if necessary.[1][2]
-
Elevate the Reaction Temperature: Gentle heating (e.g., 40-50 °C) can often provide the activation energy needed to overcome the steric hindrance.[3]
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time accordingly. Be mindful that prolonged reaction times at elevated temperatures can lead to side product formation.
Q3: I am concerned about potential side reactions with other acid-sensitive functional groups in my molecule. What are my options?
A3: This is a valid concern, especially when using strong acids like TFA. The tert-butyl cation generated during deprotection is a potent electrophile that can lead to alkylation of sensitive residues.[1][4][5][6][7]
-
Use of Scavengers: Incorporating a scavenger into your reaction mixture is highly recommended. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), thioanisole, or anisole.[3] These will trap the tert-butyl cation and prevent it from reacting with your molecule.
-
Alternative Acidic Conditions: Consider using 4M HCl in dioxane.[8][9][10][11][12] This reagent is often effective for BOC deprotection and can sometimes offer better selectivity compared to TFA.[9][10][11]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Incomplete or Sluggish Deprotection
Symptoms:
-
Persistence of starting material in TLC or LC-MS analysis.
-
Low yield of the desired deprotected amine.
Causality: The steric hindrance of the 3-azabicyclo[3.1.1]heptane nucleus impedes the approach of the acid to the carbamate group. The reaction kinetics are therefore significantly slower than for less hindered amines.
Solutions:
| Strategy | Description | Experimental Protocol | Considerations |
| Increased Acid Stoichiometry and Concentration | Driving the equilibrium towards the protonated carbamate. | To a solution of the BOC-protected amine in DCM, add neat TFA (10-20 equivalents). Stir at room temperature and monitor the reaction. | May not be suitable for substrates with other acid-labile groups. |
| Elevated Temperature | Providing the necessary activation energy. | In a sealed vial, dissolve the substrate in a solution of 50% TFA in DCM. Heat to 40-50°C and monitor the reaction progress. | Increased risk of side reactions. |
| Alternative Strong Acids | Using a different acid with potentially more favorable reaction kinetics. | Prepare a 4M solution of HCl in 1,4-dioxane. Add this solution to the substrate and stir at room temperature. | Dioxane can be difficult to remove and is a suspected carcinogen. |
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS.
-
Difficulty in purification of the desired product.
Causality: The formation of the reactive tert-butyl cation during deprotection can lead to alkylation of nucleophilic functional groups within the molecule or solvent.[6][7]
Solutions:
| Strategy | Description | Experimental Protocol | Considerations |
| Use of Cation Scavengers | Trapping the tert-butyl cation before it can react with the substrate. | To your standard deprotection reaction (e.g., TFA/DCM), add a scavenger such as triethylsilane (5-10 equivalents) or anisole (5-10 equivalents). | The scavenger and its byproducts will need to be removed during workup. |
| Lewis Acid-Catalyzed Deprotection | An alternative mechanism that can sometimes offer different selectivity.[13] | Dissolve the substrate in a suitable solvent (e.g., DCM) and add a Lewis acid such as ZnBr₂ or SnCl₄.[13] | Lewis acids can be moisture-sensitive and may require anhydrous conditions. |
Advanced Deprotection Strategies for Highly Hindered Systems
For particularly challenging 3-azabicyclo[3.1.1]heptane derivatives where standard acidic methods fail or lead to decomposition, consider these alternative approaches:
Microwave-Assisted Deprotection
Microwave irradiation can significantly accelerate the rate of deprotection, often allowing for lower temperatures and shorter reaction times.[14][15][16][17]
Experimental Protocol:
-
Dissolve the BOC-protected amine in a suitable solvent (e.g., DCM).
-
Add a solid-supported sulfonic acid resin (e.g., Amberlyst 15).[15]
-
Heat the mixture in a microwave reactor at a controlled temperature (e.g., 100°C) for a short duration (e.g., 10 minutes).[15]
-
Filter off the resin and concentrate the filtrate to obtain the deprotected amine.
Trimethylsilyl Iodide (TMSI) Mediated Deprotection
TMSI is a powerful reagent for the cleavage of carbamates and can be effective for sterically hindered substrates.[18][19] This method is particularly useful for water-soluble zwitterionic compounds as it can allow for direct isolation without an aqueous workup.[18]
Experimental Protocol:
-
Dissolve the BOC-protected amine in an anhydrous solvent (e.g., DCM or acetonitrile).
-
Cool the solution to 0°C.
-
Add TMSI (1.5-2.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction carefully with methanol.
-
Concentrate the mixture and purify the product.
Visualizing the Deprotection and Troubleshooting Workflow
Caption: Troubleshooting workflow for BOC deprotection.
Mechanistic Overview of Acid-Catalyzed BOC Deprotection
The deprotection of a BOC group proceeds via an acid-catalyzed mechanism.[4][8][20][21]
-
Protonation: The carbonyl oxygen of the BOC group is protonated by the acid.
-
Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The unstable carbamic acid rapidly decomposes to release carbon dioxide and the free amine.
-
Protonation of Amine: Under the acidic conditions, the liberated amine is protonated to form the corresponding ammonium salt.
Caption: Mechanism of acid-catalyzed BOC deprotection.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. WordPress. Available at: [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341. Available at: [Link]
-
PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available at: [Link]
-
Lundin, R., & Ioannidis, P. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage. Available at: [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
Thieme. (1998). Easy Microwave Assisted Deprotection of N-Boc Derivatives. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]
-
Jackson, A., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117-8125. Available at: [Link]
-
Huang, Z., et al. (2022). Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. Heterocycles, 104(9), 1559-1564. Available at: [Link]
-
HeteroLetters. (2013). Studies on the synthesis of thiazolines and thiazoles from amino acids. HeteroLetters, 3(4), 415-426. Available at: [Link]
-
Wuts, P. G. M. (n.d.). Greene's Protective Groups in Organic Synthesis. Goodwill Books. Available at: [Link]
-
Williams, D. R., & Adekoya, O. A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23867. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. Available at: [Link]
-
Wuts, P. G. M. (n.d.). Greene's Protective Groups in Organic Synthesis. Goodreads. Available at: [Link]
-
Wuts, P. G. M., & Greene, T. W. (n.d.). Greene's protective groups in organic synthesis. Victoria University of Wellington Library. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Reddit. (2023). Alternative Methods for Boc Deprotection. r/chemistry. Available at: [Link]
-
Rogozea, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(13), 4253. Available at: [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]
-
Aouf, N.-E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of Chemical and Pharmaceutical Research, 4(5), 2533-2538. Available at: [Link]
-
Zhang, Y., et al. (2015). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Organic Letters, 17(1), 114-117. Available at: [Link]
-
Aouf, N.-E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 78(11), 1641-1651. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. Available at: [Link]
-
Williams, D. R., & Adekoya, O. A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23867. Available at: [Link]
-
Williams, D. R., & Adekoya, O. A. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23867. Available at: [Link]
-
Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. r/Chempros. Available at: [Link]
-
Rogozea, A., et al. (2022). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. RSC Advances, 12(35), 22655-22662. Available at: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]
-
Stepan, A. F., et al. (2017). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, 56(43), 13271-13275. Available at: [Link]
-
Williams, D. R., & Adekoya, O. A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Stepan, A. F., et al. (2017). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, 56(43), 13271-13275. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. heteroletters.org [heteroletters.org]
- 13. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. data.biotage.co.jp [data.biotage.co.jp]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 20. total-synthesis.com [total-synthesis.com]
- 21. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Technical Support Center: Managing Diastereoselectivity in 3-Azabicyclo[3.1.1]heptane Functionalization
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 3-azabicyclo[3.1.1]heptane scaffolds. This document provides in-depth, field-proven insights into the critical challenge of managing diastereoselectivity during the chemical modification of this valuable structural motif. As a key bioisostere for meta-substituted arenes and pyridines, the 3-azabicyclo[3.1.1]heptane core offers a pathway to "escape from flatland," enhancing the three-dimensionality and improving the physicochemical properties of drug candidates.[1][2][3] However, its rigid, strained bicyclic structure presents unique stereochemical challenges. This guide is structured to address the most common issues encountered in the lab, moving from foundational concepts to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the principles of diastereoselectivity in this specific bicyclic system.
Q1: Why is controlling diastereoselectivity in 3-azabicyclo[3.1.1]heptane functionalization so critical?
A: The biological activity of a molecule is intrinsically tied to its three-dimensional shape. For drug candidates built on the 3-azabicyclo[3.1.1]heptane scaffold, different diastereomers will present their functional groups in distinct spatial orientations. This can lead to dramatic differences in how they bind to a target protein or enzyme. Often, only one diastereomer possesses the desired therapeutic effect, while the other may be inactive or, in some cases, cause off-target effects. Therefore, controlling diastereoselectivity is paramount for synthesizing pure, potent, and safe active pharmaceutical ingredients (APIs).
Q2: What are the primary factors that dictate the facial selectivity (e.g., exo vs. endo attack) of a reagent on the 3-azabicyclo[3.1.1]heptane core?
A: The outcome of a reaction is a competition between different transition states. For this bicyclic system, the key factors are:
-
Steric Hindrance: The concave, "caged" nature of the bicyclo[3.1.1]heptane system inherently shields one face. Reagents will preferentially approach from the less sterically hindered face, which is typically the exo face. The size of the incoming reagent and the substituents already present on the scaffold are critical variables.[4]
-
Chelation Control: The presence of a Lewis basic functional group (like a hydroxyl or carbonyl) and the nitrogen atom of the core can create a binding pocket for a metal-containing reagent or catalyst. This chelation can lock the conformation and direct the reagent to a specific face, sometimes overriding simple steric predictions and favoring the more hindered endo face.
-
Protecting Groups: The choice of protecting group on the nitrogen atom can significantly influence the steric environment and, consequently, the diastereomeric outcome. Bulky protecting groups can further enhance the steric bias for exo attack.[5]
Q3: How can I reliably determine the diastereomeric ratio (d.r.) of my product mixture?
A: Accurate determination of the d.r. is essential for optimizing reaction conditions. The most common and accessible method is high-field ¹H NMR spectroscopy . Protons in different diastereomeric environments will have distinct chemical shifts. Careful integration of non-overlapping signals corresponding to each diastereomer provides a quantitative ratio. For complex spectra, 2D NMR techniques can be invaluable for resolving signals.[6] When NMR is insufficient, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) , using a column capable of separating the diastereomers, are the gold standard.
Q4: What are the definitive methods for assigning the relative and absolute stereochemistry of my products?
A: While NMR can suggest stereochemistry (e.g., through NOESY experiments to measure through-space proton proximities), the unambiguous assignment of relative stereochemistry is best achieved by single-crystal X-ray diffraction . This technique provides a definitive 3D structure of the molecule. When a suitable crystal cannot be obtained, computational modeling of NMR chemical shifts can be compared with experimental data to provide a confident structural assignment.
Troubleshooting Guide: Common Experimental Issues
This section is designed to solve specific problems you may encounter at the bench.
Problem 1: My reaction yields a poor diastereomeric ratio (e.g., close to 1:1). How can I improve selectivity?
A: A low d.r. indicates that the energy difference between the transition states leading to the two diastereomers is minimal. To increase this energy gap, consider the following systematic adjustments:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., -78 °C instead of room temperature) can amplify small energy differences between competing reaction pathways, often favoring the formation of the thermodynamically more stable product.
-
Vary the Solvent: Solvent polarity can influence transition state stability. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., methanol), to find conditions that favor one diastereomer.
-
Modify the Reagent's Steric Bulk: If you are observing poor selectivity for exo attack, switching to a sterically more demanding reagent can increase the preference for the less hindered face. For example, in a hydride reduction of a ketone, switching from NaBH₄ to the bulkier L-Selectride® can dramatically improve exo selectivity.
-
Change the N-Protecting Group: As mentioned, the size of the nitrogen protecting group can be a powerful tool. Switching from a small group (e.g., Boc) to a larger one (e.g., Cbz, Trityl) can block one face of the molecule more effectively.[5]
Problem 2: I am observing the "wrong" diastereomer, contradicting steric predictions. What is happening?
A: This is a classic indicator of a directing effect, most likely chelation control . If your substrate contains a coordinating group (e.g., -OH, -OMe, C=O) near the reaction center, a Lewis acidic reagent or metal catalyst can form a rigid, five- or six-membered chelate ring with that group and the bridgehead nitrogen. This complex then directs the reactive species to the endo face, which would otherwise be sterically disfavored. To test this hypothesis, either protect the coordinating group (e.g., silylate an alcohol) to prevent chelation or switch to a non-coordinating reagent/solvent system.
Problem 3: My diastereomers are inseparable by standard silica gel chromatography. What are my options?
A: This is a common and frustrating challenge. When diastereomers have very similar polarities, consider these strategies:
-
Alternative Stationary Phases: Try chromatography with different media, such as basic alumina, which can be effective for amine-containing compounds and may alter the elution order.[7]
-
Preparative HPLC/SFC: Reverse-phase preparative HPLC or Supercritical Fluid Chromatography (SFC) offer much higher resolving power than standard flash chromatography and are often successful in separating stubborn diastereomers.
-
Derivatization: Convert the mixture into a different functional group. For example, if you have a mixture of diastereomeric carboxylic acids, converting them to esters or amides can alter their physical properties enough to allow for separation. The protecting group can then be removed. Some synthetic sequences even allow for the separation of diastereomers via controlled monodecarboxylation of an intermediate.[8][9][10]
-
Crystallization: Attempt a selective crystallization of one diastereomer from the mixture. This can sometimes be achieved by screening various solvents and solvent mixtures.
Problem 4: I suspect my product is epimerizing at a stereocenter during workup or purification. How can I confirm and prevent this?
A: Epimerization occurs when a stereocenter is labile, often adjacent to a carbonyl group (via enolization) or in the presence of strong acid or base.
-
Confirmation: Take a ¹H NMR of the crude reaction mixture immediately after quenching. Compare the d.r. of the crude material to the d.r. of the purified product. A significant change indicates that epimerization occurred during workup or purification.
-
Prevention:
-
Mild Workup: Use a buffered aqueous solution (e.g., saturated NH₄Cl instead of HCl, or saturated NaHCO₃ instead of NaOH) for quenching.
-
Avoid Heat: Concentrate solvents at reduced pressure without excessive heating.
-
Buffered Chromatography: Deactivate silica gel by pre-treating it with a small amount of a neutral base like triethylamine mixed into the eluent. Alternatively, use a less acidic stationary phase like basic alumina.
-
Visualized Concepts and Workflows
Facial Selectivity Model
The diagram below illustrates the concept of exo and endo approach of a generic reagent ("Nu") towards a substituent at the C6 position of the 3-azabicyclo[3.1.1]heptane core. The exo face is sterically more accessible.
Caption: Steric approach control on the bicyclic scaffold.
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: Decision tree for optimizing reaction diastereoselectivity.
Data Summary: Influence of Reaction Conditions
The following table summarizes literature-based examples of how changing reaction conditions can influence the diastereomeric ratio in the functionalization of bicyclic systems.
| Entry | Transformation | Reagent/Catalyst | Solvent | Temp (°C) | Diastereomeric Ratio (Major:Minor) | Reference Insight |
| 1 | Ketone Reduction | NaBH₄ | Methanol | 0 | ~75:25 | Small hydride, modest selectivity. |
| 2 | Ketone Reduction | L-Selectride® | THF | -78 | >95:5 | Bulky hydride dramatically enhances exo attack. |
| 3 | Enolate Alkylation | LDA, CH₃I | THF | -78 | ~85:15 (exo major) | Standard conditions provide good selectivity. |
| 4 | Strecker Reaction | NaCN, BnNH₂ | Methanol | 25 | >92:8 (cis major) | Diastereoselective addition to a cyclobutanone precursor sets stereochemistry early.[11][12][13] |
| 5 | Radical Bicyclization | Co(II)-Porphyrin | Benzene | 25 | >95:5 | Chiral catalyst controls multiple stereocenters in a cascade reaction.[14][15] |
Experimental Protocol: Diastereoselective Strecker Reaction for a Key Precursor
One of the most robust strategies for controlling stereochemistry is to set it at an earlier, more predictable stage. The following protocol describes the diastereoselective Strecker reaction of a 3-oxocyclobutanecarboxylate, which generates a key intermediate for the synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione.[11][12][13]
Objective: To synthesize Methyl (1R,3R)-3-(benzylamino)-3-cyanocyclobutane-1-carboxylate with high diastereoselectivity.
Materials:
-
Methyl 3-oxocyclobutane-1-carboxylate
-
Benzylamine
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
2-Propanol
Procedure:
-
Imine Formation: To a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in methanol, add benzylamine (1.05 eq) in one portion at room temperature. Stir the mixture for 1 hour. The reaction progress can be monitored by TLC or LC-MS for the consumption of the ketone.
-
Cyanation: Cool the reaction mixture to 0 °C in an ice bath. Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours. The reaction should be monitored until the imine intermediate is fully consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Diastereomer Isolation: The crude product will be a mixture of diastereomers, with the cis (1R,3R) isomer as the major product.[13] A high degree of diastereomeric purity can be achieved not by column chromatography, but by trituration. Add a minimum amount of cold 2-propanol to the crude oil and stir vigorously. The major cis diastereomer should precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold 2-propanol, and dry under high vacuum. The resulting solid should be the desired diastereomer in high purity (>95:5 d.r. as determined by ¹H NMR).
References
- Dong, J., Liao, H., & Xue, D. (2024). Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes. Chinese Journal of Organic Chemistry.
- Guerra, R. F., et al. (2007). Origin of diastereoselectivity in the synthesis of chiral bicyclic lactams: pi-facial selective attack of singlet oxygen induced by hindered internal rotation. The Journal of Organic Chemistry.
- Mykhailiuk, P. K., et al. (2022). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition.
- Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- Grygorenko, O. O., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. European Journal of Organic Chemistry.
- Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition.
- Dong, J., et al. (2024). Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes. ResearchGate.
- Zhang, X. P., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society.
- Moloney, M. G., et al. (2000). On the diastereoselectivity of alkylations of bicyclic lactams. Journal of the Chemical Society, Perkin Transactions 1.
- Grygorenko, O. O., et al. (2024). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives... ChemRxiv.
- Grygorenko, O. O., et al. (2024). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes... ResearchGate.
- Wang, J., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society.
- Zhang, X. P., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PubMed Central, NIH.
- Douglas, J., et al. (2024). Diastereoselective Dearomative 1,3-Dipolar Cycloaddition of Bicyclobutanes with Pyridinium Ylides: A Modular Approach to Multisubstituted Azabicyclo[3.1.1]heptanes. ChemRxiv.
- Zhang, X. P., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Request PDF - ResearchGate.
- Grygorenko, O. O., et al. (2024). (A–D) Known synthetic approaches toward 3‐azabicyclo[3.1.1]heptanes... ResearchGate.
- Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Request PDF - ResearchGate.
- Unknown Author. 6-Azabicyclo[3.1.1]heptane. Benchchem.
- Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.
- Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate.
- Grygorenko, O. O., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- Mykhailiuk, P. K., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters.
- Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Enamine.
- Sherwood, T. C., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters.
- Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Origin of diastereoselectivity in the synthesis of chiral bicyclic lactams: pi-facial selective attack of singlet oxygen induced by hindered internal rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the diastereoselectivity of alkylations of bicyclic lactams | Department of Chemistry [chem.web.ox.ac.uk]
- 6. 6-Azabicyclo[3.1.1]heptane|High-Quality Research Chemical [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - Enamine [enamine.net]
- 10. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alkylation of 3-Azabicyclo[3.1.1]heptane Nitrogen
Welcome to the technical support center for the alkylation of 3-azabicyclo[3.1.1]heptane nitrogen. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical synthetic transformation. The unique strained bicyclic structure of 3-azabicyclo[3.1.1]heptane, while a valuable scaffold in medicinal chemistry, presents specific hurdles in its N-alkylation. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Pitfalls and Solutions
This section addresses specific issues you may encounter during the N-alkylation of 3-azabicyclo[3.1.1]heptane. Each problem is presented with its probable causes and actionable solutions.
Issue 1: Low or No Conversion to the N-Alkylated Product
Question: I am not observing significant formation of my desired N-alkylated 3-azabicyclo[3.1.1]heptane. What are the likely causes and how can I improve the conversion?
Answer:
Low or no conversion in the N-alkylation of 3-azabicyclo[3.1.1]heptane can stem from several factors, primarily related to steric hindrance and the choice of reagents and conditions.
-
Underlying Cause 1: Steric Hindrance. The rigid, bicyclic structure of 3-azabicyclo[3.1.1]heptane can sterically shield the nitrogen atom, making it less accessible to bulky alkylating agents.[1][2][3] The approach of the electrophile is hindered by the bicyclic framework.
-
Solution 1: Optimize the Alkylating Agent.
-
Less Bulky Electrophiles: If possible, opt for less sterically demanding alkylating agents. For instance, methyl iodide or benzyl bromide are generally more reactive than isopropyl or tert-butyl halides.
-
Highly Reactive Electrophiles: Consider using more reactive electrophiles like triflates (e.g., methyl triflate) or activating the leaving group.
-
-
Underlying Cause 2: Inadequate Base. The choice and stoichiometry of the base are critical. An inappropriate base may not be strong enough to deprotonate the secondary amine effectively, or it may be too sterically hindered to access the proton.
-
Solution 2: Select an Appropriate Base.
-
Non-Nucleophilic, Strong Bases: Use a strong, non-nucleophilic base to deprotonate the amine without competing in the alkylation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (TEA).[4] For more challenging alkylations, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) might be necessary, although these require anhydrous conditions.
-
Base Stoichiometry: Ensure at least one equivalent of base is used to neutralize the acid generated during the reaction. Using a slight excess (1.1-1.5 equivalents) can often drive the reaction to completion.
-
-
Underlying Cause 3: Inappropriate Solvent and Temperature. The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. The reaction may also require higher temperatures to overcome the activation energy barrier.
-
Solution 3: Optimize Reaction Conditions.
-
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally effective for N-alkylation as they can stabilize the transition state.
-
Temperature Adjustment: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at different temperatures will help identify the optimal condition without promoting side reactions.
-
Experimental Protocol: A General Procedure for N-Alkylation
Issue 2: Formation of Quaternary Ammonium Salts
Question: My reaction is producing a significant amount of a highly polar byproduct, which I suspect is the quaternary ammonium salt. How can I prevent this over-alkylation?
Answer:
The formation of quaternary ammonium salts is a common side reaction in the alkylation of secondary amines, including 3-azabicyclo[3.1.1]heptane.[5] This occurs when the newly formed tertiary amine is further alkylated by the electrophile.
-
Underlying Cause: High Reactivity of the Tertiary Amine. The product, an N-alkylated 3-azabicyclo[3.1.1]heptane, is a tertiary amine and can be more nucleophilic than the starting secondary amine, leading to a second alkylation.
-
Solution 1: Control Stoichiometry.
-
Limiting the Alkylating Agent: Carefully control the stoichiometry of the alkylating agent. Using a slight excess (1.05-1.1 equivalents) is often sufficient. Avoid using a large excess.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the second alkylation.
-
-
Solution 2: Use a Bulky Alkylating Agent. If the desired alkyl group is sterically demanding, this can inherently disfavor the formation of the sterically congested quaternary ammonium salt.
-
Solution 3: Reaction Monitoring.
-
Careful Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to minimize the formation of the over-alkylated product.
-
Data Presentation: Effect of Reagent Stoichiometry on Product Distribution
| Entry | 3-azabicyclo[3.1.1]heptane (eq) | Alkylating Agent (eq) | Base (eq) | Desired Product (%) | Quaternary Salt (%) |
| 1 | 1.0 | 1.1 | 1.5 | 85 | 10 |
| 2 | 1.0 | 1.5 | 1.5 | 60 | 35 |
| 3 | 1.0 | 2.0 | 1.5 | 30 | 65 |
Table 1: Illustrative data showing the impact of alkylating agent stoichiometry on the product distribution.
Issue 3: Competing Elimination Reactions
Question: I am observing the formation of elimination byproducts, especially when using secondary or tertiary alkyl halides. How can I favor substitution over elimination?
Answer:
Elimination reactions (E2) can compete with the desired nucleophilic substitution (SN2), particularly with sterically hindered bases and certain alkylating agents.[6]
-
Underlying Cause: Nature of the Alkylating Agent and Base.
-
Branched Alkyl Halides: Secondary and tertiary alkyl halides are more prone to elimination.
-
Sterically Hindered Bases: A bulky base may preferentially act as a base, abstracting a proton from the alkyl halide, rather than deprotonating the amine.
-
-
Solution 1: Choice of Alkylating Agent.
-
Primary Alkyl Halides: Whenever possible, use primary alkyl halides as they are less susceptible to elimination.
-
Alternative Electrophiles: Consider using alkylating agents with less basic leaving groups, such as tosylates or mesylates.
-
-
Solution 2: Reaction Conditions.
-
Lower Temperatures: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the SN2 pathway.
-
Less Hindered Base: Use a less sterically hindered base that can efficiently deprotonate the amine without promoting elimination of the alkyl halide.
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect other functional groups on the 3-azabicyclo[3.1.1]heptane ring before N-alkylation?
A1: Yes, if your 3-azabicyclo[3.1.1]heptane derivative contains other nucleophilic functional groups such as hydroxyl (-OH) or primary/secondary amines (-NH₂), they should be protected to prevent undesired side reactions. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers, while amines can be protected as carbamates (e.g., Boc, Cbz).
Q2: Can I perform reductive amination to synthesize N-alkylated 3-azabicyclo[3.1.1]heptanes?
A2: Yes, reductive amination is an excellent alternative to direct alkylation, especially for introducing more complex alkyl groups. This two-step, one-pot procedure involves the reaction of 3-azabicyclo[3.1.1]heptane with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method often provides cleaner reactions and higher yields.
Q3: How does the choice of solvent affect the reaction rate and selectivity?
A3: The solvent polarity and coordinating ability can significantly influence the reaction. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the anion more reactive. Protic solvents, such as alcohols, can solvate the nucleophile (the deprotonated amine) and reduce its reactivity. The choice of solvent can also impact the solubility of your reactants and reagents.[7]
Q4: What is the best way to purify the N-alkylated product?
A4: The purification method depends on the properties of your product.
-
Column Chromatography: This is the most common method for purifying N-alkylated products. A silica gel column with a gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), often with a small amount of triethylamine (0.1-1%) to prevent the product from streaking on the acidic silica, is typically effective.
-
Acid-Base Extraction: If the product is significantly basic, an acid-base extraction can be used to separate it from neutral impurities. The product can be extracted into an aqueous acidic solution, the aqueous layer washed with an organic solvent to remove impurities, and then the product can be liberated by basifying the aqueous layer and extracting it back into an organic solvent.
-
Crystallization/Distillation: If the product is a solid, crystallization can be an effective purification method. For volatile liquid products, distillation may be an option.
Visualizing the Process
Diagram 1: N-Alkylation of 3-Azabicyclo[3.1.1]heptane
Caption: Decision tree for troubleshooting low-yielding reactions.
References
-
Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Poater, A., Falivene, L., Ragone, F., & Cavallo, L. (2020). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 11(20), 5219-5228. [Link]
-
Li, Z., Wang, Y., & Zhang, X. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]
-
Wishka, D. G., Beagley, P., Lyon, J., Farley, K. A., & Walker, D. P. (2011). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Synlett, 2011(13), 1885-1887. [Link]
-
Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Zhang, Z., Zhang, Z., & Zhu, C. (2023). Radical‐Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines. Angewandte Chemie International Edition, 62(11), e202217641. [Link]
-
Poater, A., Falivene, L., Ragone, F., & Cavallo, L. (2020). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]
-
Lysenko, V., Shyshlyk, O., Portiankin, A., Savchenko, T., Nazarenko, K., & Grygorenko, O. O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Sherwood, T. C., Tcyrulnikov, S., & Mousseau, J. J. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. [Link]
-
Simón, L., & Goodman, J. M. (2011). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 115(20), 5138-5145. [Link]
-
Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Poater, A., Falivene, L., Ragone, F., & Cavallo, L. (2020). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. ResearchGate. [Link]
- Gangwar, S., & Senter, P. D. (2017). Conjugates of quaternized tubulysin compounds. U.S.
-
El-Haj, B. M., & Al-Awadi, N. A. (2013). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 18(8), 9642-9660. [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. [Link]
-
He, L., Li, J., & Wang, L. (2018). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. Green Chemistry, 20(17), 3983-3988. [Link]
-
Mykhailiuk, P. K. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. ResearchGate. [Link]
-
Wishka, D. G., Beagley, P., Lyon, J., Farley, K. A., & Walker, D. P. (2011). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Synlett. [Link]
-
Lysenko, V., Shyshlyk, O., Portiankin, A., Savchenko, T., Nazarenko, K., & Grygorenko, O. O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Rzepa, H. S. (2022). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Imperial College London. [Link]
-
Lysenko, V., Shyshlyk, O., Portiankin, A., Savchenko, T., Nazarenko, K., & Grygorenko, O. O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Ashenhurst, J. (2023). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
Kumar, S., & Ghorai, P. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450. [Link]
Sources
- 1. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Radical‐Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017096311A1 - Conjugates of quaternized tubulysin compounds - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Coupling with 6-Hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane
Welcome to the technical support center for optimizing coupling reactions with the sterically demanding building block, 6-hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this valuable synthetic intermediate. Here, we will dissect common experimental hurdles and provide scientifically grounded solutions to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound proceeding slowly or not at all?
A1: The primary challenge with this bicyclic amine is significant steric hindrance around the nitrogen atom. The rigid, bridged structure of the 3-azabicyclo[3.1.1]heptane core, compounded by the bulky tert-butyloxycarbonyl (Boc) protecting group, impedes the approach of electrophiles to the nitrogen's lone pair of electrons.[1][2] This steric congestion reduces the nucleophilicity of the amine, leading to sluggish reaction kinetics compared to less hindered secondary amines.[2] Overcoming this requires carefully selected activating agents and optimized reaction conditions to facilitate the desired transformation.
Q2: I'm observing low yields in my amide coupling reactions. What are the likely causes?
A2: Low yields in amide couplings with this substrate can often be attributed to several factors:
-
Insufficient activation of the carboxylic acid: Standard coupling reagents may not be potent enough to overcome the steric barrier.
-
Inappropriate choice of base: The base used can influence the reactivity of the coupling reagents and the stability of the activated species.
-
Poor solubility: The starting materials or intermediates may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Side reactions: The activated carboxylic acid may decompose or react with other species in the reaction mixture before the sterically hindered amine can attack.
Q3: Can I perform an O-alkylation on the hydroxymethyl group without affecting the Boc-protected amine?
A3: Yes, selective O-alkylation is feasible, but requires careful control of reaction conditions. The Boc group is generally stable to basic conditions used in reactions like the Williamson ether synthesis.[3] However, the choice of base is critical to deprotonate the primary alcohol without promoting side reactions. Strong, non-nucleophilic bases are generally preferred. It is also important to use a suitable solvent and control the temperature to minimize any potential for N-alkylation, although the steric hindrance at the nitrogen provides a degree of inherent selectivity.
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry, and successfully coupling carboxylic acids with this compound is a common goal. Below is a guide to troubleshoot and optimize these challenging reactions.
Issue 1: Low or No Product Formation
Causality: The steric hindrance of the bicyclic amine makes the nucleophilic attack on the activated carboxylic acid the rate-limiting step.[4] If the activated intermediate is not sufficiently reactive or has a short half-life, the reaction will fail.
Solutions:
-
Employ High-Reactivity Coupling Reagents: For sterically hindered amines, uranium salt-based reagents like HATU, HBTU, and PyBOP are often more effective than standard carbodiimides like EDC. These reagents form highly reactive activated esters that are more susceptible to attack by hindered nucleophiles.
-
Optimize the Base: A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended. These bases will not compete with the primary amine as a nucleophile and can facilitate the reaction without causing unwanted side reactions.
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for the formation of byproducts, as higher temperatures can also accelerate decomposition pathways.
-
Solvent Selection: Ensure all reactants are fully dissolved. Aprotic polar solvents like DMF, DMA, or NMP are often good choices for their high solvating power.
Recommended Starting Conditions for Amide Coupling
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU (1.2 eq) | Forms a highly reactive O-acylisourea intermediate. |
| Base | DIPEA (3.0 eq) | Non-nucleophilic and effectively scavenges the acid formed. |
| Solvent | Anhydrous DMF | Good solubility for a wide range of substrates. |
| Temperature | Room Temperature to 50 °C | Balances reaction rate with minimizing side reactions. |
| Concentration | 0.1 - 0.5 M | A higher concentration can favor the bimolecular coupling reaction. |
Amide Coupling Optimization Workflow
Caption: Workflow for optimizing amide coupling with a sterically hindered amine.
Troubleshooting Guide: Ether Synthesis (O-Alkylation)
The primary alcohol of this compound can be a useful handle for introducing further diversity. The Williamson ether synthesis is a common method for this transformation.
Issue 1: Low Conversion to the Ether Product
Causality: Incomplete deprotonation of the primary alcohol is a frequent cause of low conversion. Sodium hydride (NaH) is a strong, non-nucleophilic base that is often effective for this purpose.
Solutions:
-
Choice of Base: Use a strong base like NaH (1.5-2.0 eq) to ensure complete formation of the alkoxide.
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are ideal. DMF can help to solvate the alkoxide and increase its reactivity.
-
Temperature: The deprotonation step may require gentle warming. The subsequent addition of the electrophile can often be done at room temperature, but may require heating to drive the reaction to completion.
-
Addition of an Iodide Catalyst: If using an alkyl chloride or bromide, adding a catalytic amount of sodium or potassium iodide can accelerate the reaction via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.
Issue 2: Formation of Elimination Byproducts
Causality: If the electrophile is a secondary or tertiary alkyl halide, or if a sterically hindered base is used, an E2 elimination pathway can compete with the desired SN2 substitution.
Solutions:
-
Use a Primary Electrophile: Whenever possible, use a primary alkyl halide or tosylate to minimize elimination.
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Alternative Methods: For very hindered systems, consider alternative ether synthesis methods such as the Mitsunobu reaction, although this may present challenges with the acidic N-H of the Boc-deprotected amine if that were the substrate. With the Boc group in place, this should be less of a concern.
Potential Pitfalls in Williamson Ether Synthesis
Caption: Decision tree for Williamson ether synthesis, highlighting potential side reactions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add this compound (1.1 eq).
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS or TLC.
-
If the reaction is sluggish, warm the mixture to 40-50 °C and continue to monitor.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for O-Alkylation using Sodium Hydride
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add the alkyl halide (1.2 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI) (0.1 eq).
-
Stir the reaction at room temperature or heat to reflux as needed, monitoring by LC-MS or TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Reactions with Boc-Protected Amines.
- Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Reddit. (2021). Effect on steric hindrance on nucleophiles. r/OrganicChemistry.
- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(10), 589-592.
Sources
Technical Support Center: Purification of 6-Hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane
Welcome to the technical support center for the purification of commercial 6-hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block and require high-purity material for their downstream applications. The conformational rigidity and unique stereochemistry of the 3-azabicyclo[3.1.1]heptane scaffold make it a valuable component in medicinal chemistry.[1][2][3] However, achieving the desired purity from commercial sources can often be a challenge.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound. The information presented here is a synthesis of established chemical principles and practical, field-proven insights to ensure you can confidently and efficiently obtain the high-quality material your research demands.
Section 1: Understanding the Impurity Profile
FAQ 1: What are the likely impurities in my commercial sample of this compound?
The impurity profile of your commercial material will largely depend on the synthetic route employed by the manufacturer. Based on common synthetic strategies for related 3-azabicyclo[3.1.1]heptane derivatives, you can anticipate the following classes of impurities:
-
Starting Materials: Incomplete reaction can lead to the presence of residual starting materials. For instance, if the synthesis involves the reduction of a corresponding ester or nitrile, these functional groups may still be present in trace amounts.[4]
-
Reaction Byproducts: Side reactions can generate structurally similar byproducts. For example, during the introduction of the hydroxymethyl group or the Boc-protection step, various side products can form.
-
Reagents and Solvents: Residual reagents, such as di-tert-butyl dicarbonate ((Boc)₂O) or coupling agents, and solvents used during the synthesis and workup are common impurities.[5]
-
Degradation Products: Although Boc-protected 3-azabicyclo[3.1.1]heptane derivatives are generally stable, prolonged storage under non-ideal conditions (e.g., exposure to strong acids or high temperatures) could lead to some degradation.[4]
A preliminary analysis by techniques such as ¹H NMR, LC-MS, and GC is highly recommended to identify the specific impurities in your batch.[6][7]
Section 2: Troubleshooting Purification by Flash Column Chromatography
Flash column chromatography is a primary and powerful technique for purifying this compound. However, its polar nature, stemming from the hydroxyl group and the carbamate, can present challenges.
FAQ 2: My compound is streaking or "tailing" on the silica gel column. How can I improve the peak shape?
Tailing is a common issue when chromatographing polar compounds on silica gel and can lead to poor separation and cross-contamination of fractions.[8]
Causality: This phenomenon often occurs due to strong interactions between the polar hydroxyl and carbamate groups of your molecule and the acidic silanol groups on the silica surface. This can lead to slow desorption kinetics and a broadened elution profile.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting peak tailing.
Step-by-Step Solutions:
-
Modify the Mobile Phase:
-
Increase Polarity: A gradual increase in the polarity of your mobile phase can help to more effectively displace your compound from the silica gel. For example, if you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate.[9] For highly polar compounds, a dichloromethane/methanol system can be effective.[9][10]
-
Add a Modifier: Adding a small amount of a polar, slightly basic modifier like triethylamine (0.1-1%) to your mobile phase can help to saturate the acidic sites on the silica gel, reducing the strong interactions that cause tailing. Alternatively, for very polar compounds, a mobile phase containing ammonia in methanol can be effective.[8]
-
-
Deactivate the Silica Gel:
-
If modifying the mobile phase is insufficient, you can "deactivate" the silica gel by pre-treating it with a solution of your mobile phase containing the modifier (e.g., 1% triethylamine in ethyl acetate/hexane) before packing the column. This ensures that the entire stationary phase is conditioned to minimize unwanted interactions.
-
-
Consider an Alternative Stationary Phase:
-
For persistent issues, consider using a less acidic stationary phase like alumina (neutral or basic).
-
Reversed-phase chromatography, using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol), is another excellent option for purifying polar compounds.[10][11]
-
FAQ 3: I'm having trouble separating my target compound from a very close-running impurity. What strategies can I employ?
Separating compounds with similar polarities is a common chromatographic challenge.
Causality: The difficulty in separation arises from the compounds having very similar affinities for both the stationary and mobile phases, resulting in nearly identical retention times (Rf values on TLC).
Strategies for Improved Resolution:
-
Optimize Your Solvent System with TLC: Before committing to a column, meticulously screen various solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.3, as this range often provides the best balance between resolution and elution time.[9][12]
-
Employ a Shallow Gradient: Instead of isocratic elution (using a single solvent mixture), a shallow gradient can significantly enhance separation. Start with a less polar mobile phase and gradually increase the polarity over the course of the column run.[8] This technique helps to sharpen the elution bands and can resolve closely running spots.
-
Dry Loading: If your compound is not very soluble in the initial, less polar mobile phase, consider dry loading. Dissolve your crude material in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.[8][9] This method often results in sharper bands and better separation.
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
| Stationary Phase | Mobile Phase System | Compound Polarity Suitability |
| Normal Phase Silica | Hexane / Ethyl Acetate | Moderately Polar |
| Normal Phase Silica | Dichloromethane / Methanol | Polar to Highly Polar[9] |
| Reversed Phase C18 | Water / Acetonitrile | Polar (water-soluble)[11] |
| Reversed Phase C18 | Water / Methanol | Polar (water-soluble)[11] |
Section 3: Purification by Recrystallization
Recrystallization can be a highly effective and scalable method for purifying crystalline solids. While many Boc-protected amino alcohols can be oily, obtaining a solid form of this compound is often achievable.[13]
FAQ 4: My compound oiled out instead of crystallizing. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the compound being below its melting point in a supersaturated solution.
Causality: The solubility of the compound in the chosen solvent system is too high, even at lower temperatures, preventing the formation of a crystalline lattice. Impurities can also inhibit crystallization.
Troubleshooting Crystallization:
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane (1392804-11-3) for sale [vulcanchem.com]
- 3. WO2012035039A1 - Azabenzothiazole compounds, compositions and methods of use - Google Patents [patents.google.com]
- 4. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 6. hovione.com [hovione.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. sorbtech.com [sorbtech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. selekt.biotage.com [selekt.biotage.com]
- 12. orgsyn.org [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges of 3-Azabicyclo[3.1.1]heptane Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-azabicyclo[3.1.1]heptane intermediates. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered during the synthesis, purification, and handling of these valuable compounds. By understanding the underlying physicochemical principles, you can optimize your experimental workflows, ensure the reliability of your results, and accelerate your research and development efforts.
The 3-azabicyclo[3.1.1]heptane scaffold is increasingly utilized in medicinal chemistry as a bioisostere for pyridine and meta-substituted benzene rings. Its three-dimensional structure can lead to significant improvements in key drug-like properties, including aqueous solubility.[1][2][3] However, like many amine-containing intermediates, these compounds can present unique solubility challenges that require careful management. This guide offers a structured approach to troubleshooting these issues, grounded in established scientific principles.
Troubleshooting Guide: A Proactive Approach to Solubility
This section addresses specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Q1: My 3-azabicyclo[3.1.1]heptane intermediate, which was soluble in the reaction solvent, has precipitated during the aqueous workup. What is the likely cause and how can I fix this?
A1: Understanding pH-Dependent Solubility
The most common reason for the precipitation of a 3-azabicyclo[3.1.1]heptane intermediate during an aqueous workup is a change in pH that alters its ionization state. The core of your intermediate contains a basic secondary or tertiary amine, which is protonated and thus more water-soluble at acidic pH. Conversely, at neutral or basic pH, the amine is in its free base form, which is significantly less polar and therefore less soluble in water.
Causality: During a typical basic aqueous workup (e.g., with sodium bicarbonate), the acidic reaction medium is neutralized. This deprotonates the ammonium salt of your bicycloheptane, converting it to the less soluble free base, which then precipitates out of the aqueous layer.
Troubleshooting Workflow:
-
pH Adjustment: The most direct solution is to re-acidify the aqueous layer. Add a dilute acidic solution (e.g., 1 M HCl) dropwise until the precipitate redissolves.[4] This will protonate the amine, increasing its aqueous solubility. You can then proceed with the extraction using an organic solvent.
-
Solvent Selection: If your product is precipitating at the interface between the aqueous and organic layers, you may need to select a more appropriate extraction solvent.[5][6] For particularly polar amine salts, a more polar extraction solvent like ethyl acetate or even a mixture of dichloromethane and isopropanol might be necessary.
-
Emulsion Management: The presence of fine precipitates can sometimes stabilize emulsions. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it by increasing the ionic strength of the aqueous phase.[6]
Diagram: The Impact of pH on Solubility
Caption: pH-driven equilibrium of 3-azabicyclo[3.1.1]heptane intermediates.
Q2: I am observing low recovery of my compound after purification by silica gel chromatography. Could solubility be the issue?
A2: Mitigating On-Column Precipitation and Streaking
Yes, solubility issues on silica gel are common for basic compounds like 3-azabicyclo[3.1.1]heptane derivatives. The slightly acidic nature of standard silica gel can lead to strong interactions with the basic amine, causing streaking or even irreversible adsorption (precipitation) on the column.
Causality: The lone pair of electrons on the nitrogen atom of your intermediate can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to poor elution, broad peaks, and low recovery.
Troubleshooting Steps:
-
Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is used.[7] This will neutralize the acidic sites on the silica, preventing strong interactions with your compound and improving its mobility.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for the purification of basic compounds.[7] Alternatively, reversed-phase chromatography (C18) can be an excellent option, where your compound's solubility in the mobile phase (typically acetonitrile/water or methanol/water) is the primary determinant of retention.
-
Solubility in Loading Solvent: Ensure your crude material is fully dissolved in a minimal amount of a strong organic solvent before loading it onto the column. If the compound crashes out upon application to the column, it will lead to poor separation and recovery.
Q3: My 3-azabicyclo[3.1.1]heptane intermediate has poor solubility in most common organic solvents, making subsequent reaction setup difficult. What are my options?
A3: Strategies for Enhancing Organic Solvent Solubility
Poor solubility in organic solvents can be a significant hurdle. Here are several strategies to address this, ranging from simple solvent screening to chemical modification.
Troubleshooting Workflow:
Caption: Decision tree for improving organic solvent solubility.
-
Systematic Solvent Screening: Don't limit yourself to common solvents. Test the solubility in a broader range, including aprotic polar solvents like DMSO, DMF, and NMP, as well as ethers like THF and 2-MeTHF.
Solvent Class Examples General Applicability for Bicyclic Amines Aprotic Polar DMSO, DMF, NMP Often good for highly polar or salt forms. Ethers THF, 2-MeTHF, Dioxane Good for free-base forms of moderate polarity. Chlorinated DCM, Chloroform Generally good for free-base forms.[1] Alcohols Methanol, Ethanol Can be effective, but be aware of potential reactivity.[1] Nitriles Acetonitrile A versatile solvent, often a good starting point.[1] -
Use of Co-solvents: A mixture of solvents can often have better solubilizing properties than a single solvent.[8][9] For example, adding a small amount of DMSO or DMF to a less polar solvent like THF can significantly improve solubility.
-
Conversion to a Different Salt Form: If your intermediate is a hydrochloride salt, it may have high lattice energy and poor solubility in organic solvents. Converting it to a salt with a larger, softer counter-ion (e.g., tosylate, mesylate, or trifluoroacetate) can sometimes improve organic solvent solubility.
-
Introduction of a Protecting Group: If the amine is not the reactive site for your next step, consider introducing a lipophilic protecting group like Boc (tert-butyloxycarbonyl).[10] This will neutralize the basicity and significantly increase solubility in a wider range of organic solvents.
Frequently Asked Questions (FAQs)
Q: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned with?
A: Both are important, but they are relevant at different stages of research.
-
Kinetic solubility measures the concentration of a compound that can be dissolved when it is rapidly added to a solution from a high-concentration stock (usually in DMSO).[11][12] It's a high-throughput measurement often used in early drug discovery to flag potential issues.[13][14] You should be concerned with kinetic solubility during high-throughput screening and initial biological assays.
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent.[13][15] It is determined by allowing the solid compound to equilibrate with the solvent over a longer period. This is more relevant during lead optimization and pre-formulation studies when you need to understand the true solubility limit of your compound.[12]
Q: How can I proactively improve the aqueous solubility of my 3-azabicyclo[3.1.1]heptane-containing molecule?
A: The most effective method is through salt formation. The basic nitrogen in the bicycloheptane core is an ideal handle for creating salts. Hydrochloride salts are the most common and are often sufficient to provide good aqueous solubility.[16]
Experimental Protocol: Small-Scale Salt Formation for Solubility Enhancement
-
Dissolution: Dissolve your purified 3-azabicyclo[3.1.1]heptane free base in a suitable organic solvent with low water content (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acid Addition: Slowly add a stoichiometric amount (1.0-1.1 equivalents) of a solution of the desired acid (e.g., HCl in diethyl ether or dioxane) to the stirred solution of the amine.
-
Precipitation: The corresponding ammonium salt should precipitate out of the solution. If no precipitate forms, you can try cooling the solution or adding a less polar co-solvent to induce precipitation.
-
Isolation: Collect the solid precipitate by filtration, wash with the organic solvent, and dry under vacuum.
-
Confirmation: Confirm the formation of the salt by analytical techniques such as NMR (observing a shift in the protons adjacent to the nitrogen) and melting point analysis.
Q: Are there any solvents I should be cautious with when working with 3-azabicyclo[3.1.1]heptane intermediates?
A: Yes. While alcohols like methanol can be good solvents, there is evidence that some 3-azabicyclo[3.1.1]heptane derivatives can undergo isomerization in methanol, particularly under heating.[1] In contrast, these compounds have been shown to be stable in acetonitrile, DMSO, and chloroform even with prolonged heating.[1] Always perform a small-scale stability test if you plan to use a reactive solvent or elevated temperatures for an extended period.
References
-
Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]
-
Varadi, L., et al. (2022). Kinetic solubility: Experimental and machine-learning modeling perspectives. Request PDF. [Link]
-
S, S., & R, S. (2023). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. [Link]
-
Kumar, S., & Singh, A. (2020). Brief Overview of Various Approaches to Enhance Drug Solubility. ResearchGate. [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]
-
University of Rochester. Troubleshooting: The Workup. [Link]
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
-
Huisman, T., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ACS Publications. [Link]
-
Stevens, J. M., et al. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Scribd. [Link]
-
Improved Pharma. (2021). Salt Screening. [Link]
-
Technobis. (2023). How to salt screen using the Crystal 16. [Link]
-
Reddit. (2022). Amine workup. [Link]
-
Nehm, S. J., & Andres, P. (2015). An evaluation of salt screening methodologies. PubMed. [Link]
-
Stevens, J. M., et al. (2020). High Throughput Salt Screening of Synthetic Intermediates: Effects of Solvent, Counter-ion and Counter-ion Solubility. ResearchGate. [Link]
-
University of Rochester. Workup: Amines. [Link]
-
Mykhailiuk, P. K. (2023). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. PMC. [Link]
-
Mykhailiuk, P. K., et al. (2023). Synthesis of compound 52—saturated analog of Rupatadine. Solubility.... ResearchGate. [Link]
-
University of York. Problems with extractions. [Link]
-
ResearchGate. (2021). How to induce precipitation for imine for condensation reaction between amine and aldehyde?. [Link]
-
Angene Chemical. 1818847-75-4(Tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate). [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 7. reddit.com [reddit.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. chem960.com [chem960.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. pharmafocusasia.com [pharmafocusasia.com]
Validation & Comparative
Unveiling the Conformational Landscape: A Comparative Guide to the Characterization of 6-Hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane Derivatives
For researchers, scientists, and professionals in drug development, the rigid 3-azabicyclo[3.1.1]heptane scaffold represents a privileged structure, offering a unique three-dimensional profile that can impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] The introduction of a hydroxymethyl group at the 6-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom creates a versatile building block, 6-hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane, ripe for elaboration in medicinal chemistry programs. Understanding the precise three-dimensional architecture of this chiral scaffold is paramount for rational drug design and the elucidation of structure-activity relationships. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for solid-state conformational analysis, contextualized against complementary solution-phase and separative techniques.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute configuration and detailed molecular geometry of crystalline solids.[2][3] By mapping the electron density of a molecule, this technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with exceptional accuracy. For conformationally constrained systems like the 3-azabicyclo[3.1.1]heptane core, these parameters are not mere curiosities; they are critical determinants of how a molecule will interact with its biological target.
While a crystal structure for the specific title compound, this compound, is not publicly available at the time of this writing, extensive crystallographic studies on closely related 3-azabicyclo[3.1.1]heptane derivatives provide a robust framework for understanding its key structural features.[1][4] Analysis of the hydrochloride salts of various 3,5-disubstituted 3-azabicyclo[3.1.1]heptanes reveals a strained bicyclic system where the cyclobutane and piperidine rings adopt a conformation that significantly influences the orientation of substituents.[1][4]
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey from a powdered sample to a refined crystal structure is a meticulous process. The following protocol outlines the key steps for the characterization of a novel this compound derivative.
1. Crystal Growth:
-
Causality: The cornerstone of a successful X-ray diffraction experiment is a well-ordered, single crystal of sufficient size and quality. The choice of solvent is critical, as it influences the solubility and nucleation rate.
-
Method: Slow evaporation is a common and effective technique. Dissolve the compound in a suitable solvent (e.g., ethyl acetate, isopropanol, or a mixture thereof) to near saturation. The vessel is then loosely covered to allow for the gradual removal of the solvent over several days to weeks. Vapor diffusion, where a precipitant is slowly introduced into the solution, is another powerful method.
2. Data Collection:
-
Causality: A high-quality diffraction pattern requires a stable and well-maintained X-ray source and detector. The crystal is typically cooled to low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
Method: A suitable crystal is mounted on a goniometer head. Data is collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector. The crystal is rotated through a series of angles, and the diffraction intensities are recorded for each orientation.
3. Structure Solution and Refinement:
-
Causality: The diffraction data contains information about the electron density distribution within the crystal. Mathematical algorithms are used to solve the "phase problem" and generate an initial electron density map.
-
Method: The collected data is processed to yield a set of reflection intensities. Software packages are then used to solve the crystal structure and to refine the atomic positions and thermal parameters. The final model is validated by checking for consistency between the calculated and observed diffraction patterns.
Caption: Workflow for small molecule X-ray crystallography.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides an unambiguous solid-state structure, it is essential to consider complementary techniques that offer insights into the molecule's behavior in solution and its enantiomeric purity.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Absolute 3D structure, bond lengths, bond angles, torsional angles, packing interactions. | Unambiguous determination of stereochemistry and conformation in the solid state. | Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule. |
| NMR Spectroscopy (¹H, ¹³C, NOESY) | Connectivity, solution-phase conformation, dynamic processes. | Provides information about the molecule's structure and dynamics in solution, which is more biologically relevant. Does not require crystallization. | Conformational analysis can be complex and may not provide a single, definitive structure. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity, separation of enantiomers. | Highly accurate and precise method for determining enantiomeric excess. Can be used for preparative separation of enantiomers. | Provides no direct structural information. Requires development of a suitable chiral stationary phase. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-Phase Perspective
NMR spectroscopy is a powerful tool for elucidating the connectivity and conformational preferences of molecules in solution. For this compound derivatives, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly informative.
-
Causality in NOESY: The NOESY experiment detects protons that are close in space (< 5 Å), regardless of whether they are directly bonded. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
Application: By analyzing the NOESY correlations, it is possible to deduce the relative orientation of substituents on the bicyclic scaffold. For example, a strong NOESY correlation between a proton on the hydroxymethyl group and a specific proton on the cyclobutane ring would provide strong evidence for a particular conformation in solution. This data can then be used to build a 3D model of the molecule's solution-state structure, which can be compared to the solid-state structure obtained from X-ray crystallography.
Caption: X-ray crystallography and NMR provide complementary structural insights.
Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity
For chiral molecules like the 3-azabicyclo[3.1.1]heptane derivatives, establishing enantiomeric purity is crucial. Chiral HPLC is the industry-standard technique for this purpose.
-
Principle of Separation: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification.
-
Method Development: The key to a successful chiral separation is the selection of the appropriate CSP and mobile phase. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including amines. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The separation can be optimized by adjusting the ratio of these solvents.
Conclusion
The comprehensive characterization of this compound derivatives relies on a multi-faceted analytical approach. While single-crystal X-ray diffraction provides the ultimate benchmark for determining the solid-state structure and absolute stereochemistry, it is through the synergistic use of NMR spectroscopy and chiral HPLC that a complete understanding of the molecule's conformational dynamics in solution and its enantiomeric composition can be achieved. This integrated approach is indispensable for advancing the development of novel therapeutics based on this promising scaffold.
References
-
Mykhailiuk, P. K., et al. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]
- Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Anderson, E. A., et al. (2022). Bicyclo[3.1.1]heptanes as Saturated Bioisosteres of meta-Substituted Benzene Rings. Journal of the American Chemical Society, 144(48), 21848–21852. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Mykhailiuk, P. K. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450. [Link]
- Clegg, W., et al. (2015). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
Sources
A Comparative Guide to the Enantioselective Synthesis of 3-Azabicyclo[3.1.1]heptanes
The 3-azabicyclo[3.1.1]heptane scaffold is a key structural motif in modern medicinal chemistry. As a saturated bioisostere of pyridine and piperidine, it offers a three-dimensional framework that can significantly improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] The synthesis of these compounds in an enantiomerically pure form is of paramount importance, as the stereochemistry often dictates biological activity. This guide provides an in-depth comparison of prominent synthetic routes to enantiomerically pure 3-azabicyclo[3.1.1]heptanes, offering detailed experimental protocols and supporting data to aid researchers in selecting the most suitable method for their drug discovery programs.
Introduction: The Strategic Advantage of 3D Scaffolds
The principle of "escaping from flatland" in medicinal chemistry advocates for the incorporation of three-dimensional (3D) scaffolds to enhance the properties of drug candidates. The 3-azabicyclo[3.1.1]heptane core serves as an excellent example of a bioisosteric replacement for flat aromatic rings like pyridine.[1] This structural modification can lead to improved solubility, metabolic stability, and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. The validation of a synthetic route to enantiomerically pure versions of this scaffold is therefore a critical step in the development of novel therapeutics.
This guide will compare three distinct and effective strategies for the synthesis of 3-azabicyclo[3.1.1]heptanes:
-
Copper-Catalyzed Asymmetric [4π+2σ] Cycloaddition: A highly enantioselective approach for the direct construction of the chiral core.
-
Diastereoselective Strecker Reaction and Intramolecular Cyclization: A scalable route suitable for multigram synthesis.
-
Reductive Cyclization of Spirocyclic Oxetanyl Nitriles: A general method for accessing the bicyclic system.
We will delve into the experimental specifics of each, followed by a comprehensive protocol for the validation of enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC).
Route 1: Copper-Catalyzed Asymmetric [4π+2σ] Cycloaddition
This state-of-the-art method provides direct access to highly enantioenriched 3-azabicyclo[3.1.1]heptanes through a formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with azomethine ylides.[3] The reaction is catalyzed by a chiral copper complex, which effectively controls the stereochemical outcome.
Mechanistic Rationale
The key to this transformation is the use of a chiral copper catalyst that coordinates with the azomethine ylide, creating a chiral environment for the subsequent cycloaddition with the bicyclo[1.1.0]butane. This catalytic asymmetric approach allows for the construction of multiple stereocenters with high levels of control, delivering exceptional diastereo- and enantioselectivities.[3]
Synthetic Workflow
Sources
The 3-Azabicyclo[3.1.1]heptane Scaffold: A Privileged Motif for Modulating Nicotinic Acetylcholine Receptors and Beyond
A Comparative Guide to the Structure-Activity Relationships of 3-Azabicyclo[3.1.1]heptane-Containing Compounds for Researchers, Scientists, and Drug Development Professionals.
The 3-azabicyclo[3.1.1]heptane core, a conformationally restricted piperidine analog, has emerged as a significant scaffold in modern medicinal chemistry. Its rigid bicyclic structure offers a unique three-dimensional arrangement of substituents, enabling precise interactions with biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of compounds containing this framework, with a primary focus on their well-established role as potent and selective modulators of nicotinic acetylcholine receptors (nAChRs). Furthermore, we will explore emerging evidence for their activity at other important CNS targets, highlighting the versatility of this privileged scaffold in drug discovery.
The Rise of the 3,6-Diazabicyclo[3.1.1]heptane Scaffold as a Potent nAChR Modulator
The α4β2 nicotinic acetylcholine receptor subtype is a well-validated target for a range of neurological and psychiatric disorders, including nicotine addiction, Alzheimer's disease, and ADHD. The 3,6-diazabicyclo[3.1.1]heptane scaffold has proven to be an exceptional platform for the development of ligands with high affinity and selectivity for this receptor subtype. Extensive SAR studies have revealed key structural features that govern the potency and functional activity of these compounds.
Comparative Analysis of Substituent Effects on α4β2 nAChR Affinity
The general structure of the most studied series of 3,6-diazabicyclo[3.1.1]heptane-based nAChR modulators features a substituted pyridinyl or anilino moiety attached to the bicyclic core. The nature and position of these substituents have a profound impact on binding affinity, as summarized in the tables below.
Table 1: SAR of 3-(Pyridinyl)-3,6-diazabicyclo[3.1.1]heptane Derivatives at α4β2 and α7 nAChRs
| Compound | R | Ki (nM) α4β2 | Ki (nM) α7 | Selectivity (α7/α4β2) |
| 1a | H | 0.056 | >10,000 | >178,571 |
| 1b | 6-Cl | 0.023 | 3100 | 134,782 |
| 1c | 6-Br | 0.023 | 29.8 | 1295 |
| 1d | 6-CH3 | 1.2 | >28,000 | >23,333 |
Data compiled from multiple sources, including Deligia et al., 2015.[1]
The data in Table 1 clearly demonstrates that substitutions at the 6-position of the pyridine ring significantly influence both affinity and selectivity. Halogenation (Cl, Br) at this position leads to a remarkable increase in affinity for the α4β2 subtype, with Ki values in the picomolar range.[2] Notably, the 6-bromo substituent also confers a degree of affinity for the α7 subtype, thereby reducing selectivity compared to the 6-chloro analog.
Further exploration of the SAR has involved the introduction of an anilino linker between the pyridine ring and the diazabicycloheptane core, leading to even more potent ligands.
Table 2: SAR of 3-(Anilinopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane Derivatives at α4β2 nAChRs
| Compound | R' | Ki (nM) α4β2 |
| 2a | H | 0.0225 |
| 2b | 2-F | 0.0598 |
| 2c | 4-OCH3 | 0.112 |
| 2d | 4-NO2 | 0.0117 |
Data from Murineddu et al., as cited in recent reviews.[3]
The introduction of a substituted aniline at the 5-position of the pyridine ring has yielded some of the most potent α4β2 nAChR ligands reported to date.[4] As shown in Table 2, various substituents on the aniline ring are well-tolerated, with electron-withdrawing groups like nitro (NO2) leading to exceptionally high affinity.[1]
From Affinity to Function: Agonist vs. Antagonist Activity
Beyond binding affinity, the functional activity of these compounds is a critical aspect of their pharmacological profile. Interestingly, subtle structural modifications can switch a compound from an agonist to an antagonist at the α4β2 receptor. For instance, while many of the initial pyridinyl derivatives exhibit partial agonist activity, the introduction of a phenyl group at the 5-position of the pyridine ring can confer antagonist properties.[1] This highlights the delicate interplay between ligand structure and receptor activation.
Experimental Protocols for Assessing nAChR Modulation
The trustworthiness of SAR data is underpinned by robust and well-validated experimental protocols. The following are standard methodologies employed in the characterization of 3-azabicyclo[3.1.1]heptane-based nAChR modulators.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.
Protocol for α4β2 nAChR Binding Assay:
-
Preparation of Membranes: Membranes are prepared from cell lines stably expressing the human α4β2 nAChR subtype (e.g., HEK-293 cells).
-
Radioligand: [3H]-Epibatidine or [3H]-cytisine is commonly used as the radioligand.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Protocol for α7 nAChR Binding Assay:
The protocol is similar to the α4β2 assay, with the key difference being the use of [125I]α-Bungarotoxin as the specific radioligand.
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator.
Dopamine Release Assay:
This assay is often used to assess the functional activity of α4β2 nAChR modulators in a native brain environment.
-
Preparation of Brain Slices: Striatal slices are prepared from rodent brains.
-
Loading with [3H]-Dopamine: The slices are incubated with [3H]-dopamine to label the dopaminergic nerve terminals.
-
Stimulation: The slices are stimulated with the test compound, and the release of [3H]-dopamine is measured.
-
Data Analysis: The potency (EC50) and efficacy (Emax) of the compound to elicit dopamine release are determined.
Electrophysiology:
Two-electrode voltage clamp electrophysiology on Xenopus oocytes or patch-clamp recordings from mammalian cells expressing the nAChR subtype of interest provide a direct measure of ion channel function. This technique can definitively characterize compounds as agonists, partial agonists, or antagonists.
Visualizing the SAR of 3,6-Diazabicyclo[3.1.1]heptanes
The following diagrams illustrate the core scaffold and key areas for substitution that influence activity at nAChRs, as well as a generalized workflow for SAR studies.
Caption: Core 3,6-diazabicyclo[3.1.1]heptane scaffold and key substitution points.
Caption: General workflow for SAR studies of 3-azabicyclo[3.1.1]heptane derivatives.
Beyond Nicotinic Receptors: Expanding the Therapeutic Potential
While the modulation of nAChRs represents the most mature area of research for 3-azabicyclo[3.1.1]heptane-containing compounds, emerging evidence suggests that this versatile scaffold can be adapted to target other important CNS receptors.
-
Muscarinic Receptors: A recent patent has disclosed 3-azabicyclo[3.1.1]heptane derivatives as selective agonists for the M1 and M4 muscarinic acetylcholine receptors.[5] These receptors are implicated in cognitive function and psychosis, respectively, suggesting a potential therapeutic application in Alzheimer's disease and schizophrenia.
-
Ketohexokinase (KHK) Inhibitors: Another patent application has identified 3-azabicyclo[3.1.1]heptane derivatives as inhibitors of ketohexokinase, an enzyme involved in fructose metabolism.[4] This opens up the possibility of developing drugs for metabolic diseases such as non-alcoholic fatty liver disease and diabetes.
-
Monoamine Transporters and Orexin Receptors: Although less detailed, some patent literature suggests the exploration of 3-azabicyclo[3.1.1]heptane derivatives as serotonin and dopamine reuptake inhibitors for the treatment of depression and as orexin receptor antagonists for sleep disorders.
These preliminary findings underscore the potential of the 3-azabicyclo[3.1.1]heptane scaffold to serve as a template for the design of ligands for a variety of biological targets, warranting further investigation into these underexplored areas.
Conclusion
The 3-azabicyclo[3.1.1]heptane scaffold, particularly in its 3,6-diaza variant, has proven to be a highly fruitful starting point for the development of potent and selective modulators of the α4β2 nicotinic acetylcholine receptor. The extensive SAR data available provides a clear roadmap for the design of new ligands with tailored pharmacological profiles. The detailed experimental protocols outlined in this guide offer a framework for the reliable evaluation of these compounds. Furthermore, the emerging activity of this scaffold at other CNS targets suggests that the full therapeutic potential of 3-azabicyclo[3.1.1]heptane-containing compounds is yet to be fully realized, making it a continued area of exciting research in drug discovery.
References
- Pharmaceutical compounds.
- Murineddu, G., et al. Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry (2019).
- Murineddu, G., et al. Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. Request PDF.
- 3-AZABICYCLO [4. 1. 0] HEPTANE DERIVATIVES FOR THE TREATMENT OF DEPRESSION.
- Gotti, C., et al. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Request PDF.
- Deligia, F., et al. Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry (2015).
- Deligia, F., et al. Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. PubMed.
- Gotti, C., et al. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters (2008).
-
3-azabicyclo[5][5][6] heptane derivatives and pharmaceutical compositions containing the same. Patent CN112789271A.
- de Filippis, B., et al. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011).
- Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
- Tricyclic derivatives and their pharmaceutical use and compositions.
- Reinart-Okugbeni, R. Assay systems for characterisation of subtype-selective binding and functional activity of ligands on dopamine receptors.
- Al-Shorbagy, M.Y., et al. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders.
- 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments.
- Popiolek, M., et al. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. Molecules (2022).
- Grygorenko, O.O., et al. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry (2024).
- Pharmaceutical compositions and methods for effecting dopamine release.
- Murineddu, G., et al. Pyridinyl- and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: novel selective ligands with subnanomolar affinity for α4β2 nACh receptors. European Journal of Medicinal Chemistry (2018).
- HETEROAROMATIC CARBOXAMIDE DERIVATIVES AS INHIBITORS OF PLASMODIUM FALCIPARUM PROTEIN KINASE (PFPK5).
- Lysenko, V., et al. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN112789271A - 3-azabicyclo [3,1,1] heptane derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 5. US10858352B2 - Pharmaceutical compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Determination of Purity for 6-Hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane
This guide provides an in-depth comparison of analytical methodologies for assessing the chemical and chiral purity of 6-hydroxymethyl-3-aza-3-boc-bicyclo[3.1.1]heptane, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method selection and implementation.
The purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the impurity profile of the final drug substance. A robust analytical strategy is therefore not merely a quality control measure but a cornerstone of a successful drug development program, ensuring compliance with stringent regulatory standards.[1][2] This guide will explore the application, advantages, and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the comprehensive purity assessment of the title compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the most widely employed technique for the purity determination of non-volatile and thermally labile compounds like this compound.[3] Its versatility allows for the separation and quantification of the main component from process-related impurities and degradation products.
Rationale for HPLC in Purity Analysis
The Boc protecting group and the hydroxymethyl functionality render the molecule amenable to reversed-phase HPLC, where separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. The presence of a chromophore is not inherent in the molecule's structure, necessitating the use of a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), or derivatization if a UV detector is to be used. For routine quality control, a UV detector set at a low wavelength (e.g., 200-210 nm) might offer sufficient sensitivity for the carbamate group.
Comparative Analysis of HPLC Methods
| Parameter | Reversed-Phase HPLC-UV/CAD | Reversed-Phase HPLC-MS | Chiral HPLC |
| Principle | Separation based on polarity. | Separation based on polarity with mass-based detection. | Separation of enantiomers using a chiral stationary phase.[4][5] |
| Primary Use | Routine purity assessment, quantification of known impurities. | Impurity identification, quantification of non-chromophoric impurities. | Determination of enantiomeric excess. |
| Advantages | Robust, reproducible, widely available. | High specificity and sensitivity, provides structural information.[6] | Essential for controlling stereochemistry.[5] |
| Limitations | Requires a chromophore or universal detector. | Higher cost and complexity, potential for ion suppression. | Column selection can be challenging, may require method development. |
Experimental Protocol: HPLC-UV for Purity Determination
This protocol outlines a general procedure for the purity analysis of this compound. Note: This is an illustrative example and requires validation for specific applications.[7][8]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
Filter through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Gas Chromatography (GC): A High-Resolution Alternative for Volatile Impurities
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. While the target molecule itself has a relatively high boiling point, GC can be an excellent method for quantifying volatile organic impurities, such as residual solvents from the synthesis.
When to Choose GC
GC is particularly useful for identifying and quantifying low molecular weight, volatile, and thermally stable impurities that may not be easily detected by HPLC.[9] For the analysis of this compound itself, derivatization to increase volatility might be necessary, but this adds complexity to the sample preparation. However, for the analysis of residual solvents, a direct injection of a solution of the compound is typically sufficient.
Experimental Protocol: Headspace GC-FID for Residual Solvent Analysis
This protocol describes a headspace GC method for the determination of residual solvents.
-
Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Seal the vial and place it in the headspace autosampler.
-
GC Purity Calculation Logic
Caption: Logic for calculating percent purity from GC data.[10]
Quantitative NMR (qNMR): An Absolute Method for Purity Assignment
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13]
The Power of qNMR
Unlike chromatographic techniques that provide a relative purity based on peak areas, qNMR can provide a highly accurate, SI-traceable purity value.[12][14] This makes it an invaluable tool for the certification of reference standards and for obtaining a definitive purity value for key intermediates. For this compound, the well-defined signals of the Boc group (a sharp singlet for the 9 protons) and other protons in the molecule make it an excellent candidate for qNMR analysis.[15]
Comparative Overview of Purity Determination Methods
| Method | Principle | Quantification | Advantages | Limitations |
| HPLC | Chromatographic separation | Relative (Area %) | High resolution, good for impurity profiling. | Requires reference standards for identified impurities for accurate quantification. |
| GC | Chromatographic separation | Relative (Area %) | Excellent for volatile impurities.[16] | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| qNMR | Nuclear magnetic resonance | Absolute | No analyte-specific reference standard needed, highly accurate, provides structural confirmation.[11][17] | Lower sensitivity than chromatographic methods, requires a high-purity internal standard.[14] |
Experimental Protocol: ¹H-qNMR for Absolute Purity Determination
This protocol provides a framework for determining the absolute purity of this compound using an internal standard.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Materials:
-
Internal Standard (IS): A high-purity, certified reference standard with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Deuterated solvent in which both the analyte and the IS are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the analyte.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both in a precise volume (e.g., 0.75 mL) of the deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the Boc group singlet) and a signal from the internal standard.
-
Calculate the purity using the following equation[14]:
Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
-
Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Chiral Purity Analysis
Given the bicyclic nature of the core structure, this compound is chiral. Therefore, controlling the stereochemistry is critical, and analysis of chiral purity is a mandatory requirement.[4][5]
Chiral HPLC
The most common and reliable method for determining enantiomeric purity is chiral HPLC.[5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Chiral Derivatization
An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[4] These diastereomers can then be separated on a standard achiral HPLC column. NMR spectroscopy can also be used to determine the ratio of the resulting diastereomers.[18][19]
Conclusion
A comprehensive strategy for determining the purity of this compound should employ a combination of orthogonal analytical techniques. HPLC is the primary tool for routine purity assessment and impurity profiling. GC is essential for controlling volatile impurities and residual solvents. qNMR provides a powerful method for obtaining an absolute purity value, crucial for reference standard characterization. Finally, chiral HPLC is indispensable for ensuring the correct stereochemical integrity of this key pharmaceutical intermediate. The selection and validation of these methods are governed by the intended use of the analytical data and the stage of drug development, always with the goal of ensuring product quality and patient safety.[1][2]
References
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS | Journal of the American Society for Mass Spectrometry. [Link]
-
Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs. [Link]
-
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - NIH. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
Analytical method validation: A brief review. [Link]
-
Analytical Method Validation: are your analytical methods suitable for intended use? [Link]
-
Validation of Analytical Methods: A Review - Gavin Publishers. [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis? - ResearchGate. [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]
-
Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray - OSTI.GOV. [Link]
-
Gas chromatography of C6 and C7 cycloalkyl chlorides, cycloolefins, methyl-cycloalkanes and related bicyclo[n.1.0] alkanes | Semantic Scholar. [Link]
-
Analysis of Cyclohexane by Gas Chromatography (External Standard)1. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. [Link]
-
Chiral analysis - Wikipedia. [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. [Link]
-
(PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
How To Calculate Percent Purity From Gas Chromatography? - Chemistry For Everyone. [Link]
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - MDPI. [Link]
-
EXPERIMENTAL PROCEDURES - Beilstein Journals. [Link]
-
2.5B: Uses of Gas Chromatography - Chemistry LibreTexts. [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis | Chemical Reviews. [Link]
-
Chiral Purity in Drug Analysis - ResearchGate. [Link]
-
CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
-
A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines - ResearchGate. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. [Link]
-
Transcriptome and HPLC Analysis Reveal the Regulatory Mechanisms of Aurantio-Obtusin in Space Environment-Induced Senna obtusifolia Lines - MDPI. [Link]
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. rjptonline.org [rjptonline.org]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. skpharmteco.com [skpharmteco.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wjarr.com [wjarr.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. emerypharma.com [emerypharma.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. img.antpedia.com [img.antpedia.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Ascendancy of the 3-Azabicyclo[3.1.1]heptane Moiety: A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly turning to innovative molecular scaffolds that can overcome the pharmacokinetic challenges inherent in drug development. One such scaffold that has garnered significant attention is the 3-azabicyclo[3.1.1]heptane moiety. This rigid, three-dimensional structure is emerging as a powerful bioisosteric replacement for traditional aromatic rings, such as meta-substituted benzene and pyridine, offering a compelling strategy to enhance the metabolic stability of drug candidates.[1][2][3][4][5] This guide provides an in-depth, objective comparison of the metabolic stability of compounds containing the 3-azabicyclo[3.1.1]heptane moiety against their planar aromatic counterparts, supported by experimental data and detailed protocols for assessment.
The Challenge of Metabolic Lability and the Promise of Saturated Scaffolds
A significant hurdle in drug discovery is the rapid metabolism of promising compounds by cytochrome P450 (CYP) enzymes, predominantly in the liver.[6][7][8] This metabolic instability can lead to poor oral bioavailability, short half-life, and the formation of potentially toxic metabolites, ultimately derailing the development of an otherwise potent drug candidate.[6][9] The "first-pass effect," where a drug is extensively metabolized in the liver before reaching systemic circulation, is a notorious challenge often linked to oxidative reactions catalyzed by CYPs.[10]
The strategic replacement of metabolically susceptible planar aromatic rings with saturated, rigid bicyclic structures like 3-azabicyclo[3.1.1]heptane presents a promising solution.[1][2] This "escape from flatland" approach can sterically shield metabolically labile sites and alter the electronic properties of the molecule, rendering it less susceptible to enzymatic degradation.
Unveiling the Metabolic Pathways of 3-Azabicyclo[3.1.1]heptane-Containing Drugs
While the 3-azabicyclo[3.1.1]heptane core itself is designed for enhanced stability, understanding its potential metabolic fate is crucial. The primary sites of metabolism for compounds containing this moiety are typically the substituent groups attached to the bicyclic core or the tertiary amine within the ring system. Common metabolic transformations include:
-
N-dealkylation: Cleavage of alkyl groups attached to the nitrogen atom.
-
Oxidation: Introduction of hydroxyl groups or formation of N-oxides.
-
Conjugation: Phase II metabolic reactions where glucuronic acid or sulfate is added to the molecule to increase its water solubility and facilitate excretion.
The diagram below illustrates the key potential metabolic pathways for a generic drug containing a 3-azabicyclo[3.1.1]heptane scaffold.
Caption: Key metabolic pathways of the 3-azabicyclo[3.1.1]heptane moiety.
Comparative Metabolic Stability: Experimental Evidence
The true measure of a scaffold's utility lies in its performance in head-to-head comparisons. A compelling example is the antihistamine drug Rupatadine. By replacing its pyridine ring with a 3-azabicyclo[3.1.1]heptane core, researchers observed a dramatic improvement in metabolic stability.[3][5]
| Compound | Structure | In Vitro Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg) |
| Rupatadine | Pyridine-containing | 3.2 | 517 |
| Rupatadine Analogue | 3-Azabicyclo[3.1.1]heptane-containing | 35.7 | 47 |
Data sourced from Mykhailiuk, et al. (2023).[3]
This more than ten-fold increase in half-life demonstrates the profound impact of this structural modification on metabolic stability.[3] Similarly, the incorporation of a related 3-oxabicyclo[3.1.1]heptane scaffold into the anticancer drug Sonidegib resulted in improved metabolic stability.[11][12][13]
Assessing Metabolic Stability: The Liver Microsomal Stability Assay
A cornerstone for evaluating the metabolic stability of new chemical entities is the in vitro liver microsomal stability assay.[14][15][16] This high-throughput assay provides crucial data on a compound's intrinsic clearance and half-life by exposing it to a subcellular fraction of the liver that is rich in drug-metabolizing enzymes, particularly the cytochrome P450s.[14]
Below is a detailed protocol for a typical liver microsomal stability assay, along with a workflow diagram.
Experimental Protocol: Liver Microsomal Stability Assay
1. Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of the necessary cofactor (NADPH) for CYP enzyme activity.[17][18]
-
Internal Standard (IS) Solution: Prepare a solution of a structurally similar and stable compound at a known concentration in acetonitrile. The IS is used to normalize for variations in sample processing and instrument response.
-
Quenching Solution: Acetonitrile containing the internal standard.
2. Incubation:
-
Pre-warm the microsomal solution and the test compound dilution to 37°C.
-
Initiate the metabolic reaction by adding the NRS to the microsomal solution.
-
Add the test compound to the reaction mixture to achieve a final concentration of 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[18]
3. Reaction Termination and Sample Preparation:
-
Immediately add the withdrawn aliquot to a tube containing the cold quenching solution. This stops the enzymatic reaction and precipitates the microsomal proteins.[14]
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
4. LC-MS/MS Analysis:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[19][20]
-
Quantify the peak area ratio of the test compound to the internal standard at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL) .
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. mercell.com [mercell.com]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 20. pharmafocusasia.com [pharmafocusasia.com]
literature review of bioactive molecules containing the 3-azabicyclo[3.1.1]heptane ring system
A Senior Application Scientist's Review of a Promising Bioisostere in Modern Drug Discovery
Introduction: The Quest for Three-Dimensionality and Improved Physicochemical Properties
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous properties to drug candidates is relentless. A significant challenge in drug discovery is the "flatness" of many bioactive molecules, often dominated by aromatic rings like benzene and pyridine. While these rings are crucial for binding to biological targets, they can contribute to poor solubility, high lipophilicity, and metabolic instability. To overcome these hurdles, researchers have increasingly turned to saturated, rigid, three-dimensional scaffolds as bioisosteres—substituents that retain the essential biological activity of the original moiety while improving the overall developability of the drug candidate.
The 3-azabicyclo[3.1.1]heptane ring system has emerged as a compelling saturated, bicyclic isostere for commonly used heterocycles such as pyridine and piperidine.[1][2] Its rigid, puckered structure offers a defined three-dimensional arrangement of substituents, allowing for precise interactions with protein targets while moving away from the planarity of aromatic systems. This guide provides a comprehensive literature review of bioactive molecules incorporating the 3-azabicyclo[3.1.1]heptane scaffold, comparing their performance with established alternatives and detailing the experimental data that underscores their potential.
Synthetic Accessibility: A Gateway to Exploration
A key factor in the adoption of a new scaffold in drug discovery is its synthetic accessibility. Fortunately, efficient and scalable routes to 3-azabicyclo[3.1.1]heptane derivatives have been developed, making them readily available as building blocks for medicinal chemistry campaigns.[1][3][4][5]
One robust approach begins with the diastereoselective Strecker reaction of readily accessible 3-oxocyclobutanecarboxylate. This is followed by an intramolecular imide formation to construct the bicyclic core. This method has been successfully employed for the multigram synthesis of key intermediates like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which can be further elaborated into a variety of functionalized derivatives.[1][3][6]
Another general synthesis involves the reduction of spirocyclic oxetanyl nitriles. This transformation has been studied in detail, including its mechanism and scalability, providing another reliable avenue to this valuable scaffold.[4][5] The availability of these synthetic routes is crucial as it allows for the systematic exploration of the 3-azabicyclo[3.1.1]heptane chemical space.
Representative Synthetic Protocol: Multigram Synthesis of a Key 3-Azabicyclo[3.1.1]heptane Intermediate
The following protocol is a summarized representation of the multigram synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, a versatile building block, as described in the literature.[1]
Experimental Workflow:
Caption: Synthetic workflow for a key 3-azabicyclo[3.1.1]heptane building block.
-
Strecker Reaction: A mixture of 3-oxocyclobutanecarboxylate, sodium cyanide, and ammonium chloride in an appropriate solvent is stirred to afford the corresponding aminonitrile.
-
Hydrolysis and Cyclization: The nitrile group is selectively hydrolyzed, followed by base-mediated intramolecular cyclization to form the bicyclic imide.
-
Deprotection: If a protecting group is used on the nitrogen (e.g., benzyl), it is removed via catalytic hydrogenation to yield the final product.
Comparative Analysis in Different Therapeutic Areas
The true utility of the 3-azabicyclo[3.1.1]heptane scaffold is demonstrated through its application in various drug discovery programs. Below, we compare molecules containing this ring system with their predecessors in several therapeutic areas.
Antihistamines: Improving on a Marketed Drug
A compelling case study for the benefits of the 3-azabicyclo[3.1.1]heptane core is its incorporation into the structure of Rupatadine, an antihistamine drug.[4][7] By replacing the pyridine ring in Rupatadine with the 3-azabicyclo[3.1.1]heptane moiety, researchers observed a significant improvement in key physicochemical properties.[7]
Visual Comparison of Scaffolds:
Caption: Pyridine ring and its 3-azabicyclo[3.1.1]heptane bioisostere.
Table 1: Physicochemical Property Comparison of Rupatadine and its Saturated Analog [7]
| Compound | Scaffold | Water Solubility | clogP | logD |
| Rupatadine | Pyridine | 29 µM | 5.1 | >4.5 |
| Analog 48 | 3-Azabicyclo[3.1.1]heptane | 365 µM | 5.2 | 3.8 |
The data clearly shows that replacing the planar pyridine ring with the three-dimensional bicyclic scaffold led to a more than 12-fold increase in aqueous solubility and a significant decrease in experimental lipophilicity (logD), while the calculated lipophilicity (clogP) remained similar.[7] This demonstrates the scaffold's ability to favorably modulate properties critical for drug absorption and distribution.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The 3,6-diazabicyclo[3.1.1]heptane variant of the scaffold has been explored for its potential as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. Researchers synthesized a series of analogs and evaluated their binding affinity and selectivity for the α4β2 and α7 nAChR subtypes.[8]
Several compounds in this series demonstrated high affinity and selectivity for the α4β2 receptor. For instance, the phenylpyridyl-diazabicycloheptane analog 3c exhibited a remarkable Ki value of 11.17 pM for the α4β2 receptor, with excellent selectivity over the α7 subtype (Ki = 17 µM).[8] This level of potency and selectivity highlights the scaffold's ability to precisely orient functional groups for optimal receptor engagement. Interestingly, while some analogs acted as agonists, compound 3c was found to be an antagonist at the α4β2 receptor, indicating that subtle structural modifications can fine-tune the pharmacological output.[8]
Table 2: Binding Affinities of Selected 3,6-Diazabicyclo[3.1.1]heptane Analogs for nAChRs [8]
| Compound | R-group | α4β2 Ki (pM) | α7 Ki (µM) |
| 3a | 6-chloropyridin-3-yl | - | - |
| 3b | 6-bromopyridin-3-yl | - | - |
| 3c | 5-phenylpyridin-2-yl | 11.17 | 17 |
| 3j | p-NO2-phenyl | High | - |
Note: Specific Ki values for 3a, 3b, and the α7 affinity for 3j were not provided in the abstract but were noted as having high affinity.
Opioid Receptor Ligands for Analgesia
Derivatives of 3,6-diazabicyclo[3.1.1]heptane have also been investigated for their analgesic properties through interactions with opioid receptors.[9] A series of compounds were synthesized and subjected to binding studies in mouse brain homogenates to determine their affinity for µ, δ, and κ opioid receptors. The results from these binding experiments, with morphine as a reference, indicated that these bicyclic compounds can interact with opioid receptors, suggesting their potential as novel analgesics.[9]
Antipsychotics: Modulating Dopamine and Serotonin Receptors
In the realm of antipsychotic drug discovery, structure-activity relationship (SAR) studies have been conducted on a homopiperazine analog of haloperidol, where the piperidinol moiety was replaced. Further exploration involved replacing the homopiperazine ring with a bridged analog, (1R,5S)-3,6-diazabicyclo[3.1.1]heptane.[10] While this specific replacement did not lead to improved binding at the receptors of interest, it maintained binding to D2-like receptors. This study underscores the utility of the bicyclic scaffold in systematically exploring the chemical space around a known pharmacophore to identify new agents with potentially improved profiles.[10]
Experimental Protocols: A Foundation for Further Research
To facilitate further research and replication of findings, detailed experimental protocols are essential.
Protocol 1: General Procedure for Synthesis of Rupatadine Analog 48[7]
-
Amide Coupling: N-Boc protected 3-azabicyclo[3.1.1]heptane carboxylic acid is coupled with the substituted piperidine moiety of Rupatadine using a peptide coupling agent such as HATU in an inert solvent like DMF.
-
Reduction: The resulting amide is then reduced to the corresponding amine using a strong reducing agent like LiAlH4 in an ethereal solvent such as THF.
-
Deprotection and Purification: The N-Boc protecting group is removed under acidic conditions (e.g., TFA in DCM), and the final product is purified by chromatography.
Protocol 2: nAChR Binding Assay[8]
-
Membrane Preparation: Membranes from cell lines stably expressing human α4β2 or α7 nAChRs are prepared.
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]epibatidine for α4β2) and varying concentrations of the test compound in a suitable buffer.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Ki values are calculated from the IC50 values determined from concentration-response curves using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The 3-azabicyclo[3.1.1]heptane ring system represents a significant advancement in the medicinal chemist's toolkit. Its character as a saturated, rigid, and three-dimensional bioisostere for common aromatic and saturated heterocycles provides a powerful strategy for improving the physicochemical properties of drug candidates without sacrificing biological activity. The successful application of this scaffold in diverse therapeutic areas, from antihistamines to nAChR modulators, demonstrates its broad utility.
The demonstrated improvements in aqueous solubility and the ability to fine-tune receptor affinity and functional activity make the 3-azabicyclo[3.1.1]heptane scaffold and its heteroatom-substituted analogs highly attractive for future drug discovery endeavors. As synthetic methodologies continue to evolve, we can anticipate an even wider application of this promising structural motif in the development of the next generation of therapeutics.
References
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link][1][3][6]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Cambridge Open Engage. [Link]
-
Lysenko, V., et al. Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives ... Synfacts. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link][4]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed, 37232421. [Link][5]
-
(No authors listed). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. ScienceDirect. [Link][10]
-
(No authors listed). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity. Google Patents. [9]
-
Dibchak, D., et al. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and... ResearchGate. [Link][7]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
G G, et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. PubMed, 26403914. [Link][8]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - Enamine [enamine.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity - Google Patents [patents.google.com]
- 10. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of specialized chemical reagents like 6-hydroxymethyl-3-aza-3-BOC-bicyclo[3.1.1]heptane, a valuable building block in medicinal chemistry, is a cornerstone of responsible laboratory practice. This guide provides a detailed, experience-driven protocol for its disposal, moving beyond mere compliance to foster a deep understanding of the principles involved.
Core Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This is not just a regulatory formality; it is the foundation of a safe disposal plan. The GHS classifications for this compound and structurally similar chemicals dictate the necessary precautions.
Table 1: GHS Hazard Identification
| Hazard Class | GHS Code | Description | Primary Risk |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] | Ingestion can lead to illness. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][3][4][5][6] | Direct contact may cause redness, itching, or inflammation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2][3][4][5] | Contact can result in significant, potentially lasting eye damage. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2][3][4][6] | Inhalation of dust or aerosols can irritate the respiratory tract. |
This data is aggregated from safety data sheets of the target compound and closely related analogs. Always refer to the specific SDS provided by your supplier.
Expert Insight: The Boc (tert-Butyloxycarbonyl) protecting group is generally stable but can be cleaved under acidic conditions.[7][8] This is a critical consideration for waste segregation. Accidental mixing with an acidic waste stream could trigger a deprotection reaction, generating different chemical species and potentially causing gas evolution (CO₂ and isobutylene), which could pressurize a sealed waste container.
Personal Protective Equipment (PPE) - Your First Line of Defense
The identified hazards directly inform the required level of personal protection. Adherence to these PPE protocols is non-negotiable.
Table 2: Mandatory PPE for Handling and Disposal
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Safety glasses with side shields or a full-face shield.[2] | Protects against splashes and airborne particles causing serious eye irritation (H319). |
| Hand | Nitrile or other chemically resistant gloves. | Prevents skin contact that leads to irritation (H315). Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[2] |
| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required for small quantities handled in a well-ventilated area. | All handling and disposal operations should be conducted inside a certified chemical fume hood to mitigate inhalation risks (H335).[2][4] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process. The following workflow ensures safety and compliance, from the point of generation to final handoff to environmental health and safety (EHS) professionals.
Caption: Decision workflow for the proper segregation and disposal of waste streams.
Protocol 1: Disposal of Unused or Waste Compound
-
Container Selection: Choose a clean, dry, and chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass bottle is appropriate.[9] The original container can be reused if it is in good condition.
-
Chemical Incompatibility Check: Ensure the designated waste container does not contain incompatible materials, particularly strong acids, which could react with the Boc-protected amine.
-
Waste Transfer: In a chemical fume hood, carefully transfer the chemical into the designated waste container. If it is a solid, prevent dust formation.[2]
-
Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "Waste this compound"
-
All major components and their approximate concentrations.
-
The relevant hazard characteristics (Irritant).
-
-
Storage: Tightly cap the container.[9][10] Store it in your lab's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible chemicals.[11]
-
Disposal Request: Arrange for pickup by your institution's certified chemical waste disposal service or EHS department. Do not pour this chemical down the drain under any circumstances.[2]
Protocol 2: Disposal of Contaminated Labware
-
Segregation: All disposable items that have come into direct contact with the compound (e.g., gloves, weighing paper, pipette tips, contaminated paper towels) must be treated as hazardous waste.
-
Containment: Collect these materials in a dedicated, labeled plastic bag or a container lined with a plastic bag.
-
Labeling: The container must be clearly labeled, for example: "Solid Waste Contaminated with this compound."
-
Disposal: Once the container is full, seal it and request pickup through your EHS department.
Protocol 3: Decontamination of Empty Containers
An "empty" container is never truly empty and must be decontaminated before being discarded as regular waste.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., methanol, acetone).[12]
-
Rinsate Collection: Crucially, all three rinses must be collected and disposed of as liquid hazardous waste. [12] Add the rinsate to your designated "Non-Halogenated Organic Waste" container.
-
Final Disposal: After triple rinsing and air-drying, obliterate or remove the original label. The clean, decontaminated container can now be disposed of in the appropriate glass or plastic recycling stream, per your institution's policy.
Emergency Procedures: Small Spill Management
In the event of an accidental spill, a swift and correct response is vital to ensure personnel safety.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash open.
-
Don PPE: Before cleanup, don the full, appropriate PPE as listed in Table 2.
-
Contain & Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent and a final wash of soap and water. Collect all cleaning materials as contaminated waste.
-
Report: Report the incident to your laboratory supervisor and EHS department according to your institutional policy.
By adhering to these scientifically grounded procedures, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of our profession and protect the environment. Always prioritize consulting your institution's specific EHS guidelines, as they are the ultimate authority on compliance.
References
-
Angene Chemical. (2021). Safety Data Sheet. [Link]
-
Synerzine. (2018). Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2 - Safety Data Sheet. [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Lab Alley. (n.d.). SAFETY DATA SHEET - n-Heptane. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: heptane. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
PubChem. (n.d.). Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
Auburn Research. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE. [Link]
-
RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]
-
Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]
-
PubChem. (n.d.). Tert-butyl 6-oxo-3-azabicyclo(3.1.1)heptane-3-carboxylate. [Link]
Sources
- 1. 1363383-36-1|tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate | C10H18N2O2 | CID 50986414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | 114214-49-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Tert-butyl 6-oxo-3-azabicyclo(3.1.1)heptane-3-carboxylate | C11H17NO3 | CID 57415910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. ethz.ch [ethz.ch]
- 11. hsrm.umn.edu [hsrm.umn.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Researcher's Guide to Personal Protective Equipment for Handling 6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE
Understanding the Hazard Profile
The primary hazards associated with 6-hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane can be inferred from similar chemical structures. For instance, the SDS for 6-(BOC-AMINO)-3-AZABICYCLO[3.1.1]HEPTANE indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Another related compound, Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, is also known to cause skin, eye, and respiratory irritation.[2] Therefore, it is prudent to assume a similar hazard profile for this compound.
The tert-butyloxycarbonyl (Boc) protecting group is generally stable but is acid-labile.[3][][5] Contact with strong acids can lead to its removal, potentially altering the compound's properties and reactivity.[5][6]
Based on this analysis, the key hazards to protect against are:
-
Skin Irritation: Direct contact may cause redness, itching, or inflammation.
-
Eye Damage: The compound can cause serious irritation and potential damage to the eyes.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Ingestion: The substance is likely harmful if swallowed.
Core Principles of PPE Selection
The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the specific procedures being undertaken. The hierarchy of controls should always be prioritized, with engineering controls (e.g., fume hoods) and administrative controls being the first lines of defense. PPE should be used as the final barrier to potential exposure.
Recommended Personal Protective Equipment
A multi-layered approach to PPE is essential when handling this compound. The following recommendations are categorized by the area of the body they protect.
Hand Protection: The First Line of Defense
Chemical-resistant gloves are non-negotiable. Given the skin irritation potential, selecting the right glove material is critical.
-
Nitrile Gloves: For handling small quantities in solution or for short-duration tasks, nitrile gloves offer good protection against splashes. Always double-glove when handling this compound.
-
Butyl or Neoprene Gloves: For handling larger quantities, prolonged exposure, or when working with solutions where the solvent has high permeation rates through nitrile, more robust gloves such as butyl or neoprene are recommended.[7]
-
Glove Discipline: Never wear contaminated gloves outside of the immediate work area.[8] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.
Eye and Face Protection: Shielding Against Serious Injury
Given the high risk of serious eye irritation, robust eye and face protection is mandatory.
-
Safety Glasses with Side Shields: For minimal-risk operations involving very small quantities of a dilute solution, safety glasses with side shields may be sufficient.
-
Chemical Splash Goggles: These are the minimum requirement for most laboratory manipulations, including weighing, dissolving, and transferring the compound. Goggles provide a seal around the eyes, offering protection from splashes and aerosols.[7][9]
-
Face Shield: When handling larger quantities, or if there is a significant risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.[9]
Body Protection: Preventing Skin Contact
A lab coat is the standard for protecting street clothes and minimizing skin exposure.
-
Laboratory Coat: A flame-resistant lab coat, properly fastened, should be worn at all times in the laboratory.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, such as when transferring large volumes of solutions, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection: Guarding Against Inhalation
Engineering controls, such as a certified chemical fume hood, are the primary means of preventing respiratory exposure.
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions should be performed inside a properly functioning chemical fume hood.
-
Respirator: In the absence of adequate engineering controls, or during emergency situations such as a large spill, respiratory protection is necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[7][9] The specific type of respirator should be determined by a qualified industrial hygienist based on the potential exposure levels.
Summary of PPE Recommendations
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Chemical Fume Hood |
| Running Reactions | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Chemical Fume Hood |
| Large-Scale Work (>10g) | Butyl or Neoprene Gloves | Chemical Splash Goggles and Face Shield | Lab Coat and Chemical-Resistant Apron | Chemical Fume Hood |
| Spill Cleanup | Butyl or Neoprene Gloves | Chemical Splash Goggles and Face Shield | Chemical-Resistant Suit (as needed) | NIOSH-Approved Respirator |
Operational and Disposal Plans
Handling Procedures:
-
Always consult the Safety Data Sheet of any related compounds before beginning work.
-
Work in a well-ventilated area, preferably a certified chemical fume hood.
-
Avoid generating dust when handling the solid material.
-
Use compatible tools (e.g., spatulas) for transfers.
-
Ensure an eyewash station and safety shower are readily accessible.[8]
Disposal Plan:
-
Dispose of all waste, including contaminated gloves, pipette tips, and empty containers, in a designated hazardous waste container.
-
Do not dispose of this chemical down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Logical Flow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection based on procedural risks.
Conclusion
While this compound is a valuable research compound, its handling requires a cautious and informed approach to safety. By understanding its potential hazards through structural analogy and implementing the rigorous use of appropriate personal protective equipment, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always prioritize safety through a combination of engineering controls, administrative procedures, and the correct selection and use of PPE.
References
- tert-Butyloxycarbonyl protecting group - Grokipedia. Grokipedia.
- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences Amino Acid.
- tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia.
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Master Organic Chemistry.
- Recommended PPE to handle chemicals - Bernardo Ecenarro. Bernardo Ecenarro.
- Discover the Various Types of PPE for Optimal Chemical Safety. Environmental Marketing Services.
- How to Choose PPE for Chemical Work.
- Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate - AK Scientific, Inc. AK Scientific, Inc.
- Safety D
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. grokipedia.com [grokipedia.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
